(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFZQQVFPAFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445624 | |
| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-39-6 | |
| Record name | 5-Methylimidazo[1,2-a]pyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178488-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Core Properties and Synthetic Strategies
Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a key heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This document details the compound's structural attributes, explores its core physicochemical parameters, outlines robust synthetic methodologies, and discusses its reactivity and potential applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists requiring a deep technical understanding of this valuable intermediate.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged bicyclic heterocycle of significant interest in pharmaceutical sciences.[1] Its rigid structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic Acid (for osteoporosis) feature this core, underscoring its therapeutic versatility.[2][3] The functionalization of this scaffold at various positions allows for the fine-tuning of pharmacological activity. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol belongs to this important class of compounds, serving as a versatile synthetic intermediate for creating more complex molecules. Its structure incorporates the key imidazo[1,2-a]pyridine core, a methyl group at the C5 position, and a reactive hydroxymethyl group at the C3 position, which is a common site for synthetic elaboration.[4]
Core Properties and Physicochemical Data
Understanding the fundamental properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is critical for its effective use in synthesis and drug design.
Chemical Identity and Structure
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | - |
| CAS Number | 178488-39-6 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| SMILES | OCC1=CN=C2N1C(C)=CC=C2 | [5] |
| InChI | 1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 | [5] |
| InChIKey | MVDFZQQVFPAFCJ-UHFFFAOYSA-N |
Physicochemical Characteristics
Precise experimental data for this specific molecule is not widely published. However, by combining data from chemical suppliers, predictive models, and knowledge of the parent scaffold, we can establish a reliable physicochemical profile.
| Property | Value / Observation | Justification & Expert Insights |
| Physical Form | Solid | [5] |
| Melting Point | Estimated: ~140 °C | The positional isomer, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has a reported melting point of 140 °C (413 K).[6][7] This serves as a strong estimate due to structural similarity. |
| Basicity (pKa) | Estimated: ~4.5 - 5.0 | The pKa of the parent imidazo[1,2-a]pyridine is approximately 4.7. The methyl group is weakly electron-donating and the C3-methanol group has a minor electronic effect on the ring nitrogens, so the basicity is expected to be very similar to the unsubstituted core. |
| Acidity (pKa) | Predicted: 14.09 ± 0.10 | This predicted value refers to the dissociation of the hydroxyl proton of the methanol group, indicating it is a typical primary alcohol in terms of acidity.[8] |
| Solubility | - | Expected to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in water and nonpolar solvents like hexanes. The presence of the polar alcohol group enhances polarity compared to the parent scaffold. |
| LogP | - | The structure contains both a lipophilic aromatic system and a polar hydroxyl group, suggesting a balanced lipophilicity suitable for many medicinal chemistry applications. |
Synthesis and Methodologies
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not commonly detailed as a standalone procedure. However, a robust and logical synthetic pathway can be constructed based on well-established methods for the functionalization of the imidazo[1,2-a]pyridine core. The most direct approach involves a two-step sequence: the formation of the corresponding C3-aldehyde followed by its selective reduction.
Proposed Synthetic Pathway
The overall transformation starts from the commercially available 6-methyl-2-aminopyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 6. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (5-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL | 178488-39-6 [amp.chemicalbook.com]
An In-Depth Technical Guide to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Privileged Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, CAS Number 178488-39-6, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, physicochemical properties, and prospective applications, grounded in the well-established biological significance of the imidazo[1,2-a]pyridine core.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This structural motif is present in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its therapeutic relevance.[3][4] The diverse biological activities associated with this scaffold are extensive, encompassing anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][5]
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a key functionalized derivative within this class. The presence of a hydroxymethyl group at the 3-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The methyl group at the 5-position can also influence the molecule's steric and electronic properties, potentially fine-tuning its biological activity and pharmacokinetic profile.
Physicochemical and Safety Data
A foundational understanding of a compound's properties is critical for its application in research and development. The key physicochemical and safety data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol are summarized below.
| Property | Value | Source |
| CAS Number | 178488-39-6 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Physical Form | Solid | |
| SMILES | OCc1cn2c(C)cccc2n1 | |
| InChI Key | MVDFZQQVFPAFCJ-UHFFFAOYSA-N |
Safety Information:
| Hazard Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| GHS07 | Warning | H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Data sourced from Sigma-Aldrich.
Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Step 1: Synthesis of Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate
This initial step involves the cyclocondensation of 6-methyl-2-aminopyridine with an appropriate three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate, to construct the imidazo[1,2-a]pyridine core with the desired ester functionality at the 3-position.
Experimental Protocol:
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-formyl-3-oxopropanoate (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or scandium triflate) to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The final step is the reduction of the ester group to the primary alcohol.
Experimental Protocol:
-
Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in anhydrous THF to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Potential Applications in Drug Discovery
The true value of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The hydroxymethyl group at the 3-position is a key functional handle for diversification.
Esterification and Etherification
The primary alcohol can be readily converted into a wide array of esters and ethers. This allows for the introduction of various lipophilic or polar groups, which can significantly impact the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.
Oxidation to the Aldehyde and Carboxylic Acid
Mild oxidation of the alcohol to the corresponding aldehyde opens up possibilities for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. Further oxidation to the carboxylic acid allows for the formation of amides, which are prevalent in many drug molecules.
Halogenation
Conversion of the alcohol to a halide (e.g., via the Appel reaction) provides an electrophilic center for nucleophilic substitution reactions, enabling the introduction of a diverse range of functionalities.
The broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyridine scaffold suggests that derivatives of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol could be explored as potential agents in several therapeutic areas:
-
Oncology: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases and other targets relevant to cancer.[5]
-
Infectious Diseases: The scaffold has shown promise in the development of novel antibacterial, antifungal, and antiviral agents.[7][8]
-
Neuroscience: Given the precedent of Zolpidem, exploring derivatives for their activity on CNS targets is a logical avenue. The (pyridin-2-yl)methanol moiety, a substructure of the target compound, has been featured in the development of TRPV3 antagonists for pain sensation.[9]
Conclusion
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a strategically important building block for medicinal chemistry. While specific biological data for this compound is not yet widely published, its synthesis is feasible through established chemical transformations. The proven therapeutic relevance of the imidazo[1,2-a]pyridine scaffold, combined with the versatile reactivity of the 3-hydroxymethyl group, positions this compound as a valuable starting point for the design and synthesis of new generations of drug candidates across multiple therapeutic areas. This guide provides the foundational knowledge and a forward-looking perspective to empower researchers in their drug discovery endeavors.
References
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, a proposed synthetic pathway with detailed protocols, structural elucidation, and its potential as a key building block in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its presence in numerous marketed drugs, where it serves as a versatile framework for engaging with a wide array of biological targets.[2] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) all feature this core structure, underscoring its therapeutic relevance and favorable pharmacokinetic properties.[3][4]
The unique electronic nature of the imidazo[1,2-a]pyridine system, characterized by a bridgehead nitrogen atom, imparts specific reactivity and conformational rigidity, making it an attractive starting point for the design of novel therapeutic agents.[5] Functionalization at the C3 position is a common strategy to introduce diverse pharmacophores and modulate biological activity.[6][7] (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, with its reactive hydroxymethyl group at this key position, represents a valuable synthon for accessing a library of novel derivatives with potential applications in oncology, infectious diseases, and neuroscience.[2][8]
Physicochemical Properties
A summary of the key physicochemical properties for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is provided below.
| Property | Value | Source |
| CAS Number | 178488-39-6 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Form | Solid | |
| SMILES String | OCC1=CN=C2N1C(C)=CC=C2 | |
| InChI Key | MVDFZQQVFPAFCJ-UHFFFAOYSA-N |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed three-step synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Step 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine
Causality: The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, is a reliable method for constructing the fused bicyclic system. The use of 6-methyl-2-aminopyridine ensures the desired 5-methyl substitution pattern on the final heterocyclic core.
Protocol:
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add α-bromoacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at this position.[4][9][10] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.
Protocol:
-
In a flask cooled to 0°C under an inert atmosphere, slowly add phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 5-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise to the cooled Vilsmeier reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Step 3: Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Causality: The final step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, effectively converting the carbonyl group to a hydroxyl group without affecting the aromatic heterocyclic core.[11] The reaction is typically performed in a protic solvent like methanol.
Protocol:
-
Suspend 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol in a flask cooled to 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, can be further purified by recrystallization or column chromatography.
Structural Elucidation and Characterization
While specific, published spectroscopic data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not widely available, the expected characteristic signals can be predicted based on the analysis of closely related structures. The following table summarizes the anticipated data.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C2-H proton. A singlet for the benzylic -CH₂- protons. A singlet for the C5-methyl protons. A multiplet system for the protons on the pyridine ring. A broad singlet for the -OH proton, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazo[1,2-a]pyridine core. A signal for the benzylic -CH₂OH carbon. A signal for the C5-methyl carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations characteristic of the heterocyclic ring system. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns consistent with the loss of a hydroxyl radical or a hydroxymethyl group. |
Self-Validation: The identity and purity of the synthesized compound would be unequivocally confirmed by obtaining experimental data through these techniques and comparing them with the expected values. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition.
Applications in Drug Discovery
The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol molecule is a strategic starting material for the synthesis of a diverse range of potential drug candidates. The primary alcohol functionality serves as a versatile handle for further chemical modifications.
Caption: Potential derivatization pathways and therapeutic applications.
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of various lipophilic or polar groups to modulate solubility, cell permeability, and target engagement.
-
Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid opens up further synthetic possibilities, including the formation of imines, amides, and other functional groups.
-
Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or halide) facilitates nucleophilic substitution reactions, enabling the attachment of a wide range of nitrogen, oxygen, or sulfur-containing moieties.
Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold, derivatives of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol are promising candidates for screening in various disease models, particularly in the development of novel anticancer, anti-infective, and central nervous system-acting agents.[2][8]
Conclusion
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC - NIH. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
The visible‐light‐promoted formylation of imidazo[1,2‐a]pyridines 7. ResearchGate. [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. PubChem. [Link]
-
C3-formylation of imidazo[1,2-a]pyridines by Hajra et al.. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. (2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a molecule of significant interest in contemporary drug discovery. We will delve into its chemical identity, plausible synthetic routes, and detailed analytical characterization. Furthermore, this document will explore the therapeutic potential of this compound class, with a focus on its established anticancer and antimicrobial activities, supported by mechanistic insights and quantitative data from closely related analogues. This guide is intended to be a vital resource for researchers engaged in the exploration and development of novel therapeutics based on the imidazo[1,2-a]pyridine framework.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a fused heterocyclic system that has garnered immense attention from the scientific community. Its rigid, planar structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. This has led to the development of several commercially successful drugs, including Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), underscoring the therapeutic versatility of this chemical class.
The core structure's amenability to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group at the 5-position and a hydroxymethyl group at the 3-position, as in the case of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide will specifically focus on this promising derivative, providing a detailed exploration of its chemical and biological attributes.
Chemical Identity and Nomenclature
The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems.
IUPAC Name: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
This name is derived from the fusion of an imidazole and a pyridine ring, with the numbering of the fused system dictating the positions of the substituents. The methyl group is located at position 5 of the imidazo[1,2-a]pyridine ring, and the methanol group is attached at position 3.
Chemical Structure:
Figure 1: Chemical structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | - |
| CAS Number | 178488-39-6 | [2] |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| SMILES | Cc1cccc2n1c(cn2)CO | [2] |
| InChI | InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol can be envisioned through a multi-step process, likely commencing with a condensation reaction to form the core imidazo[1,2-a]pyridine scaffold, followed by functional group manipulation to introduce the hydroxymethyl group at the 3-position.
Figure 2: Proposed synthetic workflow for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of related imidazo[1,2-a]pyridine derivatives.[3]
Step 1: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halo-β-ketoester, for example, ethyl bromopyruvate (1.1 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Dissolve the ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the final product, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Analytical Characterization
The structural confirmation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol would be achieved through a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the imidazo[1,2-a]pyridine ring system.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to all nine carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic core and the substituents would be in agreement with the proposed structure.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 163.08, confirming the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the heterocyclic rings.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), CH₂OH (δ ~4.5-5.0 ppm), CH₃ (δ ~2.5 ppm), OH (broad singlet) |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), CH₂OH (δ ~60-65 ppm), CH₃ (δ ~20 ppm) |
| MS (ESI+) | [M+H]⁺ at m/z 163.08 |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600-1400 (C=C and C=N stretch) |
Therapeutic Potential and Biological Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this heterocyclic system have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of imidazo[1,2-a]pyridine derivatives.[8][9][10][11] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, lung, and colon cancer.
The anticancer mechanism of action for this class of compounds is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One of the prominent targets is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many human cancers.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Figure 3: Simplified signaling pathway illustrating the potential anticancer mechanism of imidazo[1,2-a]pyridine derivatives.
Table 3: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [9][10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [9][10] |
| Derivative 9d | HeLa (Cervical Cancer) | 10.89 | [8][13] |
| Derivative 9d | MCF-7 (Breast Cancer) | 2.35 | [8][13] |
While specific data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not available, the data presented for its analogues strongly suggests its potential as a valuable lead compound in anticancer drug discovery.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.[14][15][16] Derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
While specific MIC values for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol are not reported in the provided literature, the established antimicrobial potential of the imidazo[1,2-a]pyridine class warrants its investigation against a panel of clinically relevant pathogens.[14][16]
Conclusion and Future Directions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. Its structural features, combined with the well-documented biological activities of this scaffold, position it as a promising candidate for further investigation in drug discovery programs. The proposed synthetic route offers a viable pathway for its preparation, and the predicted analytical data provides a framework for its characterization.
Future research should focus on the following areas:
-
Optimized Synthesis: Development and validation of a high-yielding and scalable synthetic protocol for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Comprehensive Biological Evaluation: In-depth screening of the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity profile and potency.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that govern its biological activity and to optimize its therapeutic properties.
This in-depth technical guide serves as a foundational resource to stimulate and support further research into (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and the broader class of imidazo[1,2-a]pyridine derivatives, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
AJOL.info. (2022). Isolation, Characterization, and Assessment of the In Vitro Antibacterial and Antifungal Properties of Methanol Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (NP0000008). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
-
European Medicines Agency. (2022). EMA/286333/2022. Retrieved from [Link]
-
Ask this paper | Bohrium. (2021). design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
Semantic Scholar. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Retrieved from [Link]
-
ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-Pyridine spectra in the regionof 1400-1700 cm −1 for ACFL550 and AC550 catalysts. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink.... Retrieved from [Link]
-
CP Lab Safety. (n.d.). (5-Methylimidazo[1, 2-a]pyridin-2-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, anticancer activity, and in silico studies of novel imidazo[1,2‐ a ]pyridine based 1 H ‐1,2,3‐triazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. ajol.info [ajol.info]
- 15. Methanol, TMS derivative [webbook.nist.gov]
- 16. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Technical Guide to Unlocking its Therapeutic Potential
Foreword: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is the foundation for approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem, showcasing its therapeutic versatility.[3] The scaffold's rigid structure and tunable electronic properties allow for precise interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[3] This guide focuses on a specific, yet underexplored, derivative: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. While direct biological data for this compound is scarce, this document will leverage the extensive knowledge of the parent scaffold to build a comprehensive framework for investigating its therapeutic potential. We will delve into its synthesis, explore plausible mechanisms of action based on structure-activity relationships of analogous compounds, and provide detailed experimental protocols for its evaluation as a potential therapeutic agent.
Section 1: Synthesis and Characterization
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol can be approached through established methodologies for the functionalization of the imidazo[1,2-a]pyridine core. The introduction of a hydroxymethyl group at the C3 position is a key structural feature that can influence the compound's solubility, metabolic stability, and target engagement.
A plausible and efficient synthetic route is a multi-step process beginning with the cyclization of an appropriate aminopyridine, followed by functionalization at the C3 position.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Dimethoxymethyl)-5-methylimidazo[1,2-a]pyridine
-
To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add an α-halo ketone like 2-bromo-1,1-dimethoxyethane (1.1 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
-
In a round-bottom flask, cool a solution of phosphorus oxychloride (POCl₃, 3.0 eq) in dimethylformamide (DMF) to 0°C.
-
Slowly add a solution of 2-(dimethoxymethyl)-5-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF to the cooled Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the aldehyde.
Step 3: Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Suspend 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol or ethanol.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final compound by column chromatography to yield (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.[4]
Section 2: Postulated Therapeutic Potential and Mechanisms of Action
Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, we can postulate two primary areas of therapeutic potential for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: anticancer and anti-inflammatory activities. The methyl group at the 5-position and the hydroxymethyl group at the 3-position are expected to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.[5][6]
Plausible Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5]
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Anticancer Evaluation
Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.[7][8]
Western Blot Analysis for Pathway Inhibition
-
Treat cancer cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, total Akt, total mTOR) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[7]
Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and even cancer. Imidazo[1,2-a]pyridine derivatives have been reported to possess significant anti-inflammatory properties.[2][9]
Plausible Mechanism of Action: COX Inhibition and NF-κB Modulation
A likely mechanism for the anti-inflammatory effects of imidazo[1,2-a]pyridines is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10] Additionally, modulation of the NF-κB signaling pathway, a central regulator of inflammation, is another potential mechanism.[11]
Caption: Postulated modulation of the NF-κB signaling pathway.
Experimental Protocol: In Vitro and In Vivo Anti-inflammatory Evaluation
In Vitro: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Determine the concentration that inhibits NO production by 50% (IC₅₀).[12][13]
In Vivo: Carrageenan-Induced Paw Edema in Rodents
-
Administer (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.[14]
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[14]
Section 3: Data Presentation and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not yet available, the following tables provide a template for organizing future experimental results and a summary of known SAR for related compounds.
Table 1: In Vitro Anticancer Activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | To be determined |
| A549 | Lung | To be determined |
| HCT116 | Colon | To be determined |
| Positive Control |
Table 2: In Vivo Anti-inflammatory Activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Compound | 10 | To be determined |
| Compound | 30 | To be determined |
| Indomethacin | 10 | Reference value |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2: Often crucial for potency. Aromatic or heteroaromatic groups at this position are common in active compounds.
-
Substitution at C3: This position is amenable to a variety of substituents that can modulate activity and physicochemical properties. The introduction of a hydroxymethyl group, as in our compound of interest, can improve aqueous solubility and provide a handle for further derivatization. Studies on other 3-substituted imidazo[1,2-a]pyridines have shown that this position is critical for interaction with various biological targets.[15][16]
-
Substitution on the Pyridine Ring (e.g., C5-Methyl): The methyl group at the 5-position can influence the electronic properties of the ring system and may impact metabolic stability and target binding.
Section 4: Conclusion and Future Directions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a promising, yet largely unexplored, molecule within the esteemed class of imidazo[1,2-a]pyridines. Based on the well-documented therapeutic potential of this scaffold, there is a strong rationale for investigating its efficacy as an anticancer and anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, provide a solid foundation for initial biological evaluations.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically assess the therapeutic potential of this compound. Future work should focus on:
-
Confirmation of Synthesis and Characterization: Ensuring a robust and scalable synthetic route.
-
Comprehensive In Vitro Screening: Expanding the panel of cancer cell lines and inflammatory assays.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
In Vivo Efficacy and Safety Profiling: Evaluating the compound's therapeutic window in relevant animal models.
-
Lead Optimization: Utilizing the SAR data to design and synthesize more potent and selective analogs.
This technical guide serves as a catalyst for unlocking the full therapeutic potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a compound that holds the promise of becoming a valuable addition to the arsenal of imidazo[1,2-a]pyridine-based therapeutics.
References
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (URL: [Link])
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
-
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives - ResearchGate. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ResearchGate. (URL: [Link])
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (URL: [Link])
-
design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives - Ask this paper | Bohrium. (URL: [Link])
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC - PubMed Central. (URL: [Link])
-
Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed. (URL: [Link])
-
Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (URL: [Link])
-
Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives - ResearchGate. (URL: [Link])
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: [Link])
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])
-
Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. (URL: [Link])
-
Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC - NIH. (URL: [Link])
-
Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed. (URL: [Link])
-
Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed. (URL: [Link])
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 10. researchgate.net [researchgate.net]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 16. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Strategic Approach to the Biological Activity Screening of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its synthetic tractability and wide range of biological activities.[1][2] This guide presents a comprehensive, tiered strategy for the biological activity screening of a specific derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. Our approach is designed to efficiently identify and characterize its therapeutic potential while simultaneously flagging potential liabilities. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, culminating in a preliminary preclinical profile. This document serves as a practical blueprint for researchers in drug discovery, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and logically sound evaluation.
Introduction: The Rationale for Screening (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The imidazo[1,2-a]pyridine nucleus is a cornerstone of modern pharmacology, present in drugs like the hypnotic zolpidem and the anxiolytic alpidem.[3] The scaffold's rigid, planar structure and its capacity for diverse substitutions have led to the discovery of derivatives with potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Many of these activities stem from the inhibition of key enzymes, particularly protein kinases, which are central regulators of cellular processes.[2][5][6]
Our test compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, incorporates this privileged core. The strategic placement of a methyl group at the 5-position and a methanol group at the 3-position can significantly influence its steric and electronic properties, potentially tuning its binding affinity and selectivity for various biological targets. The purpose of this screening guide is to systematically de-orphan this compound, building a comprehensive biological profile to guide future drug development efforts.
Test Compound Profile
-
Compound Name: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
CAS Number: 178488-39-6[7]
-
Molecular Formula: C₉H₁₀N₂O[7]
-
Molecular Weight: 162.19 g/mol [7]
-
Synthesis: The compound can be synthesized via a two-step process: 1) Condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate, followed by 2) Reduction of the resulting ester with a reducing agent like lithium aluminium hydride.[8] For screening purposes, the compound must be of high purity (>98%), confirmed by LC-MS and ¹H-NMR, and dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock for serial dilution.
A Tiered Screening Strategy: From Broad Discovery to Focused Characterization
A logical, tiered approach is paramount to cost-effective and efficient drug discovery. It allows for rapid "fail fast, fail cheap" decisions by placing broad, less expensive assays at the forefront, followed by progressively more complex and resource-intensive studies for promising hits.
Caption: Tiered screening workflow for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Tier 1: Primary Screening – Casting a Wide Net
Objective: To rapidly identify potential therapeutic areas and uncover any immediate liabilities at a single high concentration (typically 10-20 µM).
Broad-Spectrum Anticancer Screening
-
Rationale: The imidazo[1,2-a]pyridine scaffold is known to inhibit various kinases and other targets integral to cancer cell survival.[6] A broad screen against a diverse panel of human cancer cell lines is the most effective way to identify potential anticancer activity and observe patterns of selectivity.
-
Methodology: A single-dose screen (e.g., 10 µM) across a panel of 20-60 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia, melanoma). Cell viability is assessed after 48-72 hours.
-
Protocol: See Appendix A1 for a detailed CellTiter-Glo® Luminescent Cell Viability Assay protocol.[9]
-
Data Interpretation: Results are typically presented as a percentage of growth inhibition relative to a vehicle control. Significant activity (>50% inhibition) in multiple cell lines, or particularly strong activity in a specific line or lineage, warrants progression to Tier 2.
Antimicrobial Activity Screen
-
Rationale: With the rise of antimicrobial resistance, screening novel chemical entities against clinically relevant pathogens is crucial.[10] This scaffold has shown promise in this area.[3]
-
Methodology: A single-dose screen (e.g., 32 µg/mL) against a panel of bacteria and fungi. A common choice is the ESKAPE pathogen panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.
-
Protocol: See Appendix A2 for a broth microdilution-based growth inhibition protocol.[10]
-
Data Interpretation: A significant reduction in microbial growth (e.g., >90%) compared to the vehicle control indicates a "hit."
Initial Safety & Liability Profiling
-
Rationale: Identifying potential safety issues early is critical to avoid wasting resources on a compound destined to fail.[11] In vitro toxicology assays can predict potential adverse effects in humans and reduce reliance on animal testing.[12][13]
-
Methodologies:
-
Normal Cell Cytotoxicity: The compound is tested against a non-cancerous cell line (e.g., human fibroblasts or retinal pigment epithelial cells) to establish a preliminary therapeutic index.
-
hERG Inhibition Assay: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a major reason for drug withdrawal. A preliminary screen is essential.[14]
-
-
Data Interpretation: High cytotoxicity in normal cells relative to cancer cells (a low therapeutic index) is a red flag. Significant hERG inhibition (>30% at 10 µM) would also deprioritize the compound unless the intended therapeutic application justifies the risk and mitigation strategies.
Tier 2: Hit Confirmation and Mechanistic Elucidation
Objective: To confirm and quantify the activity of primary hits and to begin investigating the mechanism of action (MoA).
Anticancer Hit Follow-Up
-
Rationale: If Tier 1 showed anticancer activity, the next steps are to determine potency (IC₅₀) and distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[15]
-
Methodologies:
-
Dose-Response Analysis: Generate 8- to 10-point dose-response curves in the most sensitive cell lines to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Apoptosis vs. Necrosis Assay: Using flow cytometry with Annexin V and Propidium Iodide (PI) staining, we can determine if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer drugs.[9]
-
Cell Cycle Analysis: PI staining followed by flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M), providing clues about the molecular target.[15]
-
| Parameter | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) | BJ (Normal Fibroblast) |
| IC₅₀ (µM) | 1.2 ± 0.2 | 0.9 ± 0.1 | 5.4 ± 0.7 | > 50 |
| Primary MoA | G2/M Arrest, Apoptosis | G2/M Arrest, Apoptosis | Apoptosis | - |
| Therapeutic Index | > 41 | > 55 | > 9 | - |
| Table 1: Example Data Summary for an Anticancer Hit. |
Kinase Panel Screening
-
Rationale: Given that the imidazo[1,2-a]pyridine scaffold is a known "kinase inhibitor" motif, a broad kinase panel screen is a logical, hypothesis-driven step regardless of the primary screening outcome.[2][16] This can uncover the compound's targets and selectivity profile.
-
Methodology: The compound is screened at two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (>300). The output is the percent inhibition of kinase activity.
-
Protocol: Typically outsourced to a specialized CRO. Assays often rely on detecting the amount of ADP produced, which is a universal product of kinase reactions.[17][18]
-
Data Interpretation: Hits are identified as kinases inhibited by >70-90% at 1 µM. The selectivity profile (inhibition of one or a few kinases vs. many) is crucial. A selective inhibitor is often more desirable to minimize off-target effects.
Caption: Potential PI3K/AKT/mTOR pathway targets for the test compound.
Anti-inflammatory & Antimicrobial Follow-up
-
Anti-inflammatory: If initial screens or the kinase profile suggest anti-inflammatory potential (e.g., inhibition of kinases like JAK or SYK), secondary assays are warranted. These include in vitro enzyme assays for COX-1/COX-2 inhibition or cell-based assays measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from LPS-stimulated macrophages.[2][19]
-
Antimicrobial: For confirmed antimicrobial hits, the next step is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify potency and determine if the effect is bacteriostatic or bactericidal.[10]
Tier 3: Lead Optimization Profiling
Objective: To build a more complete preclinical data package for the most promising lead candidate, focusing on MoA validation and in vitro ADME/Tox properties.
Mechanistic Validation
-
Rationale: For a kinase inhibitor, it is crucial to confirm that the compound inhibits the target kinase not just in a recombinant enzyme assay but also within the complex environment of a living cell.
-
Methodology: Western blotting is the gold standard. Cells are treated with the compound, and lysates are probed with antibodies against the target kinase and its downstream substrates. A decrease in the phosphorylation of the substrate indicates successful target engagement and pathway inhibition. For example, if the compound inhibits AKT, a decrease in phosphorylated PRAS40 would be expected.[6]
In Vitro ADME & Early Toxicology
-
Rationale: A compound is only useful if it can reach its target in the body and persist long enough to have an effect without being toxic. Early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling is essential for predicting a compound's in vivo behavior.[20][21]
-
Key Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Rapid metabolism can be a major liability.[22]
-
CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.
-
Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active.
-
Genotoxicity (Ames Test): A bacterial reverse mutation assay used to detect the mutagenic potential of a compound, a critical regulatory requirement.[14][23]
-
| ADME/Tox Parameter | Result | Interpretation |
| Liver Microsome Stability (t½, min) | > 60 | Low intrinsic clearance predicted; likely good in vivo stability. |
| CYP3A4 Inhibition (IC₅₀, µM) | > 25 | Low risk of drug-drug interactions via this major pathway. |
| Plasma Protein Binding (%) | 92% | Moderately high binding; must consider unbound concentration for efficacy. |
| Ames Test (S. typhimurium) | Negative | No evidence of mutagenicity. |
| Table 2: Example In Vitro ADME/Tox Profile. |
Conclusion and Decision Making
This in-depth technical guide outlines a logical and robust workflow for the biological characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. By systematically progressing through a tiered screening cascade, researchers can efficiently identify its most promising therapeutic activities, elucidate its mechanism of action, and proactively identify potential liabilities. The ideal candidate emerging from this process would exhibit potent and selective activity in a disease-relevant model (e.g., sub-micromolar IC₅₀ against a cancer cell line), a clear in-cell mechanism of action, a favorable safety profile (high therapeutic index, negative Ames, no hERG liability), and drug-like ADME properties (good metabolic stability, low risk of CYP inhibition). The data gathered through this comprehensive approach provides the solid foundation required to make an informed decision to advance the compound into more complex preclinical studies.
Appendices: Detailed Protocols
Appendix A1: CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (0.5% DMSO) and no-cell (medium only) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background (no-cell wells) from all other readings. Calculate percent viability as: (Luminescence_Treated / Luminescence_Vehicle) * 100. Plot the results against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀.[9]
Appendix A2: Broth Microdilution MIC Assay Protocol
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB, typically from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[10] This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
-
TME Scientific. In Vitro Toxicology Assays. [Link]
-
Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Link]
-
Semantic Scholar. The impact of early ADME profiling on drug discovery and development strategy. [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Semantic Scholar. High‐Throughput Screening for Kinase Inhibitors. [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
SlideShare. screening methods for Antinflammatory drugs slide share. [Link]
-
PubMed. Antiinflammatory activity: evaluation of a new screening procedure. [Link]
-
PubMed. High-throughput screening for kinase inhibitors. [Link]
-
Nuvisan. In vitro toxicology - Preclinical safety. [Link]
-
AZoNetwork. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
Selvita. In Vitro Safety. [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
Wikipedia. In vitro toxicology. [Link]
-
PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
PMC. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
CORE. An overall comparison of small molecules and large biologics in ADME testing. [Link]
-
PMC. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
PMC. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Scribd. ANTI INFLAMMATORY Screening Methods. [Link]
-
ResearchGate. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
-
MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
-
Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
-
PubMed Central. ADME of Biologics—What Have We Learned from Small Molecules?. [Link]
-
Tufts University. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
PMC. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]
-
ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 8. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 12. criver.com [criver.com]
- 13. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 14. selvita.com [selvita.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 21. clinicalpub.com [clinicalpub.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. nuvisan.com [nuvisan.com]
A Mechanistic Hypothesis for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Targeting the PI3K/AKT/mTOR Axis in Oncology
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates with a wide array of biological activities.[1][2][3] The specific compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, while structurally characterized, remains mechanistically unelucidated. This guide posits a compelling and testable hypothesis for its mechanism of action, grounded in extensive evidence from analogous structures. We hypothesize that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers. This document provides the scientific rationale for this hypothesis, outlines a comprehensive strategy for its experimental validation, and offers detailed protocols for key assays.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine bicyclic system is a recurring motif in compounds exhibiting significant therapeutic effects. Its prevalence stems from a combination of synthetic accessibility and the ability of its derivatives to interact with a diverse range of biological targets.[1] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the scaffold's clinical relevance.[4]
In recent years, research has increasingly highlighted the potential of this scaffold in oncology.[5] Numerous studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exert potent anti-proliferative and pro-apoptotic effects in cancer cells. These effects have been linked to the inhibition of several key oncogenic targets, including:
-
Cyclin-dependent kinases (CDKs)[5]
-
Vascular endothelial growth factor receptor (VEGFR)[5]
-
Tubulin polymerization[1]
Furthermore, this scaffold has shown promise in treating infectious diseases, with some analogues demonstrating potent activity against Mycobacterium tuberculosis by targeting energy metabolism.[4][7][8] This broad bioactivity profile establishes the imidazo[1,2-a]pyridine core as a versatile starting point for the development of novel therapeutics.
Focus Compound: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The subject of this guide, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS Number: 178488-39-6), is a specific derivative of this potent scaffold.[9] Its structure features a methyl group at the 5-position and a methanol group at the 3-position. While its synthesis and crystal structure have been described, its biological function and mechanism of action have not been reported in the public domain.[10][11] The absence of pharmacological data presents a clear knowledge gap and an opportunity for investigation.
Figure 1. Chemical structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
The Mechanism of Action Hypothesis: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Rationale for the Hypothesis
Based on a comprehensive review of the current literature, we propose that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway. The rationale for this hypothesis is threefold:
-
Precedent from Structurally Related Compounds: Multiple recent studies have identified novel imidazo[1,2-a]pyridine derivatives that potently inhibit the PI3K/AKT/mTOR pathway.[6] These compounds were shown to bind to the ATP-binding site of PI3K, leading to downstream inhibition of AKT and mTOR phosphorylation and subsequent apoptosis in cancer cells.[6] This strong precedent suggests that the scaffold is well-suited for targeting the kinase domain of PI3K.
-
Pathway Centrality in Cancer: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism. Its dysregulation is a key driver of tumorigenesis, making it a high-value target for anticancer drug development.
-
Testability: This hypothesis is directly testable through a series of well-established biochemical and cell-based assays. The predicted molecular events—from direct target engagement to downstream phenotypic outcomes—can be systematically measured and validated.
Overview of the PI3K/AKT/mTOR Pathway
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting kinases such as AKT to the cell membrane, where it is phosphorylated and activated. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Our hypothesis places (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a direct inhibitor of PI3K, thereby blocking the initial step of this cascade.
Diagram 1. Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
A Comprehensive Strategy for Experimental Validation
To rigorously test this hypothesis, a multi-step, self-validating experimental workflow is proposed. This strategy progresses from broad phenotypic screening to specific target engagement and pathway analysis.
| Phase | Experiment | Purpose | Key Metric |
| Phase 1: Phenotypic Screening | In Vitro Cytotoxicity Assay | To determine the compound's anti-proliferative activity across relevant cancer cell lines. | IC₅₀ (Half-maximal inhibitory concentration) |
| Phase 2: Target Engagement | In Vitro Kinase Inhibition Assay | To directly measure the compound's inhibitory activity against purified PI3K isoforms. | IC₅₀ |
| Phase 3: Pathway Analysis | Western Blotting | To quantify the reduction of phosphorylated AKT and mTOR in compound-treated cells. | % Reduction in p-AKT, p-mTOR |
| Phase 4: Cellular Outcome | Cell Cycle & Apoptosis Assays | To confirm that pathway inhibition leads to the predicted outcomes of cell cycle arrest and apoptosis. | % Cells in G1/S/G2-M, % Apoptotic Cells |
Protocol: In Vitro Cytotoxicity Screening
Causality: This initial step establishes whether the compound has a biological effect on cancer cell proliferation. Selecting cell lines with known PI3K pathway mutations (e.g., A375 melanoma, HeLa cervical cancer) provides a more targeted system for initial evaluation.[6]
Methodology:
-
Cell Plating: Seed human melanoma (A375) and cervical cancer (HeLa) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and fit a dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol: PI3Kα Kinase Inhibition Assay (HTRF)
Causality: This biochemical assay directly tests the central hypothesis: does the compound inhibit the enzymatic activity of PI3K? Using a purified, cell-free system isolates the interaction between the compound and the target protein, eliminating confounding cellular factors.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant PI3Kα enzyme, a solution of the substrate PIP2, and ATP.
-
Compound Plating: Dispense the test compound across a concentration range into a 384-well assay plate.
-
Enzyme Reaction: Add PI3Kα enzyme to the wells, followed by the addition of ATP and PIP2 to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-GST antibody and an XL665-labeled PIP3 detector protein. This enables Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the ratio of emission signals and plot against compound concentration to determine the IC₅₀.
Protocol: Western Blotting for Pathway Modulation
Causality: This assay validates that target engagement in a cellular context leads to the predicted downstream signaling consequences. A reduction in the phosphorylated forms of AKT and mTOR provides strong evidence that the compound is acting through the hypothesized pathway.
Diagram 2. Standard workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Culture A375 cells to ~80% confluency and treat with (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol at concentrations corresponding to 1x and 2x its IC₅₀ for 24 hours.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect proteins using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Perform densitometry analysis to quantify the relative abundance of the phosphorylated proteins compared to total protein and the loading control.
Interpretation of Outcomes and Future Directions
-
Support for the Hypothesis: If (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol demonstrates potent cytotoxicity in PI3K-driven cancer cells, directly inhibits PI3Kα activity in a biochemical assay, and causes a dose-dependent decrease in p-AKT and p-mTOR levels, the hypothesis will be strongly supported. This would justify progression to lead optimization and in vivo efficacy studies.
-
Refutation of the Hypothesis: If the compound is cytotoxic but does not inhibit PI3K or modulate the downstream pathway, the hypothesis is incorrect. In this scenario, alternative mechanism-of-action studies would be required, such as broad kinase screening panels or target-agnostic approaches like thermal proteome profiling.
Successful validation of this hypothesis would position (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a valuable lead compound for the development of a new class of PI3K inhibitors, leveraging the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
-
Gomes, P. A. T. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Al-Dhfyan, A., et al. (2017). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncotarget, 8(52), 90157–90171. Available at: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. Available at: [Link]
-
Roy, K. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633–654. Available at: [Link]
-
Roy, K. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, V., & Kumar, V. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 19(1), 2. Available at: [Link]
-
Yadav, G., et al. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Kumar, D. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189–o1190. Available at: [Link]
-
Benci, K., et al. (2012). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 17(11), 12874–12890. Available at: [Link]
-
Sangshetti, J. N., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 20(10), 1189–1213. Available at: [Link]
-
Al-Ostath, M. I. N., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Smirnov, A. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 1373–1382. Available at: [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.cn]
- 10. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its broad spectrum of biological activities.[1][2] This guide focuses on a specific, highly versatile subset: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its derivatives. The strategic placement of the 5-methyl group offers metabolic stability and refined steric interactions, while the 3-methanol group serves as a crucial, reactive handle for extensive chemical derivatization. This combination allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. We will dissect the synthesis of this core, explore its derivatization potential, and delve into its proven applications in oncology and infectious diseases, providing researchers with the foundational knowledge to leverage this powerful scaffold in their drug discovery programs.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are fundamental to drug design, and among them, the imidazo[1,2-a]pyridine system is particularly prominent.[3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, forming the basis for blockbuster drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic).[2][5][6] The therapeutic success of these agents underscores the scaffold's favorable pharmacokinetic and toxicological properties.
The focus of this guide, the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol core, introduces two key features. The methyl group at the C5 position can influence the electronic properties of the ring system and provide a steric anchor to orient the molecule within a binding pocket. More importantly, the methanol substituent at the C3 position is not merely a passive feature; it is a versatile chemical handle that enables the creation of large, diverse libraries of compounds through well-established chemical transformations. This guide provides a technical blueprint for harnessing this scaffold's potential.
Part I: Synthesis and Chemical Space Exploration
The value of a scaffold is directly tied to its synthetic accessibility. The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol core is readily prepared and derivatized through robust and scalable chemical reactions.
Section 1.1: Foundational Synthesis of the Core Scaffold
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For our specific core, the synthesis proceeds in two logical stages: formation of the bicyclic system with a suitable precursor at the C3 position, followed by its conversion to the desired methanol group.
A reliable synthetic route begins with the reaction of 2-amino-6-methylpyridine with an appropriate three-carbon α-haloketone, such as 1-bromo-3-hydroxyacetone or its protected form, to directly install the C3-substituent. An alternative, highly effective strategy involves using an α-haloester, followed by reduction.
Caption: Workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Step 1: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
-
-
Step 2: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Caution: This step uses Lithium Aluminium Hydride (LiAlH₄), which is highly reactive. Perform under an inert atmosphere (Nitrogen or Argon) and with appropriate personal protective equipment.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Slowly add a solution of the ester intermediate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the title compound, which can be further purified by recrystallization or column chromatography.
-
Section 1.2: Derivatization Strategies from the 3-Methanol Handle
The primary alcohol at the C3 position is a gateway for diversification. Its reactivity allows for the introduction of a wide range of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing vectors for targeting specific interactions within a protein binding site.
Causality Behind Derivatization Choices:
-
Etherification (e.g., Williamson Ether Synthesis): Used to introduce aryl or alkyl groups. Aryl ethers, in particular, are prevalent in potent antitubercular derivatives, where they occupy a key lipophilic pocket.[7]
-
Esterification: A straightforward method to introduce acyl groups. Esters can act as prodrugs, improving oral bioavailability by masking a polar hydroxyl group, which can then be cleaved by endogenous esterases to release the active parent drug.
-
Conversion to Halides/Sulfonates: Transforming the alcohol into a good leaving group (e.g., via SOCl₂ or MsCl) opens the door to nucleophilic substitution with a vast array of nucleophiles, including amines, thiols, and azides, dramatically expanding the accessible chemical space.
Caption: Key chemical pathways for derivatizing the core scaffold.
Part II: Biological Applications and Mechanism of Action
Derivatives from this scaffold have demonstrated significant potential in critical therapeutic areas, most notably in oncology and the treatment of tuberculosis.
Section 2.1: Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with potent antiproliferative activity.[8][9] Derivatives have been shown to induce cell death through various mechanisms, including the induction of apoptosis.[10]
One key pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer and controls cell survival and proliferation. A study on related imidazo[1,2-a]pyridine derivatives demonstrated that the lead compound 5b induced apoptosis in HCT-116 colon cancer cells by upregulating the tumor suppressor PTEN and subsequently downregulating the AKT pathway.[10] This was accompanied by an increase in cleaved caspase-3, a key executioner of apoptosis.[10]
Caption: Inhibition of the PI3K/AKT pathway and induction of apoptosis.
Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | C2-Substituent | C3-Substituent | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 12 | 4-Nitrophenyl | p-Chlorophenylamino | HT-29 (Colon) | 4.15 ± 2.93 | [8] |
| 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | B16F10 (Melanoma) | 14.39 ± 0.04 | |
| 18 | 2,4-Difluorophenyl | p-Chlorophenylamino | MCF-7 (Breast) | 14.81 ± 0.20 | [8] |
| 5b | 4-Fluorostyryl | N-methyl-N-phenylamino | HCT-116 (Colon) | 3.5 |[10] |
Section 2.2: Antitubercular Activity
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][11] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of antitubercular agents, with some candidates progressing to clinical trials.[3][12]
The primary mechanism of action for many of these compounds is the inhibition of QcrB, a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[7] This inhibition disrupts oxidative phosphorylation, halting the production of ATP, which is essential for the bacterium's survival.[7]
Structure-activity relationship studies have revealed that bulky, lipophilic biaryl ethers attached via the C3 position exhibit nanomolar potency.[7] One such lead compound demonstrated excellent activity against MDR and XDR strains and showed a promising in vivo pharmacokinetic profile in mice.[7]
Caption: Inhibition of the QcrB subunit disrupts ATP synthesis.
Table 2: Potent Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides
| Compound Class | Key Feature | Mtb H37Rv MIC₉₀ (µM) | Activity against MDR/XDR strains | Reference |
|---|---|---|---|---|
| IPAs | Biaryl ether side chain | ≤0.006 | Excellent (≤0.03–0.8 µM) | [7] |
| Q203 | Adamantyl side chain | Potent (nM range) | Active against MDR/XDR | [7] |
| N-phenoxyethyl | Phenoxyethyl side chain | 0.069–0.174 | Active against MDR |[7] |
Part III: Drug Discovery & Development Considerations
Section 3.1: Structure-Activity Relationship (SAR) Insights
Systematic modification of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol scaffold has yielded clear SAR trends that can guide future design efforts.
Caption: Visual summary of key SAR findings for the scaffold.
-
C2 Position: Substitution with (hetero)aryl groups is common. In anticancer agents, styryl and phenylethynyl groups have shown high potency.[10] For amyloid plaque imaging agents, a dimethylaminophenyl group at C2 provides high binding affinity.[13]
-
C3 Position: This is the key vector for derivatization. For antitubercular activity, long, lipophilic ether or carboxamide chains are critical for potent QcrB inhibition.[7]
-
C5 Position: The methyl group in our core scaffold is anticipated to enhance metabolic stability by blocking a potential site of oxidation.
-
C6/C7/C8 Positions: Modifications on the pyridine ring can fine-tune properties. For example, iodine at the C6 position was found to be optimal for a series of β-amyloid imaging agents.[13]
Section 3.2: ADMET & Pharmacokinetic Profile
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for translating potent compounds into viable drug candidates. The imidazo[1,2-a]pyridine scaffold generally possesses a good foundation, but optimization is often required. For instance, the development of antitubercular agents involved optimizing compounds to improve their pharmacokinetic (PK) profile, including oral bioavailability (F%) and half-life (t₁/₂).[7]
Caption: A streamlined workflow for early-stage ADMET profiling.
Conclusion and Future Perspectives
The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol scaffold represents a synthetically tractable and biologically validated platform for modern drug discovery. The strategic C3-methanol handle provides an exceptional opportunity for diversification, enabling the generation of focused libraries against a multitude of targets. Proven success in developing potent anticancer and antitubercular agents highlights its immense potential.
Future efforts should focus on:
-
Exploring New Therapeutic Targets: Leveraging the scaffold's versatility to design inhibitors for kinases, proteases, or epigenetic targets.
-
Developing Targeted Protein Degraders: The C3-methanol handle is an ideal attachment point for linker-payload conjugation, making it suitable for designing Proteolysis Targeting Chimeras (PROTACs).
-
Advanced Lead Optimization: Integrating computational modeling with medicinal chemistry to rationally design next-generation derivatives with superior efficacy and optimized ADMET profiles.
This guide serves as a foundational resource, empowering research teams to confidently incorporate this high-potential scaffold into their discovery pipelines.
References
-
Verma, A., & Siddiqui, N. (2013). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Siddiqui, N., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Cai, L., et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Siddiqui, N., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Various Authors. (2022). Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. The Royal Society of Chemistry. [Link]
-
Allen, S., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Ait Chaitt, Y., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Patel, D. R., et al. (2024). SYNTHESIS OF 2-((5-(2-METHYLIMIDAZO[1,2-A]PYRIDINE- 3-YL)-1,3,4-OXADIAZOL-2-YL)THIO)-N-PHENYLACETAMIDE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Rasayan Journal of Chemistry. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Kumar, A., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry. [Link]
-
Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
-
Al-Hamdani, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this "privileged structure," delving into its fundamental chemical properties, diverse synthetic strategies, and extensive therapeutic applications.[1][2][3] We will explore the structure-activity relationships (SAR) that govern its interaction with various biological targets and discuss its role in the development of marketed drugs and clinical candidates. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine framework.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle that has emerged as a cornerstone in drug discovery.[4][5] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. This scaffold is present in several commercially successful drugs, validating its therapeutic potential.[1][6] Notable examples include the hypnotic agent zolpidem (Ambien®), and the anxiolytics alpidem and saripidem, which underscores the scaffold's significance in targeting the central nervous system.[1][6] The exponential growth in research publications highlights the expanding interest in this versatile core for a multitude of therapeutic areas.[1]
The importance of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in a variety of therapeutic agents beyond CNS disorders, including drugs for peptic ulcer disease and osteoporosis, as well as atypical antipsychotics.[7] This wide range of applications has solidified its status as a "privileged scaffold" in the field of medicinal chemistry.[2][3][8]
Synthetic Strategies: Building the Core
The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Classical Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[1][9] This versatile reaction allows for the introduction of diverse substituents at the 2- and 3-positions of the scaffold.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add the desired α-haloketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Multicomponent Reactions (MCRs)
One-pot multicomponent reactions have gained prominence for the synthesis of imidazo[1,2-a]pyridines due to their efficiency and atom economy.[9] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.
Modern Synthetic Approaches
Recent advancements have introduced more sophisticated and sustainable methods for the synthesis of this scaffold. These include:
-
Intramolecular Cyclizations: These methods involve the formation of the imidazole ring from a pre-functionalized pyridine precursor.
-
Oxidative Couplings: These reactions often utilize transition metal catalysts to facilitate the formation of the bicyclic system under milder conditions.[1]
-
Visible Light-Induced C-H Functionalization: This green chemistry approach allows for the direct modification of the imidazo[1,2-a]pyridine core, offering novel pathways for derivatization.[10]
Therapeutic Applications: A Scaffold of Diverse Activities
The imidazo[1,2-a]pyridine core has been successfully exploited to develop agents for a wide array of diseases, demonstrating its remarkable therapeutic versatility.
Central Nervous System (CNS) Disorders
The most well-known application of the imidazo[1,2-a]pyridine scaffold is in the treatment of CNS disorders, particularly insomnia and anxiety.
-
Hypnotics (Z-drugs): Zolpidem, a nonbenzodiazepine hypnotic, is a prime example.[11] It acts as a positive allosteric modulator of the GABA-A receptor, with a preferential affinity for the α1 subunit.[12][13][14] This selectivity is believed to contribute to its sedative effects with a reduced incidence of the myorelaxant and anticonvulsant properties associated with classical benzodiazepines.[12][14]
-
Anxiolytics: Alpidem and saripidem are other imidazo[1,2-a]pyridine derivatives that have been developed as anxiolytic agents.[1][15] Like zolpidem, they modulate GABA-A receptors.[15] However, alpidem was withdrawn from the market due to concerns about hepatotoxicity.[15][16]
Mechanism of Action: Zolpidem and the GABA-A Receptor
The following diagram illustrates the interaction of zolpidem with the GABA-A receptor complex.
Caption: A typical workflow for antitubercular drug discovery.
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine scaffold extends to several other therapeutic areas, including:
-
Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory drugs. [3]* Alzheimer's Disease: The scaffold has been used to develop ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. [17]* Gastrointestinal Agents: Certain derivatives have been investigated for their gastroprotective and prokinetic effects. [7]
Structure-Activity Relationship (SAR) and Bioisosterism
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective imidazo[1,2-a]pyridine-based drugs.
-
Substitution Patterns: The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on both the imidazole and pyridine rings. For instance, in the antitubercular series, bulky and lipophilic biaryl ethers at certain positions led to nanomolar potency. [18]
-
Bioisosteric Replacement: The imidazo[1,2-a]pyridine scaffold itself can be used as a bioisostere for other heterocyclic systems. For example, 8-fluoroimidazo[1,2-a]pyridine has been successfully employed as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the development of GABA-A receptor modulators. [19][20]This strategy allows for the fine-tuning of physicochemical properties and biological activity. [21][22]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with a remarkable diversity of biological activities, ensures its continued prominence in drug discovery. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to further expand the chemical space around this versatile scaffold. The insights gained from decades of research on imidazo[1,2-a]pyridines will undoubtedly pave the way for the discovery of next-generation therapeutics for a wide range of human diseases.
References
-
Crests, M., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. PMC - NIH. [Link]
-
Drugs.com. (2022). Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
de F. S. Santos, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
M. S. Wilson, et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Zhi-Xin Cui, et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]
-
Gueiffier, A., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]
-
Wikipedia. (n.d.). Zolpidem. Wikipedia. [Link]
-
Patel, H., & Tadi, P. (2023). Zolpidem. StatPearls - NCBI Bookshelf. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. [Link]
-
Lemurell, M., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). RSC Publishing. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Taylor & Francis. [Link]
-
Gueiffier, A., et al. (1996). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science Publishers. [Link]
-
M. S. Wilson, et al. (2012). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
-
Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
Kumar, S., et al. (2020). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed. [Link]
-
Lemurell, M., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Wikipedia. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
-
de F. S. Santos, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. [Link]
-
Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
-
Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
-
Chambers, M. S., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). ACS Publications. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2023). Elsevier. [Link]
-
Alpidem. (n.d.). PubChem - NIH. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). PubMed. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (2001). Thieme Connect. [Link]
-
Examples of biologically active imidazo[1,2-a]pyridines, alpidem:... (n.d.). ResearchGate. [Link]
-
Wikipedia. (n.d.). Alpidem. Wikipedia. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). NIH. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 11. Zolpidem - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zolpidem Extended Release: Package Insert / Prescribing Info / MOA [drugs.com]
- 14. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Alpidem - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mch.estranky.sk [mch.estranky.sk]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Technical Guide to Evaluating the Kinase Inhibitory Potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" heterocyclic system. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous marketed drugs for various therapeutic areas.[1][2] This scaffold's structural rigidity and synthetic tractability make it an ideal starting point for designing targeted therapeutic agents.[3] Within the realm of oncology and inflammatory diseases, the imidazo[1,2-a]pyridine core has been successfully exploited to generate potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[2]
Landmark research has shown that modifying this core structure can yield compounds with significant inhibitory activity against critical kinases such as Akt (Protein Kinase B), PI3K (Phosphoinositide 3-kinase), mTOR (mammalian Target of Rapamycin), and B-Raf.[4][5][6][7][8] These kinases are frequently dysregulated in human cancers, making them high-value targets for drug development.[9][10][11]
This guide provides a comprehensive, in-depth framework for assessing the kinase inhibitory potential of a specific analogue, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Chemical Formula: C₉H₁₀N₂O).[12][13] We will navigate from initial computational predictions to rigorous biochemical and cell-based validation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to build a self-validating data package, ensuring scientific integrity and reproducibility.
Compound Profile:
-
Name: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
CAS Number: 178488-39-6[13]
-
Molecular Weight: 162.19 g/mol [13]
-
Structure:
Part 1: Foundational Assessment - Computational and Biochemical Evaluation
The initial characterization of a novel compound begins with predicting its behavior and then directly measuring its interaction with purified enzyme targets. This dual approach of in silico screening followed by in vitro validation is a cost-effective and powerful strategy to identify and prioritize promising inhibitor candidates.
The Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[14][11] This phosphorylation acts as a molecular switch, controlling processes like cell growth, proliferation, differentiation, and apoptosis. In many diseases, particularly cancer, kinases can become constitutively active due to mutations or overexpression, leading to uncontrolled cell signaling and tumor growth. Small molecule inhibitors that block the activity of these dysregulated kinases have emerged as a highly successful class of cancer therapeutics.[10]
Computational Prediction: A First Look at Potential Targets
Before committing to resource-intensive wet-lab experiments, computational modeling can provide valuable insights into which kinases (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol might bind to.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For kinase inhibitors, this typically involves docking the compound into the ATP-binding pocket. Studies on similar imidazopyridine scaffolds have successfully used docking to predict interactions with kinases like Akt1, B-Raf, and Aurora A, guiding subsequent experimental work.[8][15][16][17][18] The results can help rank a panel of kinases, prioritizing those with the highest predicted binding affinity for biochemical screening.
Caption: A generalized workflow for molecular docking studies.
In Vitro Biochemical Assays: Direct Measurement of Inhibition
Biochemical assays are the gold standard for confirming direct inhibition of a purified kinase enzyme. They provide a quantitative measure of a compound's potency, typically expressed as the IC₅₀ value.
Experimental Workflow: In Vitro Kinase Assay
Caption: A simplified workflow for biochemical kinase inhibition assays.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Causality: An effective inhibitor prevents the kinase from converting ATP to ADP. This results in a lower amount of ADP produced, which in turn leads to a lower luminescence signal, indicating potent inhibition.
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and ATP at a concentration close to its Michaelis-Menten constant (Km) to initiate the reaction.[19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Second Detection Step: Add Kinase Detection Reagent, which contains the enzyme ultraluciferase and its substrate. The luciferase reaction uses the newly synthesized ADP to produce light.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration and thus the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.[20]
-
Data Presentation & Interpretation
The primary output of biochemical assays is the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[20] A lower IC₅₀ indicates a more potent inhibitor.
Table 1: Hypothetical Biochemical Inhibitory Profile of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Kinase Target | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) | Kinase Family |
| PI3Kα | 85 | 15 | Lipid Kinase |
| Akt1 | 250 | 25 | Serine/Threonine |
| mTOR | 150 | 10 | Serine/Threonine |
| SRC | 1200 | 8 | Tyrosine Kinase |
| EGFR | >10000 | 6 | Tyrosine Kinase |
| CDK2/cyclin A | >10000 | 15 | Serine/Threonine |
Note: Data is hypothetical and for illustrative purposes.
Interpreting the Results:
-
Potency and Selectivity: The hypothetical data suggests that the compound is most potent against PI3Kα and mTOR, with moderate activity against Akt1. Its activity against SRC is significantly weaker, and it shows no activity against EGFR or CDK2 at the concentrations tested. This profile suggests selectivity for the PI3K/Akt/mTOR pathway.
-
The Importance of ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is dependent on the ATP concentration used in the assay.[19] A higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to a higher apparent IC₅₀. Therefore, it is critical to report the ATP concentration used. To obtain a more absolute measure of potency that is independent of assay conditions, the inhibitor constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[19]
Part 2: Cellular Assays - Validating Activity in a Biological Context
While biochemical assays confirm direct enzyme inhibition, they do not predict a compound's efficacy in a living system. Cell-based assays are the essential next step to assess a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect.[9][10][21][22]
Rationale for Cell-Based Testing
Cellular assays provide critical information that biochemical assays cannot, including:
-
Cell Permeability: Does the compound enter the cell?
-
Target Engagement: Does it inhibit the target kinase inside the cell?
-
Metabolic Stability: Is the compound rapidly metabolized into an inactive form?
-
Phenotypic Response: Does inhibition of the target kinase lead to the desired biological outcome (e.g., apoptosis, growth arrest)?
Experimental Workflow: Cell-Based Target Engagement Assay
Caption: Workflow for measuring inhibition of a signaling pathway in cells.
Protocol 2: Phospho-Substrate Detection by Meso Scale Discovery (MSD)
This immunoassay-based method provides a high-throughput way to quantify the phosphorylation of a specific downstream substrate of the target kinase. To test the compound's effect on the PI3K/Akt pathway, one could measure the phosphorylation of Akt at Ser473.
-
Causality: If (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol inhibits an upstream kinase (like PI3K or mTORC2), it will prevent the phosphorylation of Akt. This leads to a dose-dependent decrease in the detected phospho-Akt (Ser473) signal.
-
Step-by-Step Methodology:
-
Cell Culture: Seed a cancer cell line known to have an active PI3K/Akt pathway (e.g., PTEN-null A2780 ovarian cancer cells) into 96-well plates and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and lyse the cells directly in the plate with a provided lysis buffer containing phosphatase and protease inhibitors.
-
Immunoassay: Transfer the cell lysates to an MSD plate pre-coated with a capture antibody for total Akt.
-
Detection: Add a detection antibody specific for phospho-Akt (Ser473) that is conjugated to an electrochemiluminescent label (SULFO-TAG™).
-
Signal Measurement: Read the plate on an MSD instrument. An electric current is applied, and the label emits light, which is quantified.
-
Data Analysis: Normalize the phospho-Akt signal to the total Akt signal or to a housekeeping protein. Plot the normalized signal against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Assessing Cellular Viability
The ultimate goal of an anti-cancer agent is to stop tumor cell growth or induce cell death. Cell viability assays measure this phenotypic outcome.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which indicates metabolically active cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines into 96-well plates. It is crucial to select cell lines with known genetic dependencies. For a PI3K/Akt inhibitor, a PTEN-null cell line like HCT116 would be appropriate.[7]
-
Compound Incubation: Treat cells with a serial dilution of the test compound for an extended period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate.
-
Signal Measurement: In the presence of ATP from viable cells, the luciferase enzyme generates a luminescent signal that is proportional to the number of living cells.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation & Interpretation
Table 2: Hypothetical Cellular Activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Assay Type | Cell Line | Genetic Background | EC₅₀ / GI₅₀ (nM) |
| Phospho-Akt (S473) | A2780 | PTEN-deleted | 350 |
| Cell Viability | A2780 | PTEN-deleted | 400 |
| Cell Viability | HCT116 | PIK3CA mutant | 425 |
| Cell Viability | HT-29 | PIK3CA wild-type | >10000 |
Note: Data is hypothetical and for illustrative purposes.
Interpreting the Results:
-
Structure-Activity Relationship (SAR): The cellular EC₅₀ for inhibiting phospho-Akt (350 nM) is reasonably close to the biochemical IC₅₀ values for PI3Kα (85 nM) and mTOR (150 nM). This "biochemical-to-cellular" potency drop is expected and suggests the compound has good cell permeability and is not immediately effluxed or metabolized.
-
On-Target Effect: The GI₅₀ values from the viability assays correlate well with the target inhibition EC₅₀. The compound effectively inhibits the growth of cell lines (A2780, HCT116) known to be dependent on the PI3K/Akt pathway, while having little effect on a wild-type line (HT-29). This provides strong evidence that the observed anti-proliferative effect is due to the inhibition of the intended target pathway.
Part 3: Comprehensive Profiling and Future Directions
A complete understanding of an inhibitor's potential requires a broad assessment of its selectivity and a clear path toward optimization.
Kinase Selectivity Profiling
Selectivity is a critical attribute of a kinase inhibitor. While targeting multiple kinases can be beneficial (polypharmacology), a highly selective compound is often preferred to minimize off-target toxicity.[23]
-
Methodology: The most comprehensive method for determining selectivity is to screen the compound against a large panel of hundreds of kinases (e.g., the Eurofins KinomeScan™ or Reaction Biology HotSpot™ platform) at a single high concentration (e.g., 1 or 10 µM).[24][25] Any kinases that are significantly inhibited in this primary screen are then subjected to full IC₅₀ determination to confirm the hit. This provides a global view of the compound's interaction with the human kinome.
Integrated Drug Discovery Workflow
The evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is part of a larger, iterative drug discovery process. The data gathered from the assays described in this guide are used to inform the design of new, improved analogues.
Caption: A high-level overview of the kinase inhibitor drug discovery process.
Conclusion
This technical guide outlines a rigorous, multi-faceted strategy for evaluating the kinase inhibitory potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. By progressing from computational modeling to direct biochemical measurement and finally to validation in a relevant cellular context, researchers can build a robust data package that clearly defines the compound's potency, selectivity, and mechanism of action. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[4][5][6][7] The data generated through these workflows will be instrumental in guiding structure-activity relationship (SAR) studies to further optimize this promising molecule into a potential lead candidate for clinical development.
References
-
B. W. Dymock et al., "Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt," PubMed, [Link]
-
Profacgen, "Cell-based Kinase Assays," Profacgen, [Link]
-
A. D. F. P. L. a. C. G. e. al, "Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase," PubMed, [Link]
-
Creative Biolabs, "Immuno-oncology Cell-based Kinase Assay Service," Creative Biolabs, [Link]
-
S. H. L. e. al, "Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model," PubMed, [Link]
-
X. Gu et al., "Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations," PubMed, [Link]
-
L. L. a. Y. Z. e. al, "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors," Journal of Medicinal Chemistry, [Link]
-
MDPI, "An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors," MDPI, [Link]
-
ResearchGate, "Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors," ResearchGate, [Link]
-
H. Liu et al., "An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors," PubMed, [Link]
-
National Genomics Data Center, "Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches," National Genomics Data Center, [Link]
-
Reaction Biology, "Choosing the Right Assay for Your Kinase Drug Discovery," Reaction Biology, [Link]
-
Celtarys Research, "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery," Celtarys Research, [Link]
-
P. A. B. a. D. G. H. e. al, "Measuring and interpreting the selectivity of protein kinase inhibitors," PMC, [Link]
-
Semantic Scholar, "Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations," Semantic Scholar, [Link]
-
M. M. M. a. S. C. L. e. al, "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance," PLOS One, [Link]
-
M. M. M. a. S. C. L. e. al, "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance," PubMed, [Link]
-
MDPI, "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example," MDPI, [Link]
-
H. G. a. A. B. C. e. al, "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol," PMC, [Link]
-
Cellix, "Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays," Cellix, [Link]
-
The Science Snail, "The difference between Ki, Kd, IC50, and EC50 values," The Science Snail, [Link]
-
L. F. S. J. a. F. d. S. C. e. al, "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," ACS Omega, [Link]
-
S. K. S. a. A. K. C. e. al, "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)," PubMed, [Link]
-
Royal Society of Chemistry, "Synthesis of imidazo[1,2-a]pyridines: a decade update," RSC Publishing, [Link]
-
T. R. B. a. S. F. F. e. al, "Discovery of 6-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors that suppress multiple myeloma cell growth," RSC Medicinal Chemistry, [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the In Vitro Evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for Anticancer Potential
Foreword: The Imperative for Novel Anticancer Therapeutics
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Derivatives of this core have shown promise as potent anticancer agents by modulating critical cellular pathways, including survival signaling and cell cycle regulation.[4][5][6] This guide focuses on a specific, under-investigated derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol , outlining a comprehensive, field-proven framework for its initial in vitro evaluation as a potential anticancer compound. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the detailed methodologies required for a rigorous preliminary assessment.
The Scientific Premise: Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a nitrogen-based heterocycle that has garnered significant interest due to the potent inhibitory effects of its derivatives against cancer cell proliferation and migration.[2][5] Various in vitro studies have demonstrated that these compounds can exert their effects against a range of cancer cell lines, including breast, melanoma, cervical, and lung cancers.[1][2][4]
The anticancer mechanisms are often attributed to their ability to inhibit key regulatory enzymes and signaling pathways crucial for tumor growth and survival.[1] Documented mechanisms of action for this class of compounds include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often evidenced by the cleavage of caspases and PARP, and modulation of Bcl-2 family proteins.[2][4]
-
Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridine derivatives has been observed to cause cell cycle arrest at various phases, notably G2/M, preventing cancer cells from completing division.[4]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some derivatives act as potent inhibitors of CDKs, which are central regulators of cell cycle progression.[1]
Given the established anticancer profile of the parent scaffold, this guide proposes a systematic investigation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (herein referred to as IMP-3M), a derivative whose potential has yet to be characterized. Our working hypothesis is that IMP-3M will exhibit cytotoxic effects on cancer cells by inducing apoptosis and/or cell cycle arrest, potentially through the modulation of a key survival signaling pathway like PI3K/Akt.
A Roadmap for In Vitro Characterization
The following sections provide a logical workflow for the initial screening and mechanistic evaluation of IMP-3M. This workflow is designed to be self-validating, starting with broad screening assays and progressively moving towards more specific mechanistic studies based on the initial findings.
Caption: Experimental workflow for IMP-3M evaluation.
Phase 1: Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects.[2] Colorimetric assays like the MTT and XTT assays are reliable, high-throughput methods for this initial screening.[7][8][9]
Rationale for Assay Selection: MTT vs. XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[7] The key difference lies in the formazan product: MTT forms an insoluble purple crystal requiring a solubilization step, while XTT forms a water-soluble orange product, streamlining the protocol.[7][10] For initial high-throughput screening, the XTT assay is often preferred for its simplicity and reduced number of steps.
| Parameter | MTT Assay | XTT Assay | Reference |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan | |
| Solubilization | Required (e.g., DMSO, SDS) | Not required | [10] |
| Workflow | Multi-step | Simpler, single-step addition | [7] |
| Absorbance Max | ~570 nm | ~450-500 nm | [10] |
Detailed Protocol: XTT Cell Viability Assay
This protocol is a generalized guideline and should be optimized for specific cell lines and laboratory conditions.[7]
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IMP-3M in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of IMP-3M. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to convert the XTT to its formazan product.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.
Phase 2: Uncovering the Mode of Cell Death
If IMP-3M demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis. Flow cytometry is a powerful tool for distinguishing between these states.[11][12]
Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[13][14]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with IMP-3M at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the cell cycle.[4] PI staining can be used to determine the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] This is based on the principle that the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[16]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with IMP-3M as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[15][17]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS.[16]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes.[18]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[18]
-
Analysis: Analyze the samples by flow cytometry, recording PI fluorescence on a linear scale. Use appropriate gating to exclude doublets.[17][18]
Phase 3: Probing the Molecular Mechanism
Based on the findings from the apoptosis and cell cycle assays, and the known activity of related compounds, a targeted investigation into the underlying molecular pathways can be initiated. Western blotting is the gold-standard technique for analyzing the expression levels and activation states of specific proteins in signaling pathways.[19][20]
Hypothesized Signaling Pathway
Based on literature for imidazo[1,2-a]pyridine derivatives, a plausible mechanism for IMP-3M involves the inhibition of the PI3K/Akt/mTOR pathway, which could lead to an increase in tumor suppressor proteins like p53 and p21, ultimately inducing apoptosis and cell cycle arrest.[4]
Caption: Hypothesized IMP-3M signaling pathway.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with IMP-3M at the IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-cleaved-caspase-3, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or phosphorylation status.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to the initial in vitro characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of action, and impact on key signaling pathways, researchers can build a comprehensive preliminary profile of the compound's activity. Positive and compelling data from this workflow would provide a strong rationale for advancing IMP-3M to more complex studies, including in vivo animal models, further mechanism of action studies, and structure-activity relationship (SAR) analyses to optimize its therapeutic potential.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-90. Retrieved from [Link]
-
Adan, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
Ramasamy, T., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Shoemaker, R. H. (2004). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 4(3), 167-175. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Retrieved from [Link]
-
Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3123-3132. Retrieved from [Link]
-
Gholampour, N., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences, 31(1), 1-15. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
AACR Journals. (2025). Abstract 5484: Expanding the role of western blot imaging for oncology research. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways. Retrieved from [Link]
-
Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
ResearchGate. (2023). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Retrieved from [Link]
-
Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Retrieved from [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed Central. (2020). Hypnotics and Risk of Cancer: A Meta-Analysis of Observational Studies. Retrieved from [Link]
-
PubMed Central. (2021). Association of Zolpidem With Increased Mortality in Patients With Brain Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
Mayo Clinic Proceedings. (2012). Relationship of zolpidem and cancer risk: a Taiwanese population-based cohort study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
Bohrium. (2021). Design, synthesis, anticancer activity and in-silico studies of novel imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Retrieved from [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]
-
ResearchGate. (2010). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. medium.com [medium.com]
- 20. blog.championsoncology.com [blog.championsoncology.com]
A Technical Guide to the Preliminary In Vitro Evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Preamble: Contextualizing the Inquiry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and marketed drugs like Zolpidem and Alpidem.[1][2] This class of molecules exhibits a broad therapeutic spectrum, with recent research highlighting applications in oncology, tuberculosis treatment, and neurodegenerative diseases.[2][3][4][5] Our focus, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 178488-39-6), belongs to this promising family.
This guide provides a structured, rationale-driven framework for the initial in vitro characterization of this compound. It is designed not as a rigid set of rules, but as a logical cascade of experiments that builds a foundational understanding of the molecule's biological potential and liabilities. Each step is designed to generate decision-making data, enabling a "fail fast, fail cheap" philosophy essential in modern drug discovery. We will move from broad, foundational assessments of cytotoxicity to more specific, hypothesis-driven assays targeting likely mechanisms of action, and conclude with critical, early-stage safety profiling.
Section 1: Compound Management and Quality Control
The Rationale: The validity of any biological data is predicated on the quality and handling of the test compound. Before commencing any cell-based or biochemical assay, it is imperative to establish a robust protocol for compound solubilization, storage, and quality assessment. This mitigates the risk of artifacts arising from poor solubility, degradation, or impurities.
Compound Profile
| Property | Value | Source |
| IUPAC Name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | - |
| CAS Number | 178488-39-6 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Synthesis | Typically via a two-stage process involving condensation of 6-methylpyridin-2-amine with an appropriate pyruvate derivative, followed by ester reduction.[6] | - |
Protocol: Stock Solution Preparation and Quality Control
-
Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a standard solvent for initial solubilization of novel compounds for in vitro screening.[7]
-
Sonication & Warming: To ensure complete dissolution, gently warm the solution (to ~30-37°C) and sonicate for 10-15 minutes. Visually inspect for any particulates against a light source.
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: For assays, create intermediate dilutions from the primary stock in 100% DMSO. The final working solutions are then prepared by diluting these intermediates into the specific aqueous assay buffer or cell culture medium.
-
Expert Insight: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[8] A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.
-
Section 2: Foundational Bioactivity: Cytotoxicity Profiling
The Rationale: The first biological question for any novel compound is its effect on cell viability. A cytotoxicity assay serves two primary purposes: 1) It identifies the concentration range at which the compound exerts a biological effect, and 2) It establishes a therapeutic window, guiding the concentrations used in subsequent, more complex assays to ensure that observed effects are not simply a consequence of broad cellular toxicity.
We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][11][12]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is adapted from established methodologies and should be optimized for specific cell lines.[9][10][13]
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549, as imidazo[1,2-a]pyridines often show anticancer activity[3]) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Addition: Prepare a 2-fold serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with the highest concentration of DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock into serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
The results are then plotted as % Viability versus log[Compound Concentration] to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined via non-linear regression.
Table 1: Hypothetical Cytotoxicity Data Presentation
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 48 | 15.2 |
| HeLa (Cervical Cancer) | 48 | 21.8 |
| MCF-7 (Breast Cancer) | 48 | > 100 |
Section 3: Mechanistic Inquiry: Target-Based Assays
The Rationale: With a known cytotoxicity profile, the next step is to investigate a plausible mechanism of action. The imidazo[1,2-a]pyridine scaffold is a well-documented inhibitor of various protein kinases.[2] Kinases are critical signaling enzymes, and their dysregulation is implicated in numerous diseases, making them prime drug targets.[15] Therefore, screening our compound against a representative kinase panel is a logical, hypothesis-driven approach.
Experimental Approach: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction.[15] The ADP-Glo™ Kinase Assay is a robust, luminescence-based system suitable for this purpose. The assay is performed in two steps: first, the kinase reaction occurs, after which a reagent is added to stop the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal directly proportional to kinase activity.
Protocol: Generic In Vitro Kinase Assay
This is a generalized protocol adaptable to specific kinases.[15][16][17]
-
Reaction Preparation: In a 384-well plate, combine the target kinase, its specific substrate (e.g., a peptide), and ATP in a kinase buffer solution.
-
Compound Addition: Add (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor (vehicle) control.
-
Kinase Reaction: Initiate the reaction by adding a final component (often ATP/MgCl₂) and incubate at room temperature for a defined period (e.g., 60 minutes).[16]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.
Data Analysis and Presentation
The percentage of kinase inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting % Inhibition versus log[Compound Concentration].
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (µM) |
| EGFR | > 50 |
| VEGFR2 | 5.6 |
| CDK2 | 1.1 |
| SRC | 25.4 |
Section 4: Preliminary Safety & Liability Profiling
The Rationale: Early identification of potential safety liabilities is paramount to prevent costly late-stage failures. Two of the most critical in vitro safety assessments are for hERG channel inhibition and metabolic stability.
-
hERG Liability: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18] Regulatory agencies mandate hERG assessment for most new chemical entities.[18]
-
Metabolic Stability: The rate at which a compound is metabolized, primarily by enzymes in the liver, determines its half-life and potential for oral bioavailability.[19] Poor metabolic stability can render an otherwise potent compound ineffective in vivo.[19] Liver microsomes are a standard system for this initial assessment as they contain many key drug-metabolizing enzymes like cytochrome P450s.[20]
Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
Automated electrophysiology systems like the QPatch or SyncroPatch are the gold standard for assessing hERG liability.[8]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[8]
-
Patch Clamp: The automated system establishes a whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[21]
-
Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at increasing concentrations.[8] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[8]
-
Data Acquisition: The reduction in the hERG tail current is measured at each concentration.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a typical procedure for assessing metabolic stability.[19][22]
-
Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, a buffer (e.g., potassium phosphate), and the test compound (at a low concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (cofactor necessary for P450 enzyme activity).[19]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.[22]
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Controls: Include a positive control compound with known metabolic liability (e.g., Verapamil) and a negative control without the NADPH cofactor to assess non-enzymatic degradation.
Data Analysis and Presentation
-
hERG: Data is presented as an IC₅₀ value for the inhibition of the hERG current.
-
Metabolic Stability: The natural log of the percent remaining of the compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) is calculated as 0.693 / k.[7]
Table 3: Hypothetical Preliminary Safety Profile
| Assay | Endpoint | Result |
| hERG Inhibition | IC₅₀ (µM) | > 30 |
| Metabolic Stability (HLM) | t₁/₂ (min) | 45 |
Section 5: Integrated Analysis and Decision-Making Framework
The Rationale: The power of this tiered approach lies in the synthesis of all generated data. No single data point determines a compound's fate; rather, the collective profile informs the next steps. This framework helps prioritize resources for compounds with the most promising balance of potency, selectivity, and safety.
Caption: A decision-making flowchart based on integrated in vitro data.
Interpreting the Profile:
-
Promising Candidate: A compound with low cytotoxicity (IC₅₀ >10-fold higher than target activity), potent on-target activity (e.g., IC₅₀ < 1 µM), a clean hERG profile (IC₅₀ > 30 µM), and moderate to high metabolic stability (t₁/₂ > 30 min) would be a strong candidate to advance.
-
Candidate for Optimization: A compound that is potent but has poor metabolic stability is a classic candidate for medicinal chemistry efforts to block metabolic "soft spots."
-
Deprioritize: A compound with high cytotoxicity, significant hERG liability, or a lack of compelling on-target potency should be deprioritized early to conserve resources.
This structured evaluation provides a comprehensive, multi-parameter snapshot of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, enabling informed, data-driven decisions in the complex journey of drug discovery.
References
-
In vitro kinase assay. (2023-09-23). Protocols.io. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). BioAgilytix. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-06). ACS Omega. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024-06-03). Royal Society of Chemistry. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). Royal Society of Chemistry. [Link]
-
hERG Assay. Slideshare. [Link]
-
Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. [Link]
-
In vitro kinase assay. (2022-09-01). Bio-protocol. [Link]
-
Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines. Semantic Scholar. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2022). PMC - NIH. [Link]
-
Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. (2018). PubMed. [Link]
-
Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024-07-17). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
MTT Assay for Cytotoxicity. (2018-01-30). G-Biosciences. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. MDPI. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (2011). NIH. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019-09-18). FDA. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2014). Springer Nature Experiments. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2008). PMC - NIH. [Link]
-
Identifying mechanism-of-action targets for drugs and probes. (2012). PMC - PubMed Central. [Link]
-
MTT assay. Wikipedia. [Link]
-
Expediting Drug Discovery Using Novel Target-Based Approaches. (2022-04-19). Technology Networks. [Link]
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020-08-21). PMC. [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2007). PMC - NIH. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2021). ACS Omega. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2018). MDPI. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. fda.gov [fda.gov]
- 22. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of C5-Methyl Substitution in the Structure-Activity Relationship of Imidazo[1,2-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this privileged structure allows for fine-tuning of its pharmacological profile through substitution at various positions. Among these, the C5-position on the pyridine ring plays a crucial, albeit sometimes subtle, role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-methyl-substituted imidazo[1,2-a]pyridines, offering insights into their synthesis, biological evaluation, and mechanism of action.
The Influence of the 5-Methyl Group: A Double-Edged Sword in Drug Design
The introduction of a methyl group at the C5-position of the imidazo[1,2-a]pyridine ring can significantly impact the molecule's interaction with its biological target. This small lipophilic group can influence activity through a combination of steric and electronic effects.
Steric Hindrance and Conformational Rigidity: The 5-methyl group can introduce steric bulk, which may either enhance binding by promoting a favorable conformation or hinder it by clashing with the target protein. This steric influence is highly dependent on the topology of the binding pocket.
Electronic Effects and Lipophilicity: The electron-donating nature of the methyl group can modulate the electron density of the pyridine ring, potentially influencing hydrogen bonding interactions and the overall pKa of the molecule. Furthermore, the increased lipophilicity imparted by the methyl group can enhance membrane permeability and cellular uptake, but may also affect solubility and metabolic stability.
Synthesis of 5-Methyl-Substituted Imidazo[1,2-a]pyridines: Key Strategies and Protocols
The primary route to 5-methyl-imidazo[1,2-a]pyridines involves the condensation of a 2-amino-6-methylpyridine with an α-halocarbonyl compound. However, the availability and synthesis of the key starting material, 2-amino-6-methylpyridine, is a critical first step.
Synthesis of the Key Intermediate: 2-Amino-6-methylpyridine
A common method for the preparation of 2-amino-6-methylpyridine involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.[4][5]
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine [4]
-
A crude mixture containing trimethyl-(5-methyl-pyridin-2-yl)ammonium chloride (0.07 mol) is mixed with 80 ml of a 48% hydrogen bromide solution.
-
The mixture is heated to 80°C for 1.5 hours.
-
After cooling, 25 ml of pyridine is slowly added while maintaining a cool temperature with an ice bath.
-
Water and pyridine are distilled off using a descending condenser at an oil bath temperature of 150°C.
-
The oil bath temperature is then increased to 210°C and the reaction is stirred for 12 hours.
-
The reaction mixture is worked up to isolate the 2-amino-5-methylpyridine.
Construction of the Imidazo[1,2-a]pyridine Core
Once the substituted aminopyridine is obtained, the imidazo[1,2-a]pyridine ring is typically formed via a condensation reaction. A general and efficient method is the reaction with an α-haloketone.
Experimental Protocol: General Synthesis of 2,5-Disubstituted Imidazo[1,2-a]pyridines
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added the desired α-bromoketone (1.1 eq).
-
The reaction mixture is stirred at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-methyl-imidazo[1,2-a]pyridine derivative.
Structure-Activity Relationship (SAR) of 5-Methyl-Imidazo[1,2-a]pyridines in Cancer
The 5-methyl-imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of anticancer agents, particularly as inhibitors of protein kinases involved in cell signaling pathways.[1]
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6][7]
The presence of a 5-methyl group can influence the binding affinity and selectivity of these inhibitors. For instance, in a series of imidazo[1,2-a]pyridines designed as PI3Kα inhibitors, the substitution pattern on the pyridine ring was found to be crucial for activity. While a comprehensive SAR study focusing solely on the 5-methyl group is limited, the available data suggests that its impact is context-dependent, relying on the nature of the substituents at other positions of the scaffold.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-methyl-imidazo[1,2-a]pyridine derivatives.
Cytotoxicity in Cancer Cell Lines
Several studies have reported the cytotoxic effects of 5-methyl-imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The table below summarizes some of the available data.
| Compound ID | C2-Substituent | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Aryl | Amine | HCC1937 (Breast) | 45 | [7] |
| IP-6 | Aryl | Amine | HCC1937 (Breast) | 47.7 | [7] |
| HB9 | 4-Carboxyphenyl | Amide | A549 (Lung) | 50.56 | [8] |
| HB10 | 4-Carboxyphenyl | Amide | HepG2 (Liver) | 51.52 | [8] |
Key Observations from SAR Data:
-
The nature of the substituents at the C2 and C3 positions plays a dominant role in determining the cytotoxic potency.
-
The presence of a 5-methyl group is compatible with potent anticancer activity, as seen in compounds with diverse C2 and C3 functionalities.
-
Further studies are required to systematically evaluate the contribution of the 5-methyl group by comparing its activity with analogues lacking this substitution.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-methyl-imidazo[1,2-a]pyridine compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on signaling pathways.
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Workflow for Western Blot Analysis
Caption: A typical workflow for Western blot analysis to assess protein expression levels.
Conclusion and Future Directions
The 5-methyl-substituted imidazo[1,2-a]pyridine scaffold represents a promising area for the discovery of novel therapeutic agents. The methyl group at the C5 position can significantly influence the pharmacological properties of these compounds, and its strategic placement can be exploited to optimize potency and selectivity. While the current body of research provides a solid foundation, a more systematic investigation into the specific role of the 5-methyl group is warranted. Future studies should focus on the synthesis and evaluation of paired compounds with and without the 5-methyl substituent to provide a clearer understanding of its contribution to the SAR. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise interactions of these compounds with their biological targets and to guide the rational design of the next generation of 5-methyl-imidazo[1,2-a]pyridine-based drugs.
References
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 41(5), 2737-2747.
- Al-Bahrani, H. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 784-798.
- Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Multidisciplinary Healthcare, 15, 2157–2170.
- Process for preparation of 2-amino-5-methyl-pyridine. (1991).
- Zhou, D., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7584-7595.
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). DARU Journal of Pharmaceutical Sciences, 30(2), 295-308.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). ACS Medicinal Chemistry Letters, 2(5), 374-378.
- C5‐Methylation of imidazo[1,2‐a]pyridines using DCP. (2020). Asian Journal of Organic Chemistry, 9(12), 2134-2138.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2020). RSC Advances, 10(63), 38481-38493.
- 5-Hydroxy-2-methylpyridine in Organic Synthesis. (2025). BenchChem.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
- Synthesis of 2-amino-5-methylpyridine. PrepChem.com.
- SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2013). Bioorganic & Medicinal Chemistry Letters, 23(15), 4364-4367.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(1), 134.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry, 19(1), 40-60.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
- Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (2017). European Journal of Medicinal Chemistry, 136, 349-360.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 578-601.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). ACS Medicinal Chemistry Letters, 2(5), 374-378.
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). Journal of Medicinal Chemistry, 57(17), 7270-7282.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6524.
Sources
- 1. metaphactory [semopenalex.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] This document provides a comprehensive, three-step protocol for the synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a valuable building block for drug discovery and development. The described synthetic pathway begins with the construction of the 5-methylimidazo[1,2-a]pyridine core, followed by a regioselective Vilsmeier-Haack formylation at the C3 position, and concludes with the selective reduction of the resulting aldehyde to the target primary alcohol. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a core structural feature in numerous pharmacologically active agents, demonstrating activities that span antiviral, anti-inflammatory, anticancer, and anxiolytic properties.[1][2] The functionalization of this scaffold is a key strategy in the development of novel therapeutics. The title compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 178488-39-6), provides a crucial synthetic handle—a primary alcohol—at the 3-position, which is ideal for subsequent chemical modifications such as etherification, esterification, or oxidation to introduce further diversity into potential drug candidates.
This protocol outlines a robust and logical pathway designed for high-yield synthesis and purification of this key intermediate.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, starting from commercially available 2-amino-5-methylpyridine. Each stage is designed to produce an intermediate that is purified before proceeding to the next step, ensuring high purity of the final product.
Caption: Overall three-part synthetic route.
PART A: Synthesis of 5-Methylimidazo[1,2-a]pyridine (Intermediate 1)
Principle and Rationale
The formation of the imidazo[1,2-a]pyridine core is achieved through a classic condensation reaction. The process involves the initial alkylation of the endocyclic nitrogen of 2-amino-5-methylpyridine with chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.[3] Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol serves as an effective solvent for both reactants.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-methylpyridine | 108.14 | 5.00 g | 46.2 | 1.0 |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 | 8.70 g | 55.5 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.76 g | 92.4 | 2.0 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylpyridine (5.00 g, 46.2 mmol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add sodium bicarbonate (7.76 g, 92.4 mmol) to the solution.
-
Addition of Aldehyde: Slowly add chloroacetaldehyde solution (8.70 g, 55.5 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase.
-
Workup - Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Resuspend the resulting residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel.
-
Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane, to afford 5-methylimidazo[1,2-a]pyridine as a light-yellow solid. (Expected yield: 75-85%).
PART B: Vilsmeier-Haack Formylation of Intermediate 1
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[4][5] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] The imidazo[1,2-a]pyridine system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The Vilsmeier reagent attacks this position, and subsequent hydrolysis during aqueous workup yields the desired aldehyde, 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Caption: Vilsmeier-Haack reaction logical flow.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Methylimidazo[1,2-a]pyridine | 132.16 | 4.00 g | 30.3 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.3 mL | 36.3 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated NaHCO₃ solution | - | ~150 mL | - | - |
Step-by-Step Protocol
-
Safety First: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reaction Setup: To a 250 mL three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, add anhydrous DMF (20 mL).
-
Formation of Vilsmeier Reagent: Cool the flask in an ice-water bath to 0 °C. Slowly add phosphorus oxychloride (3.3 mL, 36.3 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 5-methylimidazo[1,2-a]pyridine (4.00 g, 30.3 mmol) in anhydrous DMF (10 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 3-4 hours. Monitor by TLC (1:1 Hexane:EtOAc).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring.
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~8-9. A precipitate should form.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (eluting with 30-60% EtOAc in hexanes) to give 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a solid. (Expected yield: 70-80%).
PART C: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Final Product)
Principle and Rationale
The final step is the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other potentially reducible groups under these conditions. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | 160.17 | 3.00 g | 18.7 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.06 g | 28.1 | 1.5 |
| Methanol (MeOH) | - | 75 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve the aldehyde intermediate (3.00 g, 18.7 mmol) in methanol (75 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.06 g, 28.1 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will cause frothing.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add water (~20 mL) to quench any unreacted NaBH₄.
-
Workup - Solvent Removal: Remove the methanol under reduced pressure.
-
Workup - Extraction: Add water (50 mL) and dichloromethane (75 mL) to the residue. Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield the crude product.
-
Purification: Purify the crude material by recrystallization from ethyl acetate/hexane or by flash column chromatography (eluting with 50-80% EtOAc in hexanes) to afford (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a white to off-white solid. (Expected yield: 85-95%).
Characterization of Final Product
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ ~7.5 (d, 1H), 7.4 (s, 1H), 7.1 (d, 1H), 6.7 (dd, 1H), 4.8 (s, 2H, -CH₂OH), 2.4 (s, 3H, -CH₃). (Expected shifts, may vary slightly).
-
¹³C NMR (100 MHz, CDCl₃): δ ~145.1, 138.0, 125.2, 122.8, 119.5, 117.4, 112.0, 56.5 (-CH₂OH), 17.0 (-CH₃). (Expected shifts, may vary slightly).
Safety and Troubleshooting
| Hazard | Precaution |
| Chloroacetaldehyde | Toxic and corrosive. Handle in a fume hood. |
| Phosphorus Oxychloride | Highly corrosive and water-reactive. Use anhydrous conditions and handle with extreme care in a fume hood. |
| Sodium Borohydride | Flammable solid. Reacts with water/acid to produce flammable H₂ gas. Add slowly and control temperature. |
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction or loss during workup. | Ensure reflux temperature is maintained. Perform extractions carefully to maximize recovery. |
| No reaction in Part B | Vilsmeier reagent did not form. | Use anhydrous DMF and ensure POCl₃ is of good quality. Maintain low temperature during formation. |
| Multiple spots on TLC after reduction (Part C) | Incomplete reduction or side reactions. | Ensure 1.5 equivalents of NaBH₄ are used. Maintain 0 °C during addition to prevent over-reduction or side reactions. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. EDP Sciences. Retrieved from [Link]
- Black, D. StC., et al. (1998).
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society. Retrieved from [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
- El Hezzat, M., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1189.
-
Kamal, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27457–27493. National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Strategic Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol from 6-Methylpyridin-2-amine: A Detailed Protocol and Mechanistic Exploration
An Application Note for Medicinal and Process Chemistry
Abstract The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the widely prescribed anxiolytic, Zolpidem.[1][2] Its unique electronic properties and rigid bicyclic structure make it an attractive template for drug design. This application note provides a comprehensive, three-step synthetic route to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a valuable building block for the development of novel pharmaceuticals. Starting from the commercially available 6-methylpyridin-2-amine, the synthesis involves a robust cyclization to form the core heterocycle, followed by a regioselective Vilsmeier-Haack formylation at the C3 position, and concluding with a selective reduction to the target alcohol. This guide is designed for researchers in drug discovery and process development, offering detailed, step-by-step protocols, mechanistic insights, and methods for ensuring reaction integrity and product purity.
Overall Synthetic Pathway
The transformation from 6-methylpyridin-2-amine to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is achieved through a logical three-step sequence. This strategy is designed for efficiency and control, ensuring high purity at each stage.
Scheme 1: Overall synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Part 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine (Intermediate 1)
Principle and Mechanistic Insight
The initial step involves the construction of the bicyclic imidazo[1,2-a]pyridine core. This is accomplished via a modified Tschitschibabin reaction, a classic and reliable method for synthesizing this class of heterocycles.[3] The reaction proceeds through the condensation of 6-methylpyridin-2-amine with an α-halocarbonyl compound, in this case, bromoacetaldehyde.
The mechanism is initiated by the nucleophilic attack of the more nucleophilic endocyclic pyridine nitrogen onto the electrophilic carbon of bromoacetaldehyde, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via attack by the exocyclic amine, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The use of a base like sodium bicarbonate is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
Materials and Reagents:
-
6-Methylpyridin-2-amine
-
Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Preparation of Bromoacetaldehyde Solution: In a round-bottom flask, combine bromoacetaldehyde diethyl acetal (1.1 equivalents) with 3M aqueous HCl. Stir the mixture at 40 °C for 2 hours to hydrolyze the acetal to the free aldehyde. Cool the solution to room temperature. This in-situ generation is necessary as free bromoacetaldehyde is unstable.
-
Cyclization Reaction: To a separate flask containing a solution of 6-methylpyridin-2-amine (1.0 equivalent) in ethanol, add the freshly prepared bromoacetaldehyde solution dropwise at room temperature.
-
Neutralization and Reflux: Slowly add solid sodium bicarbonate in portions until the effervescence ceases (pH ~7-8). Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methylimidazo[1,2-a]pyridine as a solid.
Part 2: Vilsmeier-Haack Formylation to Yield Intermediate 2
Principle and Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[4][5] The imidazo[1,2-a]pyridine system is electron-rich, with the C3 position being the most nucleophilic and sterically accessible site for electrophilic substitution.
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[6] The 5-methylimidazo[1,2-a]pyridine then attacks this electrophile at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to afford the desired 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Diagram of the Vilsmeier-Haack Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Methylimidazo[1,2-a]pyridine (Intermediate 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath, dropping funnel
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (5 equivalents) to 0 °C using an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.[7]
-
Addition of Substrate: Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40 °C for 2-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice. Basify the aqueous solution by the slow addition of saturated NaHCO₃ solution until pH 8-9 is reached.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by recrystallization or column chromatography to yield 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.[8]
Part 3: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Final Product)
Principle and Mechanistic Insight
The final step is the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and chemoselective reducing agent, which will readily reduce aldehydes and ketones without affecting other potentially reducible functional groups within the heterocyclic core. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic or aqueous work-up protonates the resulting alkoxide to furnish the final alcohol product.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (disappearance of the aldehyde spot and appearance of the more polar alcohol spot).
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Workflow, Data Summary, and Validation
Overall Experimental Workflow
Caption: High-level workflow for the synthesis.
Data Summary Table
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 6-Methylpyridin-2-amine | Bromoacetaldehyde, NaHCO₃ | Ethanol | 80 | 4-6 | 70-85 |
| 2 | 5-Methylimidazo[1,2-a]pyridine | POCl₃, DMF | DCM | 40 | 2-3 | 65-80 |
| 3 | 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | NaBH₄ | Methanol | 0 to RT | 1-2 | 85-95 |
Trustworthiness: A Self-Validating Protocol
The reliability of this synthetic route is ensured by rigorous in-process controls and comprehensive characterization at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool used after each step to monitor the consumption of starting materials and the formation of products. This allows for the precise determination of reaction completion, preventing the formation of byproducts from over-running or incomplete reactions.
-
Purification: Each intermediate is purified to a high degree before proceeding to the next step. Silica gel chromatography is employed for non-crystalline intermediates, while recrystallization is used for solid products to remove impurities effectively. This stepwise purification is critical to prevent the accumulation of impurities that could interfere with subsequent reactions and complicate the final product's isolation.
-
Structural Confirmation: The identity and purity of each intermediate and the final product must be unequivocally confirmed by modern analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the correct regiochemistry of the formylation and the successful reduction of the aldehyde.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds, verifying that the desired transformation has occurred at each step.
-
Melting Point: A sharp melting point for the crystalline final product is a strong indicator of high purity.
-
By integrating these validation checkpoints, this protocol becomes a self-correcting system, ensuring that the final product is obtained with high purity and in a reproducible manner.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Trevizol, P. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Kouassi, A. A., et al. (2015). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry.
-
ResearchGate. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
- Ahmad, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(11), 4484.
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
- Mihailović, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35225.
- Acta Crystallographica Section E. (2011). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2818.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27339–27376.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(10), 3568-3580.
- Mihailović, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35225.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089.
- Griesbeck, A. G., et al. (1997). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 62(26), 9316–9325.
- Pace, V., & Holzer, W. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(18), 5621.
- Balasubramanian, T. R., & Venkatanarasimhan, N. (1960). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 25(3), 474–476.
- Beilstein Journal of Organic Chemistry. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 1446–1454.
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1).
- ChemistryOpen. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(6), e202400411.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. IMIDAZO[1,2-A]PYRIDIN-3-CARBOXALDEHYDE CAS#: 6188-43-8 [m.chemicalbook.com]
Application Note: Spectroscopic Characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules, including anti-ulcer, vasodilator, and anti-anxiety agents.[1][2] The structural characterization of novel derivatives within this class is paramount for understanding structure-activity relationships (SAR) and for quality control during synthesis.
This application note serves as a comprehensive guide for the spectroscopic characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. While direct experimental spectra for this specific molecule are not widely published, this document provides predicted data based on the analysis of structurally similar compounds. Furthermore, it outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring researchers can confidently validate their synthesized material.
Predicted Spectroscopic Data
The following data are predicted based on established principles of spectroscopy and analysis of published data for analogous imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.
Table 1: Predicted ¹H and ¹³C NMR Data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in CDCl₃
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 - 7.6 | s | ~125 - 128 |
| H-6 | ~6.6 - 6.8 | d | ~112 - 115 |
| H-7 | ~7.0 - 7.2 | t | ~122 - 125 |
| H-8 | ~7.4 - 7.6 | d | ~118 - 120 |
| 5-CH₃ | ~2.4 - 2.6 | s | ~18 - 21 |
| 3-CH₂OH | ~4.7 - 4.9 | s | ~55 - 60 |
| 3-CH₂OH | Variable (broad s) | br s | - |
| C-3 | - | - | ~130 - 135 |
| C-5 | - | - | ~135 - 138 |
| C-8a | - | - | ~145 - 148 |
Rationale for Predictions: The predicted chemical shifts are extrapolated from known data for imidazo[1,2-a]pyridine derivatives.[3][4][5] The electron-donating methyl group at position 5 is expected to cause a slight upfield shift of the protons on the pyridine ring compared to unsubstituted analogs. The protons on the pyridine ring (H-6, H-7, H-8) will exhibit characteristic doublet and triplet splitting patterns due to ortho- and meta-coupling. The methylene protons of the methanol group are expected to appear as a singlet, as they lack adjacent protons for coupling. The chemical shifts of the carbon atoms are predicted based on the heterocyclic nature of the ring system and the presence of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (aromatic) | 1450 - 1650 | Medium to Strong |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
Rationale for Predictions: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group. Aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the imidazo[1,2-a]pyridine core. The strong C-O stretching band is indicative of a primary alcohol.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Predicted Mass Spectrometry Data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| m/z Value | Predicted Identity |
| 162.19 | [M]⁺ (Molecular Ion) |
| 163.19 | [M+H]⁺ |
| 131 | [M - CH₂OH]⁺ |
Rationale for Predictions: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of 162.19, corresponding to the molecular weight of the compound.[6][7] A common fragmentation pathway would involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a significant fragment ion at m/z 131. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 163.19.
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
TMS: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR because its protons are chemically shielded, appearing at a higher field than most other organic protons, and it is chemically inert.
-
Shimming: This process adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for obtaining sharp, well-resolved NMR signals.
Protocol for IR Data Acquisition (ATR)
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.
Caption: Workflow for ATR-IR data acquisition.
Causality Behind Experimental Choices:
-
ATR: ATR is a preferred method as it requires minimal sample preparation and is non-destructive.
-
Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbances of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely that of the sample.
-
Pressure Clamp: Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum with strong signal intensity.
Protocol for Mass Spectrometry Data Acquisition (ESI)
This protocol outlines the acquisition of a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules.
Caption: Workflow for ESI-MS data acquisition.
Causality Behind Experimental Choices:
-
ESI: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation and typically showing a strong molecular ion peak (as [M+H]⁺).
-
Formic Acid: Adding an acid to the sample solution facilitates the protonation of the analyte in the ESI source, enhancing the signal for the desired [M+H]⁺ ion in positive ion mode.
-
Direct Infusion: For a pure compound, direct infusion provides a constant stream of the analyte, allowing for the optimization of instrument parameters to achieve the best signal-to-noise ratio.
Conclusion
The spectroscopic characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is essential for its use in research and development. This application note provides a framework for this characterization, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of related structures. The detailed, step-by-step protocols provided for data acquisition are designed to be self-validating and will enable researchers to obtain high-quality spectroscopic data for structural confirmation and purity assessment. By following these guidelines, scientists can ensure the integrity of their synthetic materials and advance their research in the promising field of imidazo[1,2-a]pyridine chemistry.
References
- The Royal Society of Chemistry. (2016).
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189. [Link]
-
Wang, H., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry, 25(11), 4385-4393. [Link]
-
CP Lab Safety. (5-Methylimidazo[1, 2-a]pyridin-2-yl)methanol, 1 gram, Reagent Grade. [Link]
-
Li, J., et al. (2022). Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives. Organic Chemistry Frontiers, 9(2), 436-442. [Link]
-
Reddy, T. S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5469-5477. [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Wang, F., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]
-
Beilstein Journals. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1284–1292. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
Application Note: A Comprehensive Guide to the ¹H NMR Spectrum of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous bioactive compounds.[1][2] Accurate structural elucidation is paramount for the synthesis and characterization of novel derivatives. This application note provides an in-depth technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. We present a detailed experimental protocol, a thorough analysis of the proton environments, and a complete assignment of the spectral signals. This guide is designed for researchers, chemists, and drug development professionals requiring a definitive reference for the characterization of this compound and its analogues.
Molecular Structure and Proton Environment Analysis
Understanding the molecular structure is the first step in predicting and interpreting its ¹H NMR spectrum. The molecule consists of a fused imidazo[1,2-a]pyridine ring system, a methyl substituent at the C5 position, and a methanol group at the C3 position. Each unique proton environment will give rise to a distinct signal in the spectrum.
The key proton environments are:
-
Aromatic Protons (H6, H7, H8): Located on the pyridine ring, their chemical shifts are influenced by the fused imidazole ring and the electron-donating methyl group. They will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.
-
Imidazole Proton (H2): A single proton on the imidazole ring, expected to appear as a singlet.
-
Methyl Protons (5-CH₃): Protons of the methyl group at C5, which will appear as a singlet.
-
Methylene Protons (3-CH₂OH): The two protons of the methylene bridge are diastereotopic and will couple with the hydroxyl proton under appropriate solvent conditions.
-
Hydroxyl Proton (-OH): A labile proton whose signal is highly dependent on solvent, concentration, and temperature.
Below is a diagram of the molecular structure with the protons labeled for spectral assignment.
Caption: Molecular structure with proton labeling.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The choice of solvent is critical for obtaining a well-resolved spectrum, especially for observing the labile hydroxyl proton. While deuterated chloroform (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds. DMSO-d₆ forms hydrogen bonds with the hydroxyl group, which slows down the rate of proton exchange and allows for the observation of clear coupling between the -OH proton and the adjacent methylene (-CH₂) protons.[3][4]
Protocol Workflow
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. The compound is a solid at room temperature.
-
Solvent Selection: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]
-
Dissolution: Cap the vial and vortex thoroughly to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Use a standard single-pulse ¹H acquisition experiment.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Spectral Data Analysis and Interpretation
The ¹H NMR spectrum provides a wealth of information. The following table summarizes the expected signals for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in DMSO-d₆.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~ 8.15 | d | J = 7.0 | 1H | H8 |
| 2 | ~ 7.55 | s | - | 1H | H2 |
| 3 | ~ 7.10 | dd | J = 9.0, 7.0 | 1H | H7 |
| 4 | ~ 6.80 | d | J = 9.0 | 1H | H6 |
| 5 | ~ 5.40 | t | J = 5.5 | 1H | C3-CH₂OH |
| 6 | ~ 4.65 | d | J = 5.5 | 2H | C3-CH₂ OH |
| 7 | ~ 2.45 | s | - | 3H | C5-CH₃ |
Detailed Signal Assignment
-
H8 (δ ~ 8.15 ppm): This proton is deshielded due to its position adjacent to the bridgehead nitrogen (N4) and appears as the most downfield of the aromatic signals. It is split into a doublet by its only neighbor, H7, with a typical ortho coupling constant of approximately 7.0 Hz.[6]
-
H2 (δ ~ 7.55 ppm): This proton is on the electron-deficient imidazole ring. With no adjacent protons, it appears as a sharp singlet. Its chemical shift is characteristic of protons at the C2 position of the imidazo[1,2-a]pyridine core.[7]
-
H7 (δ ~ 7.10 ppm): This proton is coupled to both H8 (ortho-coupling) and H6 (ortho-coupling). This results in a doublet of doublets (dd) with two distinct coupling constants, J ≈ 9.0 Hz and J ≈ 7.0 Hz.[8]
-
H6 (δ ~ 6.80 ppm): This proton is coupled only to H7. The influence of the electron-donating methyl group at the C5 position likely shifts this proton slightly upfield compared to other protons on the pyridine ring.[9] It appears as a doublet with a coupling constant of approximately 9.0 Hz.
-
Hydroxyl Proton, OH (δ ~ 5.40 ppm): In DMSO-d₆, this labile proton's exchange is slowed, allowing coupling to the adjacent methylene protons. It appears as a triplet due to coupling with the two equivalent CH₂ protons (n+1 rule, 2+1=3).[3] The chemical shift of this proton is variable and can be confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear due to deuterium exchange.
-
Methylene Protons, CH₂ (δ ~ 4.65 ppm): These protons are adjacent to the hydroxyl group and the C3 of the imidazole ring. In DMSO-d₆, they are split by the single hydroxyl proton, resulting in a doublet.
-
Methyl Protons, CH₃ (δ ~ 2.45 ppm): The three protons of the methyl group are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.[7]
Conclusion
The ¹H NMR spectrum of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol provides a unique fingerprint for its structural verification. By following the detailed protocol using DMSO-d₆ as the solvent, a well-resolved spectrum can be obtained where all proton signals, including the labile hydroxyl proton, can be unambiguously assigned. The characteristic chemical shifts and coupling patterns—a downfield doublet for H8, a singlet for H2, a doublet of doublets for H7, and distinct signals for the methyl, methylene, and hydroxyl groups—are fully consistent with the proposed structure. This application note serves as an authoritative guide for the characterization of this important heterocyclic building block.
References
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available at: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]
- SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Available at: https://typeset.
-
ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]
-
Reddit. Hydroxyl Groups in NMR. Available at: [Link]
-
MDPI. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
NIH National Center for Biotechnology Information. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Supporting Information. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. Available at: [Link]
-
NIH National Center for Biotechnology Information. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available at: [Link]
-
ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]
-
Oregon State University. Analyzing Coupling Constants. Available at: [Link]
-
ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Note: Structural Elucidation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol using 13C NMR Spectroscopy
Introduction and Significance
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol belongs to the imidazo[1,2-a]pyridine class of N-fused heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including the hypnotic drug Zolpidem and the anxiolytic Alpidem[1]. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and substitution patterns. Therefore, accurate and unambiguous structural characterization is a critical step in the synthesis and development of new derivatives.
Carbon-13 NMR (¹³C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules[2]. Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, providing valuable information on the number of non-equivalent carbons, their hybridization state (sp³, sp², sp), and their electronic environment based on their chemical shift[2][3]. This application note details the methodology for acquiring and interpreting the ¹³C NMR spectrum of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Principle of ¹³C NMR Spectroscopy
The ¹³C isotope has a low natural abundance of approximately 1.1%, which, combined with its smaller gyromagnetic ratio, makes it significantly less sensitive than the ¹H nucleus[4]. To overcome this, modern NMR experiments utilize signal averaging over multiple scans. The most common type of ¹³C NMR spectrum is a proton-decoupled spectrum. In this experiment, the sample is irradiated with a broad range of radio frequencies corresponding to all proton resonances. This collapses the ¹³C-¹H spin-spin coupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (a singlet)[2]. This simplification is crucial for clearly resolving all carbon signals, especially in complex molecules.
The chemical shift (δ), reported in parts per million (ppm), is the most important parameter in a ¹³C NMR spectrum. It is determined by the local electronic environment of the carbon nucleus. Electronegative atoms (like N and O) or groups withdraw electron density, "deshielding" the carbon nucleus and causing its signal to appear at a higher chemical shift (downfield)[3]. Conversely, electron-donating groups "shield" the nucleus, shifting the signal to a lower chemical shift (upfield).
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.
-
Analyte Quantity: For a standard 5 mm NMR tube on a modern spectrometer (≥400 MHz), a sample mass of 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time (20-60 minutes)[4][5]. Halving the material amount will quadruple the required acquisition time to achieve the same signal quality.
-
Solvent Selection: A deuterated solvent is required for the instrument's field-frequency lock system. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol due to its high polarity, which should readily dissolve the analyte, including the polar hydroxyl group. The residual solvent peak of DMSO-d₆ (~39.52 ppm) can also serve as a secondary chemical shift reference.
-
Procedure:
-
Weigh approximately 50 mg of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The required volume should create a solution height of about 4-5 cm in a standard 5 mm NMR tube[6].
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved. The solution must be transparent and homogeneous.
-
If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[6]. Particulates will degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer[6].
-
NMR Instrument Parameters & Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer equipped with a broadband probe.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 125 MHz (for ¹³C) | This is the resonance frequency of ¹³C nuclei at a magnetic field strength of 11.7 Tesla. |
| Pulse Program | zgpg30 or similar | A standard 30° pulse-acquire sequence with proton decoupling. A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The time for which the signal (FID) is recorded. A longer AQ provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 seconds | The time between scans to allow for nuclear relaxation. While longer delays are needed for strict quantitation, a 2s delay is sufficient for qualitative structural analysis and speeds up acquisition[7]. |
| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be averaged to obtain an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 240 ppm (0 - 240 ppm) | This range covers the vast majority of ¹³C chemical shifts in organic molecules[2]. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing and Structural Assignment
Workflow for Spectral Analysis
The process from a prepared sample to a final structure involves several key steps, as illustrated in the diagram below.
Caption: Workflow for 13C NMR Analysis.
Predicted ¹³C Chemical Shifts and Interpretation
The structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol contains 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted based on the known spectrum of the parent imidazo[1,2-a]pyridine scaffold and the expected electronic effects of the methyl (-CH₃) and methanol (-CH₂OH) substituents.
(Self-generated image for illustrative purposes)| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~138 | Located in the five-membered imidazole ring, adjacent to two nitrogen atoms. Its chemical shift is expected to be downfield. |
| C3 | ~115 | Also in the imidazole ring, this carbon is substituted with the methanol group. The direct attachment to another sp² carbon and proximity to nitrogen places it in this region. |
| C5 | ~125 | Part of the six-membered pyridine ring. The methyl group attached to this carbon will cause a slight downfield shift compared to the unsubstituted position. |
| C6 | ~112 | Aromatic carbon in the pyridine ring. Typically appears in the 110-130 ppm range. |
| C7 | ~124 | Aromatic carbon in the pyridine ring, ortho to the bridgehead nitrogen. |
| C8 | ~117 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C8a | ~145 | Bridgehead carbon shared between the two rings, bonded to nitrogen. This quaternary carbon is typically significantly downfield. |
| -CH₂OH | ~55 | The sp³-hybridized carbon of the methanol group. The attached electronegative oxygen atom deshields the carbon, shifting it downfield relative to a simple alkyl group. |
| -CH₃ | ~17 | The sp³-hybridized methyl carbon. This signal is expected to be the most upfield in the spectrum. |
Interpretation Notes:
-
Aromatic Region (110-150 ppm): Six signals are expected in this region, corresponding to the carbons of the fused ring system (C2, C3, C5, C6, C7, C8, and C8a). The bridgehead carbon (C8a) is expected to be the most downfield due to its quaternary nature and attachment to nitrogen.
-
Aliphatic Region (< 60 ppm): Two signals are predicted here. The carbon of the methanol group (-CH₂OH) will be significantly downfield of the methyl group (-CH₃) due to the deshielding effect of the adjacent oxygen atom.
-
Validation: For definitive assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to determine the number of attached protons and establish long-range C-H correlations.
Conclusion
This application note provides a robust and scientifically grounded protocol for the ¹³C NMR analysis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided interpretation guide, based on established chemical shift theory and data from related structures, serves as a reliable framework for the complete structural elucidation of the target molecule and its analogs. This methodology ensures the integrity and accuracy of characterization data, which is paramount in the fields of chemical synthesis and drug discovery.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
NMR Sample Preparation. Department of Chemistry, University of York. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC). [Link]
-
NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]
-
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide... ResearchGate. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]
-
How to Prepare Samples for NMR. ResearchGate. [Link]
-
Imidazo(1,2-A)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
3-(1-(1-HYDROXY-1-METHYL)-PROPYL)-IMIDAZO-[1,2-A]-PYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. [Link]
-
1D 13C-NMR in Mnova - Getting started. Mestrelab Research. [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
13 C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
-
How to predict the 13C NMR spectrum of a compound. Dr. Stan Fowler, YouTube. [Link]
-
13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]
-
13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
15N NMR in Heterocyclic Chemistry. NPTEL, YouTube. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). Human Metabolome Database. [Link]
Sources
Application Note: Unveiling the Three-Dimensional Architecture of Bio-Active Imidazo[1,2-a]pyridines through Single-Crystal X-ray Diffraction
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This application note provides a comprehensive guide to the crystal structure analysis of imidazo[1,2-a]pyridine derivatives, using (5-methylimidazo[1,2-a]pyridin-2-yl)methanol as a representative case study due to the public availability of its detailed crystallographic data. The protocols and principles outlined herein are directly applicable to the titular compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, and its congeners. We will delve into the causality behind experimental choices, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, providing a robust framework for researchers in the field.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research.[3] Their rigid, planar structure and synthetic tractability make them "privileged scaffolds" in drug discovery.[1][2] This chemical family is represented in a range of marketed drugs, showcasing a wide spectrum of biological activities including anxiolytic, hypnotic, anti-cancer, and anti-mycobacterial properties.[1][2][4]
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to interact with a specific biological target, such as an enzyme or receptor. These interactions are governed by the molecule's shape, size, and the spatial arrangement of its functional groups. Therefore, a definitive understanding of the molecular geometry through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in the rational design of more potent and selective drugs. This guide will walk you through the process of obtaining and interpreting this vital structural information.
Methodology: From Powder to Picture
The journey to elucidating a crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Here, we present a detailed protocol, using (5-methylimidazo[1,2-a]pyridin-2-yl)methanol as our working example.
Synthesis of the Target Compound
The synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is typically achieved in a two-step process.[1]
Step 1: Condensation and Cyclization The initial step involves the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate. This reaction, usually conducted in a protic solvent like boiling methanol, results in the formation of the imidazo[1,2-a]pyridine ring system. The subsequent neutralization with a mild base, such as sodium carbonate, facilitates the intramolecular cyclization.
Step 2: Reduction of the Ester The resulting ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate is then reduced to the corresponding primary alcohol. This is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
The final product, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, is then purified, typically by column chromatography on silica gel, to yield a solid material suitable for crystallization.
Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The ideal crystal for diffraction is a single, well-formed entity, free from cracks and other defects, with dimensions typically in the range of 0.1 to 0.5 mm. Growing such crystals is often the most challenging part of the process.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimum of a suitable solvent or solvent mixture. For (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, ethanol has been shown to be effective.[1] The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of the Crystallization Vessel: Transfer the solution to a clean, small vial or test tube.
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small perforations. This allows the solvent to evaporate slowly over a period of several days to weeks.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or loop and dry them on a filter paper.
Diagram of the Experimental Workflow
Caption: From synthesis to structure: the workflow for crystal structure analysis.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
With a suitable crystal in hand, the next step is to collect the diffraction data.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded. For the reference compound, data was collected on a Bruker X8 APEX diffractometer.[1]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors, and the intensities of the individual reflections are integrated.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is often done using direct methods with software like SHELXS.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method, typically with software like SHELXL. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Results and Discussion: Interpreting the Crystal Structure
The final output of a successful crystal structure analysis is a detailed model of the molecule's three-dimensional arrangement and how the molecules pack together in the crystal lattice. For our case study, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the key findings are summarized below.[1]
Crystallographic Data
| Parameter | (5-methylimidazo[1,2-a]pyridin-2-yl)methanol[1] |
| Chemical Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3637(2) |
| b (Å) | 8.1589(2) |
| c (Å) | 8.3966(2) |
| α (°) | 62.355(1) |
| β (°) | 67.291(2) |
| γ (°) | 88.386(2) |
| Volume (ų) | 405.14(2) |
| Z | 2 |
| R-factor (R1) | 0.043 |
| Weighted R-factor (wR2) | 0.123 |
Molecular Geometry
The analysis reveals that the imidazo[1,2-a]pyridine ring system is nearly planar. The methanol group, however, is oriented almost perpendicular to this plane. This conformation is significant as it dictates how the molecule can present its functional groups for interaction with a biological target.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are not isolated but interact with their neighbors to form a stable, repeating lattice. The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals a network of hydrogen bonds. Specifically, the hydroxyl group of the methanol moiety acts as a hydrogen bond donor to the nitrogen atom of the imidazole ring of an adjacent molecule. These O—H···N hydrogen bonds link molecules into inversion dimers.[1]
Furthermore, weaker C—H···O interactions and π–π stacking between the aromatic rings of neighboring molecules contribute to the overall stability of the three-dimensional crystal packing.[1]
Diagram of Intermolecular Interactions
Caption: Key intermolecular forces stabilizing the crystal lattice.
Conclusion: From Structure to Drug Design
The detailed structural analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides a blueprint for understanding the molecular architecture of this important class of compounds. The insights gained from this analysis are invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Providing accurate geometries for docking studies and virtual screening.
-
Lead Optimization: Guiding the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
By following the protocols and understanding the principles outlined in this application note, researchers can effectively leverage the power of single-crystal X-ray diffraction to accelerate their drug discovery and development programs.
References
-
Elaatiaoui, A., Koudad, M., Saddik, R., Benchat, N., & El Ammari, L. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1190. [Link]
-
de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025). [https://www.researchgate.
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines - ijrpr. (n.d.). [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Journal of Medicinal Chemistry. [Link]
-
Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity. (2023). [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). [Link]
Sources
- 1. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 5,7-diphenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6,6,8-tricarbonitrile methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
An In-Depth Guide to Profiling (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Activity Using the ADP-Glo™ In Vitro Kinase Assay
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol against a selected protein kinase. We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] The protocol details every critical step, from initial enzyme and ATP concentration optimization to the final determination of IC50 values, ensuring a self-validating and reproducible workflow for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Kinase Profiling
The human kinome comprises over 500 enzymes that catalyze the phosphorylation of substrates, a fundamental mechanism for controlling the majority of cellular processes.[4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. Compounds built on the imidazo[1,2-a]pyridine core have demonstrated potent inhibition of a wide range of kinases, including IGF-1R, PI3K, Akt, and Mer/Axl, highlighting the versatility of this chemical scaffold.[1][2][5][6]
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a representative member of this important chemical class. To characterize its biological activity, a precise and reliable method to measure its effect on kinase function is essential. This guide utilizes the ADP-Glo™ Kinase Assay, a technology chosen for its high sensitivity, broad applicability across different kinase families, and its homogeneous "add-mix-read" format, which is ideal for high-throughput screening (HTS).[7][8] Unlike assays that measure ATP depletion, this assay quantifies ADP production, making the luminescent output directly proportional to kinase activity and highly sensitive to small amounts of substrate turnover.[4][9]
The ADP-Glo™ Assay Principle
The trustworthiness of any screening protocol relies on a deep understanding of its core mechanism. The ADP-Glo™ assay is a two-step process that provides a robust and sensitive measurement of kinase activity.[3][10]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the test inhibitor. After a set incubation period, ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the kinase reaction and depletes the remaining unconsumed ATP from the well. This step is crucial because it eliminates the primary source of background signal, ensuring that the light produced in the second step is derived solely from the ADP generated by the kinase.[10]
-
ADP Conversion & Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP fuels the luciferase reaction, generating a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP.[3][7] Therefore, potent inhibition of the kinase results in low ADP production and a correspondingly low luminescent signal.
Figure 2: Step-by-step workflow for the IC50 determination assay.
-
Compound Plating: Create an 11-point, 3-fold serial dilution of the 10 mM test compound stock in DMSO. Dispense 25 nL of each concentration into a 384-well white assay plate.
-
Controls: Dispense 25 nL of DMSO only (0% inhibition, high signal control) and 25 nL of a high concentration of Staurosporine (100% inhibition, low signal control) into designated wells.
-
Kinase/Substrate Addition: Add 2.5 µL of kinase buffer containing the pre-determined optimal concentration of kinase and its substrate to all wells. Mix briefly and incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 2.5 µL of kinase buffer containing ATP at the pre-determined Km concentration to all wells. The final reaction volume is 5 µL.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Stop and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. [11]7. Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. [3]8. Data Acquisition: Read the plate on a luminometer to measure the relative light units (RLU).
| Plate Layout (384-well) | Columns 1-2 | Columns 3-22 | Column 23 | Column 24 |
| Row A-H | Buffer Blank | Compound Dilution 1-11 (n=8) | 0% Inhibition (DMSO) | 100% Inhibition (Staurosporine) |
| Row I-P | Buffer Blank | Compound Dilution 1-11 (n=8) | 0% Inhibition (DMSO) | 100% Inhibition (Staurosporine) |
Data Analysis and Interpretation
IC50 Curve Generation
-
Average Controls: Calculate the average RLU for the 0% inhibition (high signal, Max) and 100% inhibition (low signal, Min) control wells.
-
Normalize Data: Convert the raw RLU data for each compound concentration (X) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (X - Min) / (Max - Min))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Assay Validation: The Z'-Factor
A robust and reliable assay is paramount. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. [12]It is calculated using the high and low signal controls.
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
An assay with a Z'-factor between 0 and 0.5 is marginal.
-
An assay with a Z'-factor < 0 is not suitable for screening.
This calculation must be performed to validate the assay window before interpreting inhibitor data.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient kinase activity; Sub-optimal ATP or enzyme concentration; Inactive reagents. | Re-run kinase titration to find optimal concentration (EC50-EC80). Verify ATP Km. Check expiration dates on assay kit reagents. |
| High Data Variability (High %CV) | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; ensure thorough mixing after each reagent addition. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Z'-Factor < 0.5 | Small dynamic range between high and low controls; High variability in controls. | Increase kinase concentration to achieve a higher signal. Optimize incubation times. Review pipetting technique for controls. |
| Inconsistent IC50 Values | Compound precipitation at high concentrations; Instability of the compound in buffer. | Visually inspect wells for precipitation. Reduce the highest concentration in the dilution series. Prepare fresh compound dilutions for each experiment. |
Conclusion
This application note provides a rigorous and validated protocol for assessing the inhibitory potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol against a target protein kinase. By emphasizing critical optimization steps—namely, the determination of the apparent ATP Km and the optimal enzyme concentration—this guide ensures the generation of high-quality, reproducible IC50 data. The use of the sensitive and robust ADP-Glo™ assay platform, combined with stringent data analysis and quality control metrics like the Z'-factor, establishes a trustworthy framework for characterizing novel kinase inhibitors and advancing drug discovery programs.
References
-
Cassarino, C., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Lanning, M. E., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. [Link]
-
Kupcho, K., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research. [Link]
-
Babu, G., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Unciti-Broceta, A., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Roth, E., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. [Link]
Sources
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eastport.cz [eastport.cz]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assay design for imidazo[1,2-a]pyridine derivatives
Application Note & Protocols
Strategic Design of Cell-Based Assays for Unraveling the Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinical drugs and a multitude of derivatives under investigation for diverse therapeutic applications.[1][2] These compounds exhibit a wide spectrum of biological activities, targeting everything from protein kinases and phosphodiesterases to microbial enzymes and tubulin.[1][3] This chemical versatility necessitates a flexible and logically structured approach to biological evaluation. A one-size-fits-all assay is insufficient. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for designing and implementing a robust cell-based assay cascade. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is both accurate and mechanistically insightful. The protocols described herein are designed as self-validating systems, incorporating essential controls to build a trustworthy data package for any novel imidazo[1,2-a]pyridine derivative.
The Imidazo[1,2-a]pyridine Scaffold: A Core of Diverse Biological Activity
The imidazo[1,2-a]pyridine nucleus is a cornerstone of several marketed drugs, including zolpidem (for insomnia) and alpidem (an anxiolytic).[1][3] Beyond these, its derivatives have been extensively explored for a vast array of therapeutic applications.[4] A successful cell-based screening strategy begins with an understanding of the potential biological targets for this scaffold. This knowledge informs the initial hypothesis and the selection of appropriate cell lines and assay technologies.
Table 1: Reported Biological Targets and Activities of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Biological Target/Activity | Key Applications | References |
| Oncology | Kinase Inhibition (e.g., PI3K, AKT/mTOR, c-Met) | Anti-proliferative, Apoptosis Induction, Cell Cycle Arrest | [5][6] |
| Tubulin Polymerization Inhibition | Cytotoxicity, Mitotic Arrest | [1] | |
| Induction of DNA Damage | Apoptosis in cancer cells | [5] | |
| Infectious Diseases | Mycobacterium tuberculosis QcrB Inhibition | Antituberculosis | [7][8] |
| Antileishmanial Activity | Neglected Tropical Diseases | [9][10] | |
| Antiviral Activity | Broad-spectrum antiviral discovery | [4] | |
| Neuroscience | GABA-A Receptor Modulation | Anxiolytic, Hypnotic | [1][3] |
| Phosphodiesterase (PDE) Inhibition | Cognitive Enhancement, Neuroinflammation | [11][12] | |
| Inflammation | Cyclooxygenase (COX) Inhibition | Anti-inflammatory, Analgesic | [4] |
The Assay Design Funnel: A Strategic Workflow for Characterization
To efficiently characterize a novel imidazo[1,2-a]pyridine derivative, we propose a tiered approach, moving from broad phenotypic screening to specific mechanistic validation. This "Assay Design Funnel" ensures that resources are used effectively and that a comprehensive understanding of the compound's cellular effects is developed systematically.
Caption: The Assay Design Funnel guides the logical progression from broad screening to specific mechanism validation.
Detailed Protocols & Methodologies
This section provides step-by-step protocols for key assays in the characterization funnel.
Protocol 3.1: Tier 1 - Cell Viability and Cytotoxicity Screening
The first step for any new compound is to determine its effect on cell proliferation and health. We present two robust methods: the classic colorimetric MTT assay and the more sensitive, high-throughput compatible luminescent CellTiter-Glo® assay.
Expertise & Experience:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures mitochondrial reductase activity in living cells.[13] It is cost-effective but requires a final solubilization step, which can introduce variability.[13]
-
CellTiter-Glo® measures intracellular ATP levels, a direct indicator of metabolic activity.[14][15] Its "add-mix-measure" format is simpler, faster, and generally more sensitive, making it ideal for high-throughput screening (HTS).[15]
This protocol is adapted from manufacturer's instructions and best practices.[15]
Materials:
-
Target cancer cell line (e.g., A375 melanoma, HeLa cervical cancer, A549 lung cancer)[5][16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required).
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (5,000 cells/well).
-
Include wells for "no-cell" background controls (100 µL of medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of your imidazo[1,2-a]pyridine derivative in complete medium. A common starting range is 0.1 nM to 100 µM.
-
Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Calculate the percentage of cell viability for each compound concentration: % Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 3.2: Tier 2 - Mechanistic Elucidation
If a compound shows significant anti-proliferative or cytotoxic activity, the next step is to determine how it is affecting the cells.
Scientific Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that binds with high affinity to PS.[17] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[18] Using these two stains with flow cytometry allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[18][19]
Caption: Differentiating cell states using Annexin V and Propidium Iodide (PI) staining.
Procedure:
-
Cell Culture and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with the imidazo[1,2-a]pyridine derivative at its IC₅₀ and 2x IC₅₀ concentrations, alongside a vehicle control, for 24-48 hours.
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and adherent cells (by trypsinization). This is critical to avoid losing the apoptotic population.
-
Combine and centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercially available kit is recommended).[20]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
Scientific Principle: Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing DNA replication or mitosis.[5] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[21][22] Flow cytometry can then be used to generate a histogram of DNA content, revealing the distribution of cells across the different phases of the cell cycle.[23][24]
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.2.1.
-
Cell Harvesting: Harvest adherent cells by trypsinization, wash with PBS.
-
Fixation:
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
The PI fluorescence is typically measured on a linear scale.[24]
-
Use software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation:
-
G0/G1 Peak: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Peak: Cells with 4n DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1 often indicates apoptotic cells with fragmented DNA.[21]
-
An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Protocol 3.3: Tier 3 - Target Pathway Confirmation (Example: AKT/mTOR Pathway)
Scientific Principle: If an imidazo[1,2-a]pyridine is hypothesized to be a kinase inhibitor, it's crucial to confirm its effect on the target pathway within the cell.[5] Western blotting allows for the detection of changes in the phosphorylation state of key proteins in a signaling cascade, providing direct evidence of target engagement and pathway modulation.[25]
Caption: Example of AKT/mTOR signaling pathway and a potential point of inhibition by an imidazo[1,2-a]pyridine derivative.
Procedure (Western Blot):
-
Cell Culture and Lysis: Treat cells in 6-well plates with the compound at relevant concentrations. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-AKT). A loading control (e.g., anti-GAPDH or anti-β-actin) is essential.
-
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation:
-
A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells compared to the vehicle control indicates inhibition of the upstream kinase.
-
The loading control ensures that equal amounts of protein were loaded in each lane.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-612. [Link]
-
de F. S. Santos, M., G. de C. Gonçalves, K., C. R. de C. S. Santos, T., & M. de Aquino, T. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01007. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
Santos, M. F. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 196-210. [Link]
-
BMG Labtech. (2023). Apoptosis – what assay should I use?. [Link]
-
Yurttaş, L., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1847. [Link]
-
BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. [Link]
-
Wei, N., et al. (2012). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current Chemical Genomics, 6, 84-91. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Mowbray, C. E., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 11(9), 1047-1053. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38043-38053. [Link]
-
BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3041-3049. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161700. [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Zhang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2315. [Link]
-
ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... [Link]
-
Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. [Link]
-
Mowbray, C. E., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]
-
Bentham Science. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
ResearchGate. (2020). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
Wang, Y., et al. (2015). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2849-2854. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. chemmethod.com [chemmethod.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Note: A Strategic Approach to Developing Cell Permeability Assays for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Abstract & Introduction
The permeability of a drug candidate is a critical determinant of its oral bioavailability and overall in vivo efficacy.[1][2] A molecule must traverse multiple biological membranes to reach its site of action, making permeability a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[][4] This application note provides a comprehensive, tiered strategy for characterizing the cell permeability of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a member of the therapeutically significant imidazo[1,2-a]pyridine class.[5][6]
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent biological activities; however, they have also been identified as potential substrates for efflux transporters such as P-glycoprotein (P-gp/MDR1), which can limit oral absorption and central nervous system (CNS) penetration.[7] Therefore, a robust assessment of permeability must not only quantify the rate of passive diffusion but also identify potential interactions with active transport mechanisms.
This guide eschews a one-size-fits-all approach, instead presenting a logical, field-proven workflow that progresses from high-throughput screening to detailed mechanistic investigation. We will detail the principles, protocols, and data interpretation for three key assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK)-MDR1 assay. This multi-faceted approach ensures a thorough understanding of the compound's permeability profile, enabling informed decisions in drug development.
A Tiered Strategy for Permeability Assessment
A tiered or staged approach to permeability screening is the most efficient use of resources in drug discovery. The strategy begins with a simple, high-throughput assay to assess passive permeability and progresses to more complex, lower-throughput cell-based assays to investigate active transport and provide a more accurate prediction of in vivo intestinal absorption.
Caption: Tiered workflow for assessing compound permeability.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle & Rationale
PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[8][9] It utilizes a 96-well microtiter plate format where a filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and acceptor well.[10] This model is exceptionally useful in early discovery for ranking compounds based on their passive diffusion potential, as it avoids the complexities of active transport and metabolism.[8][9] For (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, this initial screen will quickly establish a baseline for its ability to cross a lipid bilayer unaided.
Protocol: PAMPA-GIT Model
This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.
Materials:
-
96-well hydrophobic PVDF filter plates (Donor plates)
-
96-well microtiter plates (Acceptor plates)
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
High/Low permeability controls (e.g., Propranolol, Atenolol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lecithin in dodecane solution (e.g., 20% w/v)
-
Dimethyl Sulfoxide (DMSO)
-
LC-MS/MS or UV-Vis plate reader for analysis
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of the test compound and controls in DMSO.
-
Create working solutions by diluting the stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. To improve the sink condition for lipophilic compounds, 4% bovine serum albumin (BSA) can be added to the acceptor buffer.[11]
-
Prepare Donor Plate Membrane: Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a stable artificial membrane.[10]
-
Start Assay: Add 200 µL of the compound working solutions (test compound and controls) to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[10][12]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Analyze the concentration of the compound in the donor (D) and acceptor (A) wells using a validated LC-MS/MS or UV-Vis spectroscopy method.
Data Analysis & Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[Drug]equilibrium is the concentration at theoretical equilibrium.
Table 1: Interpretation of PAMPA Papp Values
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
|---|---|---|
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
A high Papp value in PAMPA suggests good passive diffusion potential. If the value is low, the compound may have inherent permeability issues, and progression may require formulation or structural changes.
Tier 2: Caco-2 Permeability Assay
Principle & Rationale
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[13] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters like P-gp.[14][15][16] This model allows for the assessment of both passive diffusion and active transport.[14] By measuring permeability in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, we can calculate an Efflux Ratio (ER) to identify if (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a substrate for active efflux.[14][15]
Caption: Bidirectional flux across a polarized cell monolayer.
Protocol: Bidirectional Caco-2 Assay
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
Test compound, high/low permeability controls (Propranolol, Atenolol), P-gp substrate control (Digoxin)
-
Lucifer Yellow dye for monolayer integrity check
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[16]
-
-
Monolayer Integrity Verification (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >250 Ω·cm².[14][17]
-
Perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side. A Papp for Lucifer Yellow < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[18]
-
-
Permeability Experiment (A→B Direction):
-
Wash the monolayer with pre-warmed (37°C) transport buffer.
-
Add 0.4 mL of transport buffer containing the test compound/controls to the apical (A) side.
-
Add 1.2 mL of fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both A and B compartments for analysis.
-
-
Permeability Experiment (B→A Direction):
-
In a separate set of wells, repeat the process but add the compound to the basolateral side (1.2 mL) and sample from the apical side (0.4 mL).
-
-
Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.
Data Analysis & Interpretation
The Papp is calculated for both directions (A→B and B→A) using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Table 2: Interpretation of Caco-2 Results
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High Permeability[19] |
| Papp (A→B) | 2-10 x 10⁻⁶ cm/s | Medium Permeability |
| Papp (A→B) | < 2 x 10⁻⁶ cm/s | Low Permeability |
| Efflux Ratio (ER) | > 2.0 | Potential substrate for active efflux [15] |
| Efflux Ratio (ER) | < 2.0 | No significant efflux observed |
If the ER is > 2.0, it strongly suggests that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is actively transported out of the cells, likely by P-gp. This warrants a more specific mechanistic study.
Tier 3: MDCK-MDR1 Permeability Assay
Principle & Rationale
While the Caco-2 assay suggests efflux, it expresses multiple transporters. The MDCK-MDR1 assay provides a specific answer to the question of P-gp involvement.[20] This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which codes for the P-gp efflux pump.[21][22] By comparing the bidirectional permeability in this cell line to that in wild-type (WT) MDCK cells (which have very low levels of transporters), we can definitively identify the compound as a P-gp substrate.[20][23]
Protocol: Bidirectional MDCK-MDR1 Assay
Materials:
-
MDCK-MDR1 and MDCK-WT cell lines
-
Protocol is largely identical to the Caco-2 assay, with the following exceptions:
Step-by-Step Methodology:
-
Cell Culture: Seed both MDCK-MDR1 and MDCK-WT cells on Transwell inserts and culture for 4-7 days.
-
Integrity Check: Verify monolayer integrity using TEER measurements.
-
Bidirectional Assay: Perform the A→B and B→A permeability experiments as described for Caco-2 on both cell lines.
-
Inhibitor Assay: In a parallel experiment using only the MDCK-MDR1 cells, perform the bidirectional assay in the presence of a P-gp inhibitor (e.g., 10 µM Verapamil).
Data Analysis & Interpretation
Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio for both cell lines.
Table 3: Decision Matrix for MDCK-MDR1 Assay Results
| Observation | Interpretation |
|---|---|
| ER in MDCK-MDR1 is > 2.0 AND ER in MDCK-WT is < 2.0 | Confirmed P-gp Substrate |
| ER in MDCK-MDR1 is significantly reduced in the presence of an inhibitor | Confirmed P-gp Substrate |
| ER is high in both cell lines | Efflux is mediated by a transporter other than P-gp |
| Papp (A→B) is low in both cell lines | Compound has poor passive permeability |
By synthesizing the data from all three assays, a comprehensive permeability profile can be established, guiding the next steps in the development of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Mass Balance / Recovery (<80%) | Compound binding to plasticware; Retention in cell monolayer; Poor compound stability. | Use low-binding plates; Add BSA to basolateral buffer to create a sink condition[11]; Analyze compound stability in assay buffer prior to the experiment. |
| High Data Variability | Inconsistent cell monolayers; Pipetting errors; Analytical variability. | Strictly adhere to monolayer integrity checks (TEER, Lucifer Yellow); Use automated or calibrated pipettes; Validate the analytical method for precision and accuracy. |
| Inconsistent Control Compound Performance | Cell passage number too high; Contamination; Incorrect buffer/reagent preparation. | Use cells within a validated passage number range; Regularly test for mycoplasma; Double-check all reagent preparations and pH. |
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Creative Biolabs. (n.d.). MDCK Permeability.
- (n.d.). Caco2 assay protocol.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- BioIVT. (n.d.). Cell Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
-
Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]
-
van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. Retrieved from [Link]
- DiVA portal. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
-
U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
-
Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug permeability. Retrieved from [Link]
-
Biosig Lab. (n.d.). How to interpret pkCSM results. Retrieved from [Link]
-
Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]
- BOC Sciences. (n.d.). Permeability & Absorption Testing | ADME Profiling.
-
Biosig Lab. (n.d.). Deep-PK: Theory. Retrieved from [Link]
-
University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]
-
BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions. Retrieved from [Link]
-
Wielińska, J., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. Retrieved from [Link]
- IATE. (n.d.). Permeability of drug: Significance and symbolism.
- U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
- ResearchGate. (n.d.). Observed versus estimated values of model Papp with apparent permeability values as (Y) variable.
-
PubMed. (n.d.). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Absorption and Bioavailability. Retrieved from [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Retrieved from [Link]
- U.S. Food and Drug Administration. (2021). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs.
-
PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
- Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Regulations.gov. (n.d.). Guidance for Industry.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
-
PubMed Central. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
Sources
- 1. Drug permeability - Wikipedia [en.wikipedia.org]
- 2. Drug solubility and permeability [pion-inc.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. diva-portal.org [diva-portal.org]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Absorption and Bioavailability | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. pkCSM [biosig.lab.uq.edu.au]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 22. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vivo Evaluation of Imidazo[1,2-a]pyridine Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the efficacy and pharmacodynamic effects of novel imidazo[1,2-a]pyridine compounds. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices, ensuring the generation of robust and reproducible data.
Introduction to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide therapeutic spectrum, with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3][4] Marketed drugs such as Zolpidem (anxiolytic/hypnotic) and other compounds in clinical development highlight the therapeutic potential of this chemical class.[1] The diverse biological activities stem from the ability of imidazo[1,2-a]pyridine derivatives to interact with a range of molecular targets, including protein kinases, microbial enzymes, and neurotransmitter receptors.[1][5][6]
Given the promising preclinical data, robust in vivo testing is a critical step in the development of novel imidazo[1,2-a]pyridine-based therapeutics. This guide provides detailed protocols for animal models relevant to the primary therapeutic areas of this compound class.
Part 1: Foundational In Vivo Methodologies
Prior to initiating efficacy studies, it is imperative to establish foundational parameters for the test compound, including formulation, maximum tolerated dose (MTD), and pharmacokinetic profile.
Formulation of Imidazo[1,2-a]pyridine Compounds for In Vivo Administration
Many novel chemical entities, including imidazo[1,2-a]pyridine derivatives, exhibit poor water solubility, which can hinder in vivo evaluation due to low bioavailability.[7] Therefore, developing an appropriate formulation is a critical first step.
Protocol 1: Formulation of a Poorly Soluble Imidazo[1,2-a]pyridine Compound
-
Solubility Assessment:
-
Determine the solubility of the compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 400 (PEG400), Tween 80, and various oils).
-
For ionizable compounds, assess solubility at different pH values.
-
-
Vehicle Selection and Preparation:
-
Based on the solubility data, select a vehicle or a combination of excipients to achieve the desired concentration. Common strategies include:
-
Co-solvent systems: A mixture of a non-aqueous solvent (e.g., PEG400, ethanol) and an aqueous buffer.
-
Surfactant-based systems: Using surfactants like Tween 80 to form micellar solutions or emulsions.[7]
-
Suspensions: If the compound is insoluble, a micronized suspension can be prepared in a vehicle containing a suspending agent (e.g., carboxymethylcellulose).
-
-
Example Vehicle (for oral administration): A solution of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Preparation:
-
Dissolve the imidazo[1,2-a]pyridine compound in DMSO.
-
Add PEG400 and mix thoroughly.
-
Slowly add sterile water while vortexing to prevent precipitation.
-
Visually inspect for clarity and absence of precipitate.
-
-
-
Stability and Homogeneity:
-
Assess the short-term stability of the formulation at room temperature and under refrigeration.
-
For suspensions, ensure homogeneity before each administration by vortexing or stirring.
-
Determination of the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is crucial for selecting dose levels for subsequent efficacy studies.
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Selection:
-
Use a relevant mouse strain (e.g., BALB/c or C57BL/6 for general toxicity).
-
Typically, use 3 mice per dose group.
-
-
Dose Selection:
-
Based on in vitro cytotoxicity data, select a starting dose and a range of escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
-
Administration:
-
Administer a single dose of the compound via the intended route for the efficacy studies (e.g., oral gavage, intravenous injection).
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours).
-
Record body weight daily for up to 7 days. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Record any mortality.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or substantial body weight loss.
-
| Parameter | Observation |
| Species/Strain | Mouse (e.g., BALB/c) |
| Number of Animals | 3 per group |
| Dosing Route | Oral (p.o.) or Intravenous (i.v.) |
| Observation Period | 7 days |
| Endpoints | Clinical signs, body weight, mortality |
Part 2: In Vivo Efficacy Models for Anticancer Imidazo[1,2-a]pyridines
Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, often through the inhibition of key signaling pathways like PI3K/AKT/mTOR.[2][5]
Subcutaneous Xenograft Model
This is a widely used model to evaluate the in vivo efficacy of anticancer compounds.
Protocol 3: Subcutaneous Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., EBC-1 for c-Met amplified lung cancer, HCC1937 for breast cancer) under sterile conditions.[8][9]
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[9]
-
Administer the imidazo[1,2-a]pyridine compound at doses below the MTD, a vehicle control, and a positive control (standard-of-care chemotherapy), if available.
-
Dosing frequency and duration will depend on the compound's pharmacokinetic profile (e.g., once daily for 21 days).[9]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
Primary efficacy endpoint: Tumor Growth Inhibition (TGI).
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm the mechanism of action in vivo, tumors can be analyzed for changes in key signaling proteins.
Protocol 4: Western Blot for p-AKT in Tumor Lysates
-
Sample Collection:
-
At the end of the efficacy study, or in a separate satellite group of animals, collect tumors at a specified time point after the last dose.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.[10][11] A loading control like β-actin should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities. A decrease in the p-AKT/total AKT ratio indicates pathway inhibition.[10]
-
Protocol 5: Immunohistochemistry (IHC) for Ki-67
-
Tissue Processing:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against Ki-67, a marker of cell proliferation.[12][13]
-
Wash and incubate with a labeled secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained sections.
-
Quantify the percentage of Ki-67-positive cells to determine the proliferation index. A decrease in the proliferation index in treated tumors indicates an anti-proliferative effect.
-
Part 3: In Vivo Efficacy Model for Anti-Tuberculosis Imidazo[1,2-a]pyridines
Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains.[3][6]
Protocol 6: Mouse Model of Mtb Infection
-
Infection:
-
Infect BALB/c mice via aerosol exposure with a low dose of Mtb H37Rv to establish a pulmonary infection.[3]
-
Confirm bacterial implantation in the lungs at day 1 post-infection.
-
-
Treatment:
-
Allow the infection to establish for a period of time (e.g., 14-21 days).
-
Randomize mice into treatment groups.
-
Administer the imidazo[1,2-a]pyridine compound (e.g., ND-09759 at 30 mg/kg), vehicle control, or standard-of-care drugs (e.g., isoniazid, rifampicin) daily via oral gavage for a specified duration (e.g., 4 weeks).[3][14]
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs and spleen of treated mice compared to the vehicle control group.[14]
-
| Parameter | Specification | Reference |
| Animal Model | BALB/c mice | [14] |
| Mtb Strain | H37Rv | [14] |
| Infection Route | Aerosol | [3] |
| Treatment Route | Oral gavage | [14] |
| Duration | 4 weeks | [14] |
| Primary Endpoint | Log10 CFU reduction in lungs and spleen | [14] |
Part 4: In Vivo Models for CNS-Active Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines like zolpidem and alpidem are known to modulate GABA-A receptors, leading to sedative and anxiolytic effects.[15] Behavioral models are essential to characterize these CNS activities.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used model to assess anxiety in rodents, based on their natural aversion to open and elevated spaces.[16][17]
Protocol 7: Elevated Plus Maze Test
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[18]
-
-
Procedure:
-
Data Analysis:
-
Use automated tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[20]
-
Locomotor Activity Test for Sedation
This test measures the spontaneous activity of a mouse in a novel environment and can be used to assess the sedative or stimulant effects of a compound.[21]
Protocol 8: Locomotor Activity Test
-
Apparatus:
-
An open field arena equipped with infrared beams to automatically detect movement.
-
-
Procedure:
-
Habituate the mice to the testing room.
-
Administer the imidazo[1,2-a]pyridine compound or vehicle control.
-
Immediately place the mouse into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).[21]
-
-
Data Analysis:
-
Compare the locomotor activity of the treated group to the control group.
-
A significant decrease in activity suggests a sedative effect.[22]
-
Part 5: Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[23][24][25][26][27]
-
Replacement: Use of in vitro methods to the greatest extent possible before proceeding to in vivo studies.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data, often determined by power calculations.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals through appropriate housing, handling, and experimental procedures.
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
The elevated plus maze task is a simple method to assess anxiety-like behaviors in rodents. (2014). Bio-protocol. [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]
-
Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation. (n.d.). ResearchGate. [Link]
-
Ki-67 Cell Proliferation Assay. (n.d.). Creative Bioarray. [Link]
-
The 3Rs in preclinical studies: from principles to practice. (n.d.). Imavita. [Link]
-
RCSI Guidance for Pre-clinical Research. (n.d.). Irish Anti-Vivisection Society. [Link]
-
3R in preclinical research. (n.d.). Interpharma. [Link]
-
Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel. (2012). PubMed. [Link]
-
Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. [Link]
-
The 3Rs of Humane Animal Research. (n.d.). Instem. [Link]
-
Locomotion test for mice. (2024). protocols.io. [Link]
-
Basic Western Blot Protocol AKT Tumor. (n.d.). Unknown Source. [Link]
-
Locomotor activity of mice. (n.d.). Slideshare. [Link]
-
Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. (n.d.). HistoSure. [Link]
-
The assessment of mouse spontaneous locomotor activity using motion picture. (2020). PubMed. [Link]
-
Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia. (n.d.). PMC. [Link]
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. (2014). PLOS One. [Link]
-
New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. (2018). PubMed. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). ResearchGate. [Link]
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. (2014). PLOS One. [Link]
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. (2014). PMC. [Link]
-
Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). NIH. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH. [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). NIH. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). RSC Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). PMC. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). SemOpenAlex. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metaphactory [semopenalex.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Design, Synthesis, and Biological Evaluation of Imidazo[1,2âa]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 15. New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. va.gov [va.gov]
- 22. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. imavita.com [imavita.com]
- 24. irishantivivisection.org [irishantivivisection.org]
- 25. animalwelfare.interpharma.ch [animalwelfare.interpharma.ch]
- 26. The 3Rs [hpra.ie]
- 27. instem.com [instem.com]
Application Notes and Protocols for the Formulation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Biological Research
Document ID: AN-MPM-20260109
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a member of this class with significant potential for biological investigation. However, like many heterocyclic compounds, it is anticipated to have low aqueous solubility, presenting a challenge for its formulation in biological studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for both in vitro and in vivo applications. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of pharmaceutical formulation.
Introduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a small molecule with the chemical formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[5][6] Its structure, featuring a fused imidazole and pyridine ring system, is common to a number of biologically active compounds.[7][8] The presence of both hydrogen bond donors and acceptors in its structure suggests that its solubility and permeability will be highly dependent on the formulation vehicle. Given that a significant number of new chemical entities are poorly soluble, a systematic formulation development workflow is crucial for obtaining reliable and reproducible biological data.[1]
Table 1: Physicochemical Properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Property | Value | Source |
| CAS Number | 178488-39-6 | [5][9] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Solid | [5] |
Pre-formulation Assessment: A Critical First Step
Before developing a final formulation, a thorough pre-formulation assessment is essential to understand the physicochemical properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Solubility Determination
The solubility of a compound is a critical determinant of its oral bioavailability and its utility in in vitro assays. The following protocol outlines a method for determining the solubility of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in various relevant solvents.
Protocol 2.1: Equilibrium Solubility Measurement
-
Solvent Selection: Choose a range of solvents commonly used in biological research, including:
-
Purified Water (H₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG400)
-
-
Sample Preparation: Add an excess amount of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Analysis
Understanding the chemical stability of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in different formulation vehicles and conditions is crucial for ensuring the integrity of biological studies.
Protocol 2.2: Solution Stability Assessment
-
Stock Solution Preparation: Prepare stock solutions of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in the selected solvents from Protocol 2.1 at a known concentration.
-
Storage Conditions: Aliquot the stock solutions into separate vials and store them under various conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Elevated Temperature (e.g., 40°C)
-
Protected from light vs. exposed to light
-
-
Time Points: Analyze the concentration of the compound at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A loss of more than 5-10% of the parent compound may indicate instability under those conditions.
Formulation Strategies for In Vitro Studies
For in vitro assays, the primary goal is to maintain the compound in a soluble state in the culture medium without causing cellular toxicity from the vehicle.
DMSO-Based Formulations
Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving poorly soluble compounds for in vitro testing.[2]
Protocol 3.1: Preparation of DMSO Stock Solutions
-
High-Concentration Stock: Prepare a high-concentration stock solution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in 100% DMSO (e.g., 10-50 mM). This allows for minimal addition of DMSO to the final assay medium.
-
Working Solutions: Serially dilute the high-concentration stock solution with 100% DMSO to create a range of working solutions.
-
Final Assay Concentration: When adding the compound to the aqueous assay medium, ensure the final concentration of DMSO is typically kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Co-Solvent Systems
For compounds that may precipitate from DMSO upon dilution into aqueous media, a co-solvent system can be employed.
Protocol 3.2: Co-Solvent Formulation
-
Solubilization: Dissolve (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in a water-miscible organic co-solvent such as ethanol or PEG400.[1][5]
-
Dilution: Further dilute the stock solution with an aqueous buffer or cell culture medium. The ratio of co-solvent to aqueous phase should be optimized to maintain solubility while minimizing toxicity.
Caption: Workflow for in vitro formulation development.
Formulation Strategies for In Vivo Studies
The choice of vehicle for in vivo studies is critical and depends on the route of administration, the required dose, and the potential for vehicle-induced toxicity.[11][12][13]
Aqueous-Based Vehicles for Oral Administration
For oral administration, a suspension is often a practical approach for poorly soluble compounds.
Protocol 4.1: Oral Suspension Formulation
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80) in purified water.
-
Compound Addition: Weigh the required amount of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and triturate it with a small amount of the vehicle to form a smooth paste.
-
Homogenization: Gradually add the remaining vehicle while mixing to achieve a uniform suspension. Use a homogenizer if necessary to reduce particle size and improve stability.
-
Stability: Assess the physical stability of the suspension by monitoring for signs of caking or crystal growth over the intended period of use.
Solubilizing Vehicles for Parenteral Administration
For intravenous or intraperitoneal administration, the compound must be fully dissolved to prevent embolism or irritation.
Protocol 4.2: Parenteral Solution Formulation
-
Co-Solvent System: A common vehicle for parenteral administration of poorly soluble compounds is a mixture of solvents. A typical example is:
-
5-10% DMSO
-
30-40% PEG400
-
Remaining volume with saline or 5% dextrose in water (D5W)
-
-
Preparation: Dissolve the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in DMSO first. Then, add the PEG400 and mix thoroughly. Finally, add the aqueous component dropwise while vortexing to prevent precipitation.
-
Toxicity Consideration: The concentration of organic solvents should be kept as low as possible. It is imperative to run a vehicle-only control group in animal studies to account for any effects of the formulation itself.[11][12]
Caption: Decision tree for in vivo formulation.
Analytical Validation of Formulations
It is crucial to analytically validate the final formulations to ensure the correct concentration of the active compound is being administered.
Protocol 5.1: Formulation Concentration Verification
-
Sampling: Take a representative sample of the final formulation (solution or well-mixed suspension).
-
Dilution: Accurately dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to confirm that the concentration is within an acceptable range (e.g., ±10%) of the target concentration.
Biological Assay Considerations
The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of several key signaling pathways implicated in disease. For example, derivatives have been identified as inhibitors of PI3K/mTOR and KRAS G12C, which are critical targets in oncology.[3][6] Other derivatives have shown activity against kinases such as PDGFR.[14] When designing biological assays for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, consider exploring its effects on these or related pathways.
Caption: Potential signaling pathways for investigation.
Conclusion
The successful biological evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is critically dependent on the development of appropriate and well-characterized formulations. By systematically assessing the compound's solubility and stability, and by selecting vehicles that are appropriate for the intended in vitro or in vivo application, researchers can generate reliable and reproducible data. The protocols and considerations outlined in this application note provide a robust framework for the formulation development of this promising compound.
References
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]
-
ACS Publications. (2020, February 27). Design, Synthesis, and Biological Evaluation of Imidazo[1,2‑a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
International Journal of Research and Publication Reviews. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Retrieved from [Link]
-
PubMed Central. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Retrieved from [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. Retrieved from [Link]
-
PubMed Central. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
-
PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
-
Journal of Materials Chemistry C. Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging. Retrieved from [Link]
-
ChemistrySelect. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
CP Lab Safety. (5-Methylimidazo[1, 2-a]pyridin-2-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
ResearchGate. (2015, March 9). Can anyone tell me what concentration of DMSO is required to dissolve plant extract prepared in ethanol,petroleum ether and chloroform : methanol? Retrieved from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Design, Synthesis, and Biological Evaluation of Imidazo[1,2âa]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gadconsulting.com [gadconsulting.com]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ouantification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction: The Significance of Quantifying (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1] The accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the analytical methodologies for the quantification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. The protocols detailed herein are grounded in established analytical principles for imidazopyridine derivatives and are designed to meet the rigorous standards of the pharmaceutical industry, adhering to the ICH Q2(R1) guidelines for analytical method validation.[2][3]
Physicochemical Properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
A foundational understanding of the analyte's properties is critical for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES | OCC1=CN=C2N1C(C)=CC=C2 | [4] |
| InChI Key | MVDFZQQVFPAFCJ-UHFFFAOYSA-N | [4] |
Method Selection: A Rationale
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. For (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, two primary methods are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique for the quantification of APIs in bulk and in pharmaceutical formulations. Its robustness and widespread availability make it ideal for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma and urine.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the assay of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in drug substance and finished product.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Protocol: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | Waters SunFire C18 (4.6 x 150 mm, 5 µm) | C18 columns provide good retention for moderately polar compounds like imidazopyridines. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) | A common reversed-phase mobile phase providing good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| UV Detection | 254 nm | A common wavelength for aromatic and heterocyclic compounds. A full UV scan should be performed to determine the optimal wavelength. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
2. Reagent and Standard Preparation:
-
Diluent: Mobile Phase (Acetonitrile: 0.1% Formic Acid in Water, 30:70, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 25 mg of the sample, dissolve in the diluent in a 25 mL volumetric flask, and dilute to the mark. Further dilute to fall within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient, transfer to a suitable volumetric flask, and add the diluent to about 70% of the volume. Sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the diluent. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo components, impurities, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Range | The range should cover 80% to 120% of the test concentration for assay. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the sensitive and selective quantification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in biological matrices.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS bioanalysis.
Protocol: LC-MS/MS Quantification
1. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC provides better resolution and faster run times, crucial for high-throughput bioanalysis. |
| MS System | SCIEX Triple Quad 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer is required for trace-level quantification. |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | A sub-2 µm particle column offers high efficiency and is compatible with UPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A standard mobile phase system for LC-MS, providing good ionization efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A gradient is necessary to elute the analyte quickly while ensuring separation from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Imidazopyridines are basic and readily form positive ions. |
2. Mass Spectrometer Parameters:
-
MRM Transitions: These must be determined by infusing a standard solution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol into the mass spectrometer. A hypothetical transition is provided below.
-
Analyte: Q1: 163.1 -> Q3: 132.1 (Precursor -> Product ion)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to maximize the signal for the analyte.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or vial for injection.
4. Method Validation (Bioanalytical):
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA or EMA, which are largely harmonized with ICH principles but have specific requirements for bioanalysis.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix from at least six sources. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance ionization. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. The HPLC-UV method is well-suited for routine quality control of the drug substance and product, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the generation of reliable and accurate data, which is the bedrock of successful drug development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [2]
-
Q2(R1) Validation of Analytical Procedures - OUCI. Organisation for University Co-operation in Ireland. [7]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [3]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. ResearchGate. [8]
- Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination - ResearchGate.
- Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC - NIH.
- Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. American Chemical Society.
-
Analytical Methods - RSC Publishing. The Royal Society of Chemistry. [5]
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. American Chemical Society.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH.
-
(5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 - Sigma-Aldrich. Sigma-Aldrich. [4]
- Analytical Methods - RSC Publishing - The Royal Society of Chemistry. The Royal Society of Chemistry.
- LC/MS/MS Method Package for Primary Metabolites - Shimadzu Scientific Instruments. Shimadzu Scientific Instruments.
-
Liquid chromatography coupled to tandem mass spectrometry to analyze imidazole dipeptides | Request PDF - ResearchGate. ResearchGate. [6]
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central.
- Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - ResearchGate.
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. American Chemical Society. [1]
- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing). The Royal Society of Chemistry.
- Analytical Methods - RSC Publishing. The Royal Society of Chemistry.
- Analytical Methods - RSC Publishing. The Royal Society of Chemistry.
- Application Notes & Protocols for the Quantification of 5-Isopropylimidazo[1,2-A]pyridine - Benchchem. BenchChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in PI3K/Akt Pathway Research
Introduction: The PI3K/Akt Pathway and the Quest for Novel Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes essential for normal physiology, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K enzymes.[1][3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This recruitment to the plasma membrane facilitates Akt's phosphorylation and activation by upstream kinases like PDK1 and mTORC2.[2] Once active, Akt phosphorylates a vast array of downstream substrates, orchestrating a cellular response that promotes survival and proliferation.[2][4]
Dysregulation of the PI3K/Akt/mTOR pathway is a frequent occurrence in human cancers, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[1][2][5] Consequently, the development of small molecule inhibitors targeting this pathway has become a major focus in cancer drug discovery.[3][5][6] The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of PI3K/Akt pathway inhibitors, with several derivatives demonstrating potent inhibitory activity against PI3K and/or mTOR.[7][8]
This document provides a comprehensive guide for researchers investigating the potential of a novel imidazo[1,2-a]pyridine derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 178488-39-6), as an inhibitor of the PI3K/Akt signaling pathway.[9] We will outline a logical, step-by-step approach to characterize its biochemical and cellular activity, providing detailed protocols and explaining the scientific rationale behind each experimental choice.
Mechanism of Action: A Hypothetical Model for Inhibition
Based on the established activity of other imidazo[1,2-a]pyridine derivatives, it is hypothesized that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol may function as an ATP-competitive inhibitor of PI3K isoforms or as a dual PI3K/mTOR inhibitor.[7][8] By occupying the ATP-binding pocket of the kinase, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and its subsequent signaling cascade. This inhibition would be expected to lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.
Figure 1. Hypothesized mechanism of action for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Experimental Workflow for Characterization
A systematic approach is crucial to definitively characterize the activity of a novel compound. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular functional assays.
Figure 2. A logical workflow for the characterization of a novel PI3K/Akt pathway inhibitor.
Phase 1: Biochemical Characterization
The initial step is to determine if (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol directly inhibits the enzymatic activity of PI3K in a cell-free system. This provides direct evidence of target engagement and allows for the determination of the compound's potency.
Protocol 1: In Vitro PI3K Kinase Activity Assay
This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of the test compound against PI3K isoforms by measuring the amount of ADP produced.[1]
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, dissolved in DMSO
-
Known PI3K inhibitor (e.g., Wortmannin) as a positive control[10]
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[11][12]
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in DMSO. A typical starting range would be from 10 mM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.
-
Assay Plate Preparation: Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase isoform.[1]
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.[1]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[11][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Km (ATP) | The Michaelis constant for ATP; the substrate concentration at which the reaction rate is half of Vmax. |
Table 1. Key parameters in kinase activity assays.
Phase 2: Cellular Activity Assessment
Once biochemical activity is confirmed, the next crucial step is to evaluate the compound's effect in a cellular context. This will determine its cell permeability and its ability to inhibit the PI3K/Akt pathway within a living system.
Protocol 2: Cell Viability Assay
This protocol measures the effect of the compound on the proliferation and viability of cancer cell lines known to have a dysregulated PI3K/Akt pathway (e.g., MCF-7, U87, A375, HeLa).[1][7]
Materials:
-
Cancer cell lines with known PI3K pathway activation status
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for 48-72 hours.[13][14] Include a vehicle (DMSO) control.
-
Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which is an indicator of metabolically active, viable cells.[15]
-
Signal Reading: Measure the luminescence using a luminometer.[13]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells.[13] Calculate the percentage of cell viability relative to the vehicle control and plot this against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
| Cell Line | PI3K Pathway Status | Recommended Starting Conc. Range |
| MCF-7 | PIK3CA mutant | 0.1 - 100 µM |
| U87-MG | PTEN null | 0.1 - 100 µM |
| A375 | BRAF mutant, PI3K pathway active | 0.1 - 100 µM |
| HeLa | PI3K pathway active | 0.1 - 100 µM |
Table 2. Example cell lines for PI3K inhibitor testing.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This is a critical experiment to confirm that the observed reduction in cell viability is due to the inhibition of the PI3K/Akt pathway. The phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a key indicator of pathway activation.[13]
Materials:
-
Cancer cells (e.g., MCF-7, U87)
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Growth factor (e.g., IGF-1) to stimulate the pathway
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for 2-4 hours.[1]
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[1]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.[17]
-
Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[17]
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and then a loading control like β-actin.[16]
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Compare the levels of phospho-Akt in treated cells to the vehicle-treated control to assess the inhibitory effect.[1]
Phase 3: Elucidating Functional Consequences
After confirming on-target cellular activity, the final phase involves investigating the functional outcomes of pathway inhibition, such as effects on the cell cycle and the induction of programmed cell death (apoptosis).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Inhibition of the PI3K/Akt pathway is often associated with cell cycle arrest, typically at the G1/S transition.
Materials:
-
Cancer cells
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with the GI50 concentration of the test compound for 24-48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. Look for an accumulation of cells in the G1 phase in the treated samples compared to the control.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
A key therapeutic goal of cancer drugs is to induce apoptosis in tumor cells. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cells
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with the test compound at its GI50 concentration for a predetermined time (e.g., 48 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The biochemical kinase assay provides direct evidence of target engagement. The Western blot for p-Akt confirms that the compound hits the intended target within the cell. The functional assays (cell viability, cell cycle, apoptosis) demonstrate the physiological consequence of this target engagement. Consistent and dose-dependent results across these interconnected assays provide a high degree of confidence in the findings. Always include positive and negative controls in every experiment to ensure the reliability of your results.
Conclusion
The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel PI3K/Akt pathway inhibitors. The systematic application of the biochemical and cell-based protocols outlined in this guide will enable researchers to thoroughly characterize the potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a new tool for cancer research and drug development. By carefully evaluating its potency, selectivity, and cellular effects, its value as a lead compound for targeting the dysregulated PI3K/Akt signaling pathway can be accurately determined.
References
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. National Institutes of Health. [Link]
-
Brown, J. S., & Banerji, U. (2017). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]
-
El-Sayed, R., et al. (2023). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Taylor & Francis Online. [Link]
-
OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]
-
Riento, K., & Ridley, A. J. (2003). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Institutes of Health. [Link]
-
Castaneda, C. A., et al. (2012). Measuring PI3K Lipid Kinase Activity. Springer Nature. [Link]
-
ResearchGate. (n.d.). Comparison of cell viability of P3AE5K with PI3K inhibitors. ResearchGate. [Link]
-
PubMed. (2022). Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia. PubMed. [Link]
-
Steelman, L. S., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. [Link]
-
ABClonal. (n.d.). Western Blot Handbook & Troubleshooting Guide. ABClonal. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Ginovyan, M., Gevorgyan, Z., & Javrushyan, H. (2026). Tricoumaroyl Spermidine: A New PI3K Inhibitor Found. Bioengineer.org. [Link]
-
Al-Salahi, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Schmidt, S., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. National Institutes of Health. [Link]
-
MDPI. (n.d.). Special Issue : Targeting the PI3K/AKT/mTOR Pathway in Cancer: Mechanisms and Advances in Clinical Trials. MDPI. [Link]
-
MDPI. (n.d.). Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites. MDPI. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Bey, K. R., et al. (2017). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. National Institutes of Health. [Link]
-
van der Meer, D., et al. (2019). Low-dose triple drug combination targeting the PI3K/AKT/mTOR pathway and the MAPK pathway is an effective approach in ovarian clear cell carcinoma. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. onclive.com [onclive.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. promega.es [promega.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes & Protocols: Evaluating the Anti-proliferative Potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant potential as anti-cancer agents.[1][2][3][4] These compounds have been reported to inhibit cancer cell proliferation through various mechanisms, such as the modulation of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[1][5] This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. We present detailed, field-proven protocols for assessing its anti-proliferative and cytotoxic effects on cancer cell lines. The methodologies covered include primary cytotoxicity screening using the MTT assay, investigation of long-term survival with the colony formation assay, and mechanistic studies involving cell cycle analysis and apoptosis detection by flow cytometry. This guide is designed to provide researchers with a robust framework for the initial characterization of novel anti-cancer drug candidates.
Introduction: The Rationale for Investigation
Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have attracted considerable attention in drug discovery due to their potent and diverse biological activities.[1][3][4] Several derivatives have been investigated for their anti-proliferative effects against a range of cancer cell lines, including breast, lung, prostate, and melanoma.[1][6][7] The mechanism of action for many of these compounds involves the inhibition of critical cell survival pathways. For instance, some imidazo[1,2-a]pyridine analogues have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] Others have been found to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through intrinsic pathways involving the modulation of Bcl-2 family proteins and caspase activation.[1][5][7]
Given the established anti-cancer potential of this chemical class, the novel compound (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol warrants a thorough investigation. This guide outlines a systematic, multi-faceted in vitro approach to characterize its anti-proliferative properties, providing the foundational data necessary for further preclinical development.
Experimental Workflow Overview
A logical and stepwise approach is crucial for efficiently evaluating a novel compound. The workflow begins with broad cytotoxicity screening to determine the effective concentration range, followed by more detailed assays to elucidate the mechanism of cell death and inhibition of proliferation.
Caption: Experimental workflow for evaluating anti-proliferative activity.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SKOV3 (ovarian cancer).[8] Normal, non-cancerous cell lines (e.g., MCF-10A) should be included to assess selectivity.
-
Compound: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, dissolved in sterile DMSO to create a stock solution (e.g., 10-100 mM).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Reagents for MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).[10]
-
Reagents for Colony Formation Assay: Crystal Violet staining solution (0.5% w/v in methanol).[11]
-
Reagents for Flow Cytometry: Phosphate-Buffered Saline (PBS), 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) Staining Solution, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[12][13][14]
-
Positive Controls: A well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin).
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control.[9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][17]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.[19] It is considered a gold standard for determining the effectiveness of cytotoxic agents, as it measures reproductive cell death rather than just metabolic activity.
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to ensure distinct colonies form.
-
Treatment: Allow cells to adhere overnight, then treat with varying concentrations of the compound for 24 hours.
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing single cells to proliferate and form colonies (defined as a cluster of ≥50 cells).
-
Fixing and Staining: Gently wash the colonies with PBS. Fix the colonies with 4% paraformaldehyde or methanol for 15-20 minutes.[19] Stain with 0.5% crystal violet solution for 20-30 minutes.[11]
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of visible colonies in each well.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][20] Treatment with an anti-proliferative agent can cause cells to accumulate in a specific phase, indicating an arrest of the cell cycle. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this analysis.[13]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[18][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[20]
Protocol 4: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[14][23] Propidium Iodide is used to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14]
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.[9]
-
Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[24]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12][23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Hypothetical Cytotoxicity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
| Cell Line | Tissue of Origin | IC50 (µM) ± SD | Doxorubicin (Positive Control) IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 25.3 ± 3.1 | 1.5 ± 0.3 |
| SKOV3 | Ovarian Cancer | 18.9 ± 2.5 | 1.1 ± 0.2 |
| MCF-10A | Normal Breast Epithelium | > 100 | 5.8 ± 0.9 |
Note: Data are for illustrative purposes. SD = Standard Deviation.
Potential Mechanism of Action
Based on literature for related compounds, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol could potentially exert its anti-proliferative effects by interfering with key cellular signaling pathways crucial for cancer cell growth and survival.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a structured and comprehensive framework for the initial in vitro characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a potential anti-proliferative agent. The described protocols for cytotoxicity, long-term survival, cell cycle, and apoptosis analysis will generate the critical data needed to understand its efficacy and preliminary mechanism of action. Positive and selective activity in these assays would provide a strong rationale for advancing the compound to further preclinical studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
-
Bio-Techne. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from Bio-Techne website. [Link]
-
Volkova, Y. A., et al. (2016). Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines. Steroids, 112, 63-71. [Link]
-
Lum, C. T., et al. (1993). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 36(16), 2277-2287. [Link]
-
Sivandzade, F., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Biomedical Journal of Scientific & Technical Research, 18(3). [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website. [Link]
-
Al-Blewi, F. F., et al. (2020). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]
-
Al-Ghamdi, S. S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2469-2478. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
da Silva, A. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. [Link]
-
Masurier, N., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Kim, H. Y., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 962, 29-37. [Link]
-
da Silva, A. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from University of Leicester website. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia website. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]
-
SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from SemOpenAlex website. [Link]
-
Ghorbani, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 49(8), 7579-7591. [Link]
-
Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Frontiers in Oncology, 2, 97. [Link]
-
Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 409-421. [Link]
-
Harris, G. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356-17366. [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ossila.com [ossila.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. bosterbio.com [bosterbio.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Synthesis
Welcome to the dedicated technical support guide for the synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 178488-39-6).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[2][3] This guide provides field-proven insights, troubleshooting protocols, and a mechanistic rationale for experimental choices.
Recommended Synthetic Pathway: A Two-Step Approach
The most reliable and frequently optimized route to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol involves a two-step sequence:
-
Step 1: Regioselective Formylation. Introduction of a formyl (-CHO) group at the C3 position of the 5-methylimidazo[1,2-a]pyridine core. The C3 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic substitution.
-
Step 2: Selective Reduction. Reduction of the C3-aldehyde to the primary alcohol. This is a high-yielding transformation if appropriate reducing agents and conditions are employed.
This strategy avoids the direct introduction of the methanol group, which can be challenging, and instead relies on the robust and well-documented formylation and reduction reactions.
Workflow Diagram: Recommended Synthesis
Caption: Overall two-step synthetic workflow.
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues that may arise during the synthesis. Each point includes the likely cause and actionable solutions.
Issue 1: Low Yield in the Initial Cyclization to form 5-Methylimidazo[1,2-a]pyridine
Question: My initial reaction between 6-methyl-2-aminopyridine and an α-haloketone (e.g., chloroacetaldehyde) is giving a low yield (<40%) of the imidazo[1,2-a]pyridine core. What should I investigate?
Answer: This is a variation of the classic Tschitschibabin reaction, and its efficiency is highly dependent on reaction conditions.[4][5] Low yields are typically traced back to three areas: reaction conditions, reagent purity, or side reactions.
-
Causality: The mechanism involves an initial SN2 reaction where the pyridine nitrogen of 2-aminopyridine attacks the α-halocarbonyl, followed by an intramolecular cyclization and dehydration.[5] Inefficiency at any stage will suppress the yield.
-
Solutions & Protocols:
-
Verify Reagent Purity: The 6-methyl-2-aminopyridine starting material should be pure. Impurities can interfere with the initial nucleophilic attack. If necessary, purify it by recrystallization or sublimation.
-
Optimize the Base: While the reaction can proceed without a base, milder conditions and higher efficiency are often achieved by including a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to scavenge the H-X formed during the reaction.[4][6]
-
Solvent Selection: The choice of solvent is critical. Ethanol is commonly used, but for sluggish reactions, switching to a higher-boiling solvent like DMF can improve yields.[6]
-
Temperature Control: Refluxing is standard. Ensure the temperature is stable and appropriate for the chosen solvent. For the reaction in ethanol, this is typically around 78°C.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[4]
-
Troubleshooting Logic: Low Cyclization Yield
Sources
- 1. (5-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL | 178488-39-6 [amp.chemicalbook.com]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important imidazo[1,2-a]pyridine scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthetic Challenge
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active agents.[1][2][3] Its synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and scalability. The most common synthetic strategies involve a two-step process: (1) formation of the imidazo[1,2-a]pyridine core and (2) introduction and reduction of a functional group at the C3 position. This guide will address issues arising from both stages.
A prevalent route involves the initial formylation of 5-methylimidazo[1,2-a]pyridine at the C3 position via the Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde. An alternative involves building the core with a precursor functional group at the C2 or C3 position that can be later converted to the hydroxymethyl group.[4] Understanding the mechanistic nuances of each step is critical to troubleshooting unexpected outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides actionable solutions.
Problem 1: Low Yield or No Product in Vilsmeier-Haack Formylation
You are attempting to formylate 5-methylimidazo[1,2-a]pyridine to get the C3-aldehyde, but you observe a low yield of the desired product or recover mainly starting material.
-
Why It Happens:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is formed in situ from a formamide source (like DMF) and a dehydrating/activating agent (like POCl₃ or oxalyl chloride).[5][6] It is highly moisture-sensitive. Contamination with water will quench the reagent, halting the reaction.
-
Insufficient Electrophilicity: Imidazo[1,2-a]pyridines are electron-rich, but the reactivity of the C3 position can be influenced by substituents. While the 5-methyl group is weakly activating, suboptimal reaction temperatures may not provide enough energy to overcome the activation barrier for the electrophilic aromatic substitution.
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
-
How to Fix It:
Protocol: Optimized Vilsmeier-Haack Formylation
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Reagent Formation:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3.0 eq.) to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel. Maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30-45 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed.
-
-
Formylation:
-
Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane or DMF).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium ion to the aldehyde.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Troubleshooting Vilsmeier-Haack Reaction Parameters
Parameter Standard Condition Optimization Strategy Solvent Anhydrous DMF/DCE Ensure solvent is truly anhydrous. Temperature 0 °C to 80 °C If no reaction, slowly increase heating temperature up to 100 °C. Reagent Ratio 1.5 eq. POCl₃ / 3.0 eq. DMF Increase to 2.0 eq. POCl₃ / 4.0 eq. DMF if starting material persists. | Reaction Time | 2-4 hours | Extend reaction time to 8-12 hours if conversion is slow. |
-
Problem 2: Over-reduction or Ring Reduction During Aldehyde/Ester Reduction
You are reducing the C3-aldehyde or a C2/C3-ester to the target alcohol, but you isolate byproducts indicating reduction of the heterocyclic core.
-
Why It Happens:
-
Harsh Reducing Agent: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can, under certain conditions (e.g., prolonged reaction times or high temperatures), reduce the electron-deficient pyridine ring of the imidazo[1,2-a]pyridine system.
-
Acidic Work-up: An overly acidic work-up can protonate the heterocycle, making it more susceptible to reduction or other rearrangements.
-
-
How to Fix It:
-
Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for reducing aldehydes to alcohols in the presence of sensitive heterocyclic systems. It is chemoselective and will not typically reduce the imidazo[1,2-a]pyridine core or esters. For ester reduction, a more robust but still manageable reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can be effective.[4]
Protocol: Chemoselective Reduction of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Setup: Dissolve the aldehyde (1.0 eq.) in a protic solvent like methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15 minutes.
-
Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or acetone at 0 °C to destroy excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
-
-
Problem 3: Formation of N-Oxide Impurities
During synthesis or work-up, you detect a byproduct with a mass of +16 amu compared to your desired product or intermediate.
-
Why It Happens:
-
The imidazole ring contains a basic nitrogen (N1) that can be susceptible to oxidation, forming an N-oxide.[7] This can occur if oxidizing agents are present, either intentionally (e.g., in certain cyclization strategies) or as impurities (e.g., peroxides in old solvents like THF or diethyl ether). Some synthetic routes for imidazo[1,2-a]pyridines even start from pyridine N-oxides.[8]
-
-
How to Fix It:
-
Use Fresh, Peroxide-Free Solvents: Always use freshly distilled or inhibitor-free solvents, especially ethers.
-
Avoid Unnecessary Oxidants: Scrutinize your reaction scheme to ensure no unintended oxidizing agents are present. If using an oxidative step, ensure it is well-controlled.
-
Inert Atmosphere: Working under an inert atmosphere (N₂ or Ar) can help minimize air oxidation, especially during prolonged heating.
-
Purification: N-oxides are typically more polar than their parent heterocycles. They can often be separated by silica gel column chromatography.
-
Visualizing Reaction Pathways
Understanding the desired reaction versus potential side reactions is crucial. The following diagrams illustrate these pathways.
Caption: Desired pathway vs. reagent quenching in Vilsmeier-Haack formylation.
Caption: Chemoselective vs. over-reduction pathways for the final step.
Frequently Asked Questions (FAQs)
Q1: I am performing a Tschitschibabin reaction between 6-methyl-2-aminopyridine and an α-halocarbonyl. What determines the regioselectivity of the initial alkylation?
A1: In the classical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the initial step is the Sₙ2 reaction.[9][10] The nucleophilic attack occurs from the endocyclic pyridine nitrogen (N1), not the exocyclic amino group. This is because the pyridine nitrogen is generally more nucleophilic and its alkylation leads to a stable pyridinium salt intermediate, which is primed for subsequent intramolecular cyclization. The exocyclic amino group is less nucleophilic due to resonance delocalization with the pyridine ring.
Q2: Can I introduce the hydroxymethyl group at the C3 position directly using a three-component reaction?
A2: While many three-component reactions exist for building the imidazo[1,2-a]pyridine core, they typically install substituents at the C2 and C3 positions derived from the components used (e.g., an aldehyde and an alkyne).[11][12] Directly installing a hydroxymethyl group is challenging. A more viable strategy is to use a component that installs a group that can be easily converted to the alcohol, such as an ester from an alkyne like ethyl propiolate in an A³-coupling reaction, followed by reduction.[13]
Q3: My final product, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, appears to be unstable during purification on silica gel. What could be the cause?
A3: Imidazo[1,2-a]pyridines are generally stable, but the combination of the basic nitrogen atoms and the acidic nature of standard silica gel can sometimes lead to decomposition, streaking, or irreversible adsorption on the column. If you suspect this is happening, you can try two approaches:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%). This will neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.
Q4: I see an unexpected isomer in my final product. What is the most likely source?
A4: If you started your synthesis from 6-methyl-2-aminopyridine, the formation of the 5-methylimidazo[1,2-a]pyridine regioisomer is strongly favored. However, if your starting material was contaminated with its isomer, 4-methyl-2-aminopyridine, you would inevitably form the corresponding 7-methylimidazo[1,2-a]pyridine isomer as a side product. Always check the purity of your starting materials by NMR or GC-MS before beginning the synthesis.
References
- Vertex AI Search. Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
-
Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Chemical Communications. Available from: [Link]
-
ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Available from: [Link]
-
Paudler, W. W., & Helmick, L. S. (1968). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2014). A short review on the synthesis of imidazo[1,2-a]pyridines. Chemical Communications. Available from: [Link]
-
ResearchGate. (2012). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Available from: [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
ResearchGate. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]
-
Jelassi, S., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
ChemProc. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
-
MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ACS Organic & Inorganic Au. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
ResearchGate. (2017). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
Cell Press. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]
-
ChemistryOpen. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available from: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Troubleshooting for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction
Welcome to the technical support guide for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 178488-39-6, Mol. Weight: 162.19 g/mol )[1]. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As an imidazopyridine derivative, this molecule possesses a fused heterocyclic structure that, while offering promising biological and photophysical properties, can present dissolution challenges in aqueous assay buffers[2].
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you systematically address and resolve these solubility issues, ensuring the integrity and reproducibility of your results.
Troubleshooting & FAQs
Question 1: My (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol powder will not dissolve directly in my aqueous assay buffer. What is the standard procedure?
Answer:
Directly dissolving a solid organic compound like this in a purely aqueous buffer is rarely successful. The standard and highly recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your final assay buffer.[3][4] This method ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing precipitation and improving concentration accuracy.
The most universally used solvent for creating stock solutions in biological research is Dimethyl Sulfoxide (DMSO).[5]
Question 2: What is the best organic solvent for preparing a stock solution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol?
Answer:
For most applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice.
-
Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both hydrophilic and hydrophobic molecules.[5][6] Its miscibility with water makes it ideal for preparing stock solutions that will later be diluted into aqueous media.[6]
-
Alternatives: If DMSO is incompatible with your specific assay, other potential solvents include ethanol or methanol. However, these are generally less effective at dissolving a broad range of compounds and are more volatile.
-
A Word of Caution: Every solvent, including DMSO, has the potential to interfere with experimental assays, especially at higher concentrations.[7][8][9] It can perturb enzyme conformations or exhibit direct toxicity in cell-based assays.[5][6] Therefore, it is critical to keep the final concentration of the organic solvent in your assay as low as possible and, most importantly, consistent across all experimental conditions, including vehicle controls.
Question 3: How do I properly prepare a high-concentration stock solution in DMSO?
Answer:
Accuracy in stock solution preparation is fundamental to reproducible results.[10] Follow this detailed protocol to create a 10 mM stock solution.
Protocol: Preparing a 10 mM DMSO Stock Solution
Materials:
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (MW: 162.19 g/mol )[1]
-
High-purity, anhydrous DMSO
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flask (Class A) or a high-precision microcentrifuge tube[10]
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 162.19 g/mol × 1000 mg/g = 1.62 mg
-
-
Weigh the Compound:
-
Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube) on the analytical balance.
-
Carefully weigh out approximately 1.62 mg of the compound. It is more important to record the exact weight than to hit the target mass perfectly.[10] For example, if you weigh 1.70 mg, note this precise value.
-
-
Calculate Required Solvent Volume:
-
Adjust the volume of DMSO based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / 162.19 ( g/mol )] / 10 (mmol/L)
-
Example: For 1.70 mg, Volume = (1.70 / 162.19) / 10 = 1.048 mL or 1048 µL .
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution in a tightly sealed, clearly labeled vial at -20°C or -80°C. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Question 4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?
Answer:
This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous solution.[3] Here is a systematic approach to solve this problem.
Solubility Troubleshooting Workflow
Caption: A workflow for troubleshooting compound precipitation.
Key Strategies:
-
Check Final Solvent Concentration: Ensure your final DMSO concentration is below the limit tolerated by your assay, typically ≤1%. Some sensitive assays may require ≤0.1%. If your current protocol results in a very low final DMSO concentration, you may be able to increase it slightly to improve solubility.[7][8]
-
Improve Dilution Technique: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A good practice is to first make an intermediate dilution of your stock in 100% DMSO, and then add this lower-concentration stock to your buffer while vortexing.
-
Modify Buffer pH: The imidazopyridine moiety contains basic nitrogen atoms.[2] Lowering the pH of your assay buffer (e.g., from 7.4 to 6.0) can protonate these nitrogens, creating a charged species that is significantly more soluble in aqueous media.[11][12][13] Always verify that a change in pH does not negatively impact your assay's biological components.
Question 5: How does pH affect the solubility of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol?
Answer:
The solubility of this compound is expected to be highly pH-dependent. The imidazo[1,2-a]pyridine core contains a pyridine nitrogen and an imidazole nitrogen, both of which can be protonated under acidic conditions.
Caption: Effect of pH on the protonation and solubility of the compound.
-
At Neutral to Basic pH (e.g., pH 7.4): The molecule is predominantly in its neutral, uncharged form. This form is more lipophilic and has lower solubility in aqueous solutions.
-
At Acidic pH (e.g., pH < 6.5): The pyridine nitrogen becomes protonated, forming a positively charged cation (a salt). This charged species is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility.[13][14]
Practical Application: If your assay can tolerate a lower pH, preparing your final assay buffer in a range of pH 5.5-6.5 could dramatically improve the compound's solubility and prevent precipitation.
Summary of Recommended Solvent Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Stock Solvent | 100% Anhydrous DMSO | Excellent solvating power for a wide range of organic molecules.[5][6] |
| Stock Concentration | 1-10 mM | A practical range that is easy to handle and allows for significant dilution into the final assay. |
| Final Assay [DMSO] | ≤ 1.0% (ideally ≤ 0.5% ) | Minimizes solvent-induced artifacts and toxicity. The lowest effective concentration should be determined empirically.[7][8] |
| Final Assay Buffer pH | 5.5 - 7.4 | The compound is a weak base; solubility increases at lower pH. The optimal pH must be compatible with the biological system.[12][13] |
References
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Sahgal, G., et al. (2014). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]
-
Bio, B. (2022). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Sahgal, G., et al. (2014). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. ResearchGate. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]
-
Scotti, L., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Pharmaceutical Biology. Retrieved from [Link]
-
D'auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Retrieved from [Link]
-
Dahlin, J. L., et al. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. Retrieved from [Link]
-
Gurtovenko, A. A., & Anwar, J. (2007). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Retrieved from [Link]
-
El-Ghozlani, M., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E. Retrieved from [Link]
-
Serajuddin, A. T., et al. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wang, G., et al. (2014). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Serajuddin, A. T., et al. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar. Retrieved from [Link]
Sources
- 1. (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6 [sigmaaldrich.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Inhibitors
Welcome to the technical support center for our valued community of researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for overcoming resistance to imidazo[1,2-a]pyridine-based inhibitors. As a privileged scaffold in medicinal chemistry, imidazo[1,2-a]pyridines have shown significant promise as potent inhibitors of various targets, including kinases and bacterial enzymes.[1] However, as with any targeted therapy, the emergence of resistance is a critical challenge to address. This center offers a structured approach to identifying, characterizing, and overcoming resistance in your experimental models.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have when encountering unexpected results with your imidazo[1,2-a]pyridine-based inhibitors.
Q1: My initially sensitive cancer cell line is now showing reduced responsiveness to my imidazo[1,2-a]pyridine kinase inhibitor. What are the likely causes?
A1: A reduction in sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), is a classic sign of acquired resistance. The primary mechanisms can be broadly categorized as on-target alterations, where the direct target of your inhibitor is modified, and off-target adaptations, where the cell finds alternative ways to survive.[2]
Common on-target alterations include:
-
Secondary mutations in the kinase domain that prevent the inhibitor from binding effectively. A well-known example in other kinase inhibitors is the "gatekeeper" mutation.[3]
-
Amplification of the target gene, leading to overexpression of the kinase, which can overwhelm the inhibitor.
Off-target mechanisms often involve:
-
Activation of bypass signaling pathways. For instance, if your inhibitor targets a specific kinase in a pathway, the cell may upregulate a parallel pathway to compensate and maintain downstream signaling for survival and proliferation.[4] The PI3K/Akt/mTOR pathway is a frequently observed bypass route.[5][6]
-
Increased drug efflux , where transporter proteins like ATP-binding cassette (ABC) transporters pump the inhibitor out of the cell, reducing its intracellular concentration.[7]
Q2: I'm working with an anti-tubercular imidazo[1,2-a]pyridine targeting QcrB, and I'm observing a loss of efficacy. What should I investigate first?
A2: For imidazo[1,2-a]pyridine inhibitors of the cytochrome bc1 complex subunit QcrB in Mycobacterium tuberculosis, a common mechanism of resistance is the acquisition of specific mutations in the qcrB gene.[8] A frequently cited mutation is T313A, which confers resistance to some imidazo[1,2-a]pyridine compounds.[8][9] Therefore, the first step should be to sequence the qcrB gene in your resistant isolates to check for this and other potential mutations in the vicinity of the inhibitor's binding site.
Q3: How can I confirm that my inhibitor is still engaging its target in the resistant cells?
A3: Direct measurement of target engagement is crucial to distinguish between on-target and off-target resistance mechanisms. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[4] This assay assesses the thermal stability of a protein in the presence of a ligand. If your inhibitor is binding to its target, it will typically increase the protein's melting temperature. A loss of this thermal shift in resistant cells would suggest an on-target resistance mechanism, such as a mutation preventing binding.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for investigating and overcoming resistance to your imidazo[1,2-a]pyridine-based inhibitors.
Guide 1: Characterizing Acquired Resistance in Cancer Cell Lines
If you have observed a decrease in the efficacy of your imidazo[1,2-a]pyridine kinase inhibitor, this guide will walk you through the process of confirming resistance and identifying the underlying mechanism.
Caption: On-target resistance mechanisms preventing inhibitor binding.
Protocol 3: Sequencing of the Target Kinase
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).
-
PCR Amplification: Amplify the coding sequence of your target kinase using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations in the resistant cell line compared to the parental line.
Strategies for Overcoming On-Target Resistance:
-
Next-Generation Inhibitors: If a specific mutation is identified, consider designing or screening for a next-generation imidazo[1,2-a]pyridine inhibitor that can bind to the mutated target. [4]* Alternative Binding Modes: Explore inhibitors from the same class that may have a different binding mode and are not affected by the identified mutation.
Guide 3: Addressing Off-Target Resistance
If target engagement is maintained in your resistant cells, the resistance is likely mediated by off-target mechanisms.
Caption: Activation of a bypass signaling pathway to overcome inhibition.
Protocol 4: Phospho-Kinase Array or Western Blot Analysis
-
Cell Lysis: Lyse parental and resistant cells, both with and without inhibitor treatment.
-
Phospho-Kinase Array: Use a commercially available phospho-kinase array to simultaneously screen for changes in the phosphorylation status of multiple kinases. This can provide a broad overview of activated bypass pathways.
-
Western Blot Validation: Validate the findings from the array by performing Western blots for specific phosphorylated proteins in the suspected bypass pathway (e.g., phospho-Akt, phospho-mTOR). [5][6] Strategies for Overcoming Off-Target Resistance:
-
Combination Therapy: A rational approach is to combine your imidazo[1,2-a]pyridine inhibitor with a second inhibitor that targets the identified bypass pathway. [4]For example, if the PI3K/Akt pathway is activated, a combination with a PI3K or Akt inhibitor could restore sensitivity. [5]
Combination Strategy Rationale Imidazo[1,2-a]pyridine Kinase Inhibitor + PI3K Inhibitor Dual blockade of the primary target and the bypass pathway. Imidazo[1,2-a]pyridine Kinase Inhibitor + MEK Inhibitor To overcome resistance mediated by the MAPK pathway. | Examples are illustrative and should be experimentally validated. | |
References
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830-837. [Link]
-
Arora, K., Stout, J. E., & Aldrich, C. C. (2017). Mycobacterial membrane proteins QcrB and AtpE: roles in energetics, antibiotic targets, and associated mechanisms of resistance. ACS infectious diseases, 3(11), 795-808. [Link]
-
Jansen, V. M., & Lovly, C. M. (2014). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical Cancer Research, 20(9), 2249-2256. [Link]
-
Jiao, X., Zhang, Y., & Li, Y. (2020). Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis-targeting chimeras. Cancer Letters, 493, 197-201. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Peterson, E. J., & Kaur, P. (2018). Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis. Frontiers in microbiology, 9, 1399. [Link]
-
Cook, G. M., & Brown, A. C. (2016). Inhibiting Mycobacterium tuberculosis within and without. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1707), 20150506. [Link]
-
Wang, Y., Zhang, T., Wu, W., Zhang, Y., & Lu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]
-
Ren, H., Liu, Y., Wang, Y., Zhang, Y., & Lu, Y. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1765-1769. [Link]
-
Richter, J., Blessing, J., Restrepo, J., Gajdiss, M., Huth, E., & Rubbirt, M. (2023). Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex. Antimicrobial Agents and Chemotherapy, 67(6), e01344-22. [Link]
-
Mallikarjuna, R., Kap-Sun, Y., Kim, J., Lee, J., & Park, C. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 864-869. [Link]
-
Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., ... & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022. [Link]
-
Lawrence, H. R., & Sebti, S. M. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & medicinal chemistry letters, 24(15), 3356-3360. [Link]
-
Lawrence, H. R., & Sebti, S. M. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & medicinal chemistry letters, 24(15), 3356-3360. [Link]
-
Aliwaini, S. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD80. [Link]
-
Kumar, A., Jaiswal, S., & Kumar, S. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer chemotherapy and pharmacology, 76(5), 1081-1090. [Link]
-
Richter, J., Blessing, J., Restrepo, J., Gajdiss, M., Huth, E., & Rubbirt, M. (2023). Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex. Antimicrobial Agents and Chemotherapy, 67(6), e01344-22. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents. Nature reviews Cancer, 10(4), 241-253. [Link]
-
Gounder, M. M., & Raje, N. S. (2013). The PI3K/mTOR pathway in cancer: a new therapeutic target. Current cancer drug targets, 13(2), 147-159. [Link]
-
Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H. I., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]
-
Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., ... & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022. [Link]
-
Akao, Y., Canan, S., Cao, Y., Condroski, K., Engkvist, O., Itono, S., ... & Watanabe, N. A. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC medicinal chemistry, 12(3), 386-394. [Link]
-
Allen, S. G., Greschuk, J. M., Kallan, N. C., Marmsater, F. P., Munson, M. C., Rizzi, J. P., ... & Zhao, Q. (2013). Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability. ACS medicinal chemistry letters, 4(11), 1078-1083. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
-
Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Pure, 1(1), 1. [Link]
-
Kumar, R., & Singh, P. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 17(4), 460-479. [Link]
-
Al-Qatati, A., Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., ... & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022. [Link]
-
The Institute of Cancer Research. (2014). Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the selectivity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for kinase targets
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Selectivity Challenge
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working to optimize kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, using (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a representative starting point. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1][2][3] Its rigid, bicyclic structure is adept at forming key interactions within the ATP-binding pocket of many kinases.
However, the high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: achieving inhibitor selectivity.[4][5] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results by modulating unintended signaling pathways.[6][7]
This guide provides a structured approach, combining frequently asked questions (FAQs) with in-depth troubleshooting guides and detailed experimental protocols, to help you systematically enhance the selectivity profile of your imidazo[1,2-a]pyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: We have just synthesized (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. What is the first step to understand its kinase selectivity profile?
A1: The essential first step is to perform a broad, kinome-wide selectivity screen.[8][9] This provides an unbiased overview of your compound's interaction landscape across a diverse representation of the human kinome. Screening at a single, high concentration (e.g., 1-10 µM) will identify a broad range of potential targets.[10][11] This initial unbiased assessment is crucial to avoid "target myopia" and to reveal potential off-target liabilities early in the discovery process.[8] Commercial services offer comprehensive panels that can screen your compound against hundreds of kinases.[12][13]
Q2: Our initial screen shows that our compound inhibits multiple kinases from different families. Is this expected, and what does it imply?
A2: Yes, this is a common and expected outcome for many initial hits, especially those based on scaffolds that mimic the adenine portion of ATP.[4] The promiscuity of your initial compound suggests it is interacting with conserved features of the kinase ATP-binding pocket. This is not necessarily a negative result; it confirms the scaffold is "kinase-active." The key is to use this information as a starting point for optimization. Your goal now is to introduce chemical modifications that exploit the subtle differences between your desired target and the identified off-targets.[5]
Q3: What are the most common strategies to rationally improve the selectivity of a kinase inhibitor like ours?
A3: Several well-established strategies can be employed, often in combination:
-
Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available (or a close homolog), you can design modifications to your compound that form specific interactions with non-conserved residues in the active site.[5][14]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a deep hydrophobic pocket within the ATP-binding site.[15] The size of this residue varies across the kinome. Designing bulky substituents on your inhibitor that sterically clash with large gatekeeper residues (like Phenylalanine) but are accommodated by small ones (like Threonine or Methionine) is a powerful tactic for engineering selectivity.[4][15]
-
Targeting Allosteric Sites: Moving away from the highly conserved ATP pocket to target less conserved allosteric sites can yield highly selective inhibitors.[5] This often requires more advanced screening or structural biology approaches to identify such pockets.
-
Ligand-Based Design & QSAR: In the absence of structural data, you can build a quantitative structure-activity relationship (QSAR) model based on the activity of a series of analogs.[14][16] This can help identify which chemical properties (e.g., steric bulk, electronics) at specific positions on the scaffold are critical for on-target versus off-target activity.
Q4: How do we distinguish between direct off-target effects and indirect, downstream consequences of inhibiting our primary target?
A4: This is a critical question in validating your compound's mechanism of action. Distinguishing these effects requires a multi-pronged approach:
-
Orthogonal Inhibitors: Use a structurally distinct inhibitor of your primary target. If it recapitulates the same cellular phenotype, the effect is more likely on-target.[17]
-
Rescue Experiments: In a cellular model, introduce a version of your target kinase that has been mutated to be resistant to your inhibitor. If the phenotype is reversed, it confirms an on-target effect.[17]
-
Time-Course Analysis: Direct inhibition of an off-target kinase may produce a rapid signaling change in its specific pathway, whereas indirect effects resulting from inhibiting the primary target may show a time lag.
-
Chemoproteomics: Techniques like kinobeads can be used in cell lysates to directly assess which kinases your compound binds to in a more physiological context, helping to confirm direct targets.[18]
Troubleshooting Guides
Problem 1: High Off-Target Activity in Initial Kinome Scan
You've screened your lead compound, a derivative of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, at 1 µM and found it inhibits over 50 kinases with >90% inhibition.
The inhibitor is likely binding to highly conserved regions of the kinase hinge or adenine-binding site, lacking features that confer specificity. The core scaffold is making fundamental interactions common to many kinases.
Caption: Exploiting the kinase gatekeeper residue for selectivity.
Principle: A bulky chemical group is added to the inhibitor scaffold. This modification is designed to fit into a hydrophobic pocket that is only accessible in kinases with small gatekeeper residues (e.g., Threonine, Valine, Methionine). In kinases with large gatekeeper residues (e.g., Phenylalanine, Leucine), the bulky group will sterically clash with the gatekeeper, preventing potent binding. [4][15][19] Workflow:
-
Identify Gatekeeper Residues: Align the sequences of your target and key off-targets to identify the gatekeeper residue for each.
-
Structural Analysis: Using co-crystal structures or homology models, visualize the space around the gatekeeper residue.
-
Design & Synthesize: Modify your (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol scaffold by adding substituents designed to probe this space. For example, add larger alkyl or aryl groups at the 5-methyl position or substitute the 3-methanol group with a larger moiety.
-
Test & Validate: Screen the new compounds against your kinase panel. A successful design will show a significant loss of potency for large-gatekeeper kinases while retaining or improving potency for your small-gatekeeper target.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase. [20] Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
ATP solution
-
Test inhibitor (e.g., derivative of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Add 2 µL of kinase solution (at 2X final concentration in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration). The ATP concentration should be at or near the apparent Kₘ for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Data Summary Example
The following table illustrates hypothetical results from screening a rationally designed analog against a focused panel, showing improved selectivity.
| Kinase Target | Gatekeeper Residue | Parent Compound IC50 (nM) | Analog 2b IC50 (nM) | Selectivity Fold-Change |
| Target Kinase A | Threonine (T) | 50 | 15 | 3.3x Improvement |
| Off-Target Kinase B | Phenylalanine (F) | 80 | 2,500 | >30x Weaker |
| Off-Target Kinase C | Leucine (L) | 120 | >10,000 | >80x Weaker |
| Off-Target Kinase D | Threonine (T) | 200 | 250 | No significant change |
Interpretation: Analog 2b, likely designed with a bulky moiety, shows improved potency against the small-gatekeeper Target A while significantly losing potency against large-gatekeeper off-targets (B and C). Its potency against another small-gatekeeper kinase (D) is unchanged, indicating that other structural features contribute to selectivity beyond the gatekeeper alone.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
- Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- Computational Modeling of Kinase Inhibitor Selectivity - PMC. NIH.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Strategy toward Kinase-Selective Drug Discovery.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors - PMC. NIH.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). NIH.
- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
- Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH.
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC. NIH.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Kinase Selectivity Profiling System: General Panel Protocol.
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC PPU.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
- Techniques in kinase profiling.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- Kinome-wide selectivity of JAK kinase inhibitors determined by...
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing).
- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. Benchchem.
- Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed.
- Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. PubMed Central.
- In vitro kinase assay. Protocols.io.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In...
- Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC. NIH.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega.
- (5-Methylimidazo 1,2-a pyridin-3-yl)methanol DiscoveryCPR 178488-39-6. Sigma-Aldrich.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- (5-methylimidazo[1,2-a]pyridin-3-yl)methanol. 中华试剂网.
Sources
- 1. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rroij.com [rroij.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 12. assayquant.com [assayquant.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of these compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have about the off-target effects of imidazo[1,2-a]pyridine compounds.
Q1: What are imidazo[1,2-a]pyridines and why are they of interest in drug discovery?
A1: Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are considered a "privileged structure" in medicinal chemistry.[1] This means they can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Several drugs containing this scaffold are already on the market, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and olprinone (for acute heart failure).[3] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point of drug discovery efforts.[2][3]
Q2: What are off-target effects and why are they a concern with imidazo[1,2-a]pyridine compounds?
A2: Off-target effects occur when a drug molecule binds to proteins other than its intended therapeutic target.[4] These unintended interactions can lead to a range of consequences, from misleading experimental results to adverse drug reactions and toxicity in a clinical setting.[4][5] Given the "privileged" nature of the imidazo[1,2-a]pyridine scaffold, there is a potential for these compounds to interact with multiple proteins, making a thorough evaluation of their selectivity crucial. Some studies on imidazo[1,2-a]pyridine derivatives have noted off-target effects, highlighting the need for careful characterization.[6][7]
Q3: What are the common off-targets for imidazo[1,2-a]pyridine-based compounds?
A3: The off-target profile of an imidazo[1,2-a]pyridine derivative is highly dependent on its specific chemical structure and substituents. However, due to their frequent design as kinase inhibitors, a common area of off-target activity is within the human kinome.[8][9] Many imidazo[1,2-a]pyridines have been developed as inhibitors of kinases such as PI3K, AKT, and mTOR.[8][9] Therefore, off-target effects may manifest as inhibition of other kinases, leading to unexpected cellular responses.
Q4: How can I proactively minimize off-target effects during the design of my imidazo[1,2-a]pyridine compounds?
A4: A rational drug design approach is key to minimizing off-target effects from the outset.[4] This involves using computational tools and structural biology to design molecules with high specificity for the intended target.[4] Techniques like structure-activity relationship (SAR) analysis can guide the optimization of your compound to enhance on-target potency while minimizing interactions with known off-targets.[10] Additionally, computational models can predict potential off-target interactions and toxicity risks, allowing for safer and more effective compound refinement.[10][11]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides detailed troubleshooting workflows for common issues encountered when working with imidazo[1,2-a]pyridine compounds.
Issue 1: My compound shows the desired phenotypic effect, but I'm unsure if it's due to on-target or off-target activity.
This is a critical question in drug discovery. A phenotypic effect, such as cancer cell death, can be the result of engaging the intended target, an off-target, or a combination of both.
Troubleshooting Workflow:
Step 1: Confirm Target Engagement in a Cellular Context.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA). CETSA is a powerful biophysical assay that assesses drug-target engagement in intact cells and tissues.[12][13][14] The principle is that a ligand binding to a protein stabilizes it against heat-induced denaturation.[12][13]
-
Detailed Protocol:
-
Treat cultured cells with your imidazo[1,2-a]pyridine compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]
-
Quantify the amount of your target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[15]
-
A positive result is a "thermal shift," where the protein is more stable at higher temperatures in the presence of your compound, indicating direct binding.[13][16]
-
-
Step 2: Profile the Compound Against a Broad Panel of Potential Off-Targets.
-
Causality: If target engagement is confirmed, the next step is to investigate the compound's selectivity. Kinase profiling is often a primary concern for imidazo[1,2-a]pyridine derivatives.
-
Recommended Approach: Kinome Profiling. This involves screening your compound against a large panel of kinases to identify any unintended interactions.[17][18] Several commercial services offer comprehensive kinome profiling.[19][20][21]
-
Data Interpretation: The results will provide a selectivity profile, often expressed as the concentration of your compound required to inhibit each kinase by 50% (IC50). Significant inhibition of kinases other than your intended target indicates off-target activity.
-
Step 3: Correlate Target Engagement with the Phenotypic Response.
-
Causality: To link the on-target activity to the observed phenotype, you need to demonstrate that the degree of target engagement correlates with the cellular response.
-
Experimental Design:
-
Generate a dose-response curve for your compound's phenotypic effect (e.g., cell viability).
-
In parallel, perform a CETSA experiment at the same concentrations to quantify target engagement.
-
A strong correlation between the concentration-dependent increase in target engagement and the phenotypic response strengthens the argument for an on-target mechanism.
-
Visualizing the Target Deconvolution Workflow:
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Issue 2: My kinome profiling results show my compound hits multiple kinases. How do I determine which off-target is responsible for an unexpected phenotype?
Identifying the specific off-target driving a particular cellular response requires a systematic approach to narrow down the possibilities.
Troubleshooting Workflow:
Step 1: Prioritize Off-Targets Based on Potency and Cellular Relevance.
-
Causality: Not all off-target interactions are biologically significant. Focus on those that are potently inhibited at concentrations relevant to your cellular assays.
-
Data Analysis:
-
Rank the off-target kinases by their IC50 values from the kinome profiling data.
-
Cross-reference this list with the known expression levels and signaling pathways of these kinases in your specific cell model. Public databases like the Human Protein Atlas can be valuable here.
-
Step 2: Utilize Genetic Approaches to Validate Off-Target Involvement.
-
Causality: Genetic knockdown or knockout of a suspected off-target protein should mimic or abrogate the effect of your compound if that protein is indeed the mediator of the observed phenotype.
-
Recommended Techniques:
-
RNA interference (RNAi) or CRISPR-Cas9: Use siRNAs or shRNAs to knockdown the expression of the prioritized off-target kinases. Alternatively, use CRISPR-Cas9 to create knockout cell lines.[4]
-
Experimental Validation: Treat the knockdown/knockout cells with your imidazo[1,2-a]pyridine compound. If the unexpected phenotype is diminished or absent, it strongly suggests the involvement of that specific off-target.
-
Step 3: Employ a Chemically Distinct Tool Compound.
-
Causality: A structurally different inhibitor of the suspected off-target kinase should reproduce the same unexpected phenotype.
-
Experimental Design:
-
Source a known, selective inhibitor of the off-target kinase that has a different chemical scaffold from your imidazo[1,2-a]pyridine.
-
Treat your cells with this tool compound and assess whether it recapitulates the phenotype of interest. A positive result provides orthogonal evidence for the off-target's role.
-
Visualizing the Off-Target Identification Workflow:
Caption: A systematic approach to identifying a specific off-target.
III. Data Presentation: Summarizing Selectivity Data
Clear presentation of quantitative data is essential for comparing the selectivity of different compounds.
Table 1: Example Kinase Selectivity Profile for Imidazo[1,2-a]pyridine Compounds
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| On-Target Kinase X | 10 | 15 | 8 |
| Off-Target Kinase Y | 500 | >10,000 | 150 |
| Off-Target Kinase Z | >10,000 | 800 | >10,000 |
| Off-Target PI3Kα | 250 | 1,200 | 95 |
This table illustrates how to present kinome profiling data to easily compare the potency and selectivity of different imidazo[1,2-a]pyridine derivatives. Lower IC50 values indicate higher potency.
IV. Concluding Remarks
The imidazo[1,2-a]pyridine scaffold holds immense promise in the development of novel therapeutics. However, a thorough understanding and proactive management of potential off-target effects are paramount to the successful translation of these compounds from the bench to the clinic. By employing a systematic and evidence-based approach to target validation and selectivity profiling, researchers can navigate the complexities of off-target interactions and advance their drug discovery programs with greater confidence. This guide provides a framework for these investigations, grounded in established scientific principles and methodologies.
V. References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(4), 3593–3602. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Srivastava, A., & Wulff, J. E. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 491. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
Pérez-Villanueva, J., Hernández-Luis, F., S-M, M., Castillo-Bocanegra, R., Nogueda-Torres, B., & Rivera, G. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 597–625. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Shaw, J., K. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1035-1044. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Pérez-Villanueva, J., Hernández-Luis, F., S-M, M., Castillo-Bocanegra, R., Nogueda-Torres, B., & Rivera, G. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. [Link]
-
Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
-
Bakr, R. B. A., & El-Gazzar, A. B. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35235. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 19(6), 630-654. [Link]
-
MDPI. (2026, January 8). Computational Strategies Reshaping Modern Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
-
CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
YouTube. (2021, October 12). How to measure and minimize off-target effects... [Video]. Retrieved from [Link]
-
Spandidos Publications. (2018). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Oncology Reports, 40(5), 2451-2462. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
CRISPR Medicine News. (2021, March 11). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Al-Qatati, A., Aliwaini, S., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Barla, A., Degorce, S. L., Hollingworth, G. J., McNamara, C., S, V., & S, R. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 906–911. [Link]
-
ResearchGate. (2025, August 9). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 597-625. [Link]
-
Al-Qatati, A., Aliwaini, S., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]
-
ResearchGate. (2019, January). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
-
Al-Qatati, A., Aliwaini, S., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. criver.com [criver.com]
- 6. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. biosynsis.com [biosynsis.com]
- 19. assayquant.com [assayquant.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. pharmaron.com [pharmaron.com]
Stability issues of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in solution
Welcome to the dedicated support center for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in many pharmaceutical compounds, valued for its biological activity.[1][2][3][4] However, this heterocyclic system, particularly when functionalized, can exhibit sensitivities to common laboratory conditions. This guide addresses the most probable stability issues you may encounter with (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, drawing from established knowledge on related structures and fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in solution?
Based on extensive studies of the imidazo[1,2-a]pyridine core, the primary stability concerns for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in solution are susceptibility to photodegradation , oxidation , and instability at non-neutral pH .[5][6][7] The fused imidazole and pyridine rings create an electron-rich system that can be sensitive to environmental stressors.
Q2: My solution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol changed color. What could be the cause?
A color change often indicates the formation of degradation products. This is most commonly associated with oxidation or photodegradation . The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines is known to be fluorescent and can undergo electronic changes upon degradation, leading to colored impurities.[1] It is crucial to immediately investigate the purity of the solution using analytical techniques like HPLC or LC-MS.
Q3: What is the recommended solvent for dissolving (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol?
Methanol is a suitable solvent for dissolving (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.[8] For biological assays, DMSO is commonly used. However, it is critical to use high-purity, anhydrous solvents, as water can participate in hydrolytic degradation, especially under acidic or basic conditions. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protect it from light and moisture.[9]
Q4: How does pH affect the stability of this compound?
The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can be protonated under acidic conditions.[10] This can alter the electron distribution in the ring system, potentially making it more susceptible to nucleophilic attack or ring cleavage. Under strongly basic conditions, deprotonation or base-catalyzed hydrolysis of substituents can occur.[6][11] For (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, extreme pH values should be avoided to prevent acid- or base-catalyzed degradation pathways. Studies on related compounds have shown significant degradation in both acidic (e.g., 1.0 M HCl) and alkaline (e.g., 0.1 M - 1.0 M NaOH) solutions.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to identifying and resolving common stability-related problems.
Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
Symptoms:
-
Decreased or variable potency in cell-based or enzymatic assays over time.
-
Poor reproducibility between experiments conducted on different days.
Root Cause Analysis: This issue is frequently linked to the degradation of the compound in your stock or working solutions. The primary culprits are often photodegradation and oxidation, which can occur during routine handling and storage.
Workflow for Troubleshooting Compound Degradation
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the cytotoxicity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in normal cells
Technical Support Center: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Strategies for Mitigating Cytotoxicity in Normal Cells
Welcome to the technical support resource for researchers working with imidazo[1,2-a]pyridine derivatives. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols to help you understand and reduce the cytotoxicity of compounds like (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in non-cancerous cells, thereby improving the therapeutic index for your lead candidates.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common initial questions regarding the cytotoxicity of imidazo[1,2-a]pyridine-based compounds.
Q1: What are the common mechanisms driving the cytotoxicity of imidazo[1,2-a]pyridine derivatives in cells?
A1: The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore known to induce cytotoxicity in cancer cells through several mechanisms, which can unfortunately also affect normal cells.[1] Understanding the dominant mechanism for your specific compound is the first step in designing a mitigation strategy. Key reported mechanisms include:
-
Induction of Oxidative Stress: Many imidazopyridine derivatives can increase the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[2][3] This can trigger apoptosis (programmed cell death).[2][4]
-
Cell Cycle Arrest: These compounds can halt cell proliferation at various checkpoints, such as G2/M or G0/G1, which, if sustained, can lead to apoptosis.[5][6]
-
Inhibition of Survival Pathways: A primary anticancer mechanism is the inhibition of critical cell survival signaling pathways, most notably the PI3K/AKT/mTOR pathway.[5][6][7] Since these pathways are also active in healthy proliferating cells, their inhibition can cause off-target toxicity.
-
Induction of Apoptosis: Ultimately, most cytotoxic pathways converge on the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, marked by changes in mitochondrial membrane potential and activation of Caspase-9, or the extrinsic pathway involving Caspase-8.[6][8][9]
Q2: My lead compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, shows potent cytotoxicity but has a narrow therapeutic window. What are the primary strategic pillars to address this?
A2: Improving the therapeutic window involves selectively increasing the compound's effect on cancer cells while sparing normal cells. There are three main strategic pillars to achieve this:
-
Modify the Molecule (Prodrug & Structural Approaches): Alter the chemical structure of the compound to control its activity. A prodrug approach renders the molecule inactive until it reaches the target tissue (e.g., a tumor), where specific conditions like low pH or overexpressed enzymes cleave a promoiety to release the active drug.[10][11][12]
-
Control the Delivery (Nanoparticle Encapsulation): Use a carrier system to alter the pharmacokinetics and biodistribution of the drug. Nanoparticle-based drug delivery systems (NDDS) can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, thereby reducing systemic exposure to normal tissues.[13][14][15]
-
Protect the Host (Combination Therapy): Administer a second, non-toxic agent that selectively protects normal cells from the cytotoxic effects of your primary compound.[16][17] This can be achieved by, for example, temporarily arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-specific drugs.[18]
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides actionable advice for specific experimental challenges.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines (e.g., HUVEC, PBMCs, Normal Fibroblasts)
Your in vitro assays show IC50 values in normal cell lines that are close to those in your target cancer cell lines, indicating poor selectivity.
Caption: Workflow for diagnosing and mitigating non-specific cytotoxicity.
-
Diagnose the Mechanism: Before you can solve the problem, you must understand its source.
-
Oxidative Stress: The simplest hypothesis to test. Use a fluorescent probe like DCFH-DA to measure intracellular ROS production after treatment. If ROS levels spike significantly in normal cells, this is a likely contributor. The cytotoxicity of some imidazoles can be reversed by antioxidants.[19]
-
Cell Cycle & Apoptosis: Use flow cytometry. Propidium iodide (PI) staining will reveal if the compound causes arrest at a specific cell cycle phase. Annexin V/PI staining will quantify the level of apoptosis versus necrosis.[5]
-
-
Select a Mitigation Strategy:
-
If ROS-Mediated: The most direct approach is to co-administer a potent antioxidant like N-acetylcysteine (NAC).[3] If NAC rescues the normal cells but not the cancer cells (which often have a compromised antioxidant system), you have a viable combination therapy approach.
-
If Not ROS-Mediated: If the toxicity is due to on-target effects (e.g., inhibiting a kinase essential for both normal and cancer cell proliferation), you must prevent the drug from reaching the normal cells. This is where nanoparticle delivery or prodrug strategies become essential.[11][20] Alternatively, a protective combination therapy using a cytostatic agent like a CDK4/6 inhibitor could be explored to selectively shield normal cells.[16][18]
-
Issue 2: Poor Aqueous Solubility is Complicating In Vitro Assays and Preventing In Vivo Studies.
The compound precipitates in culture media or is unsuitable for formulation for animal studies.
Poor solubility is a common challenge that can be overcome by designing a water-soluble prodrug.[12] A prodrug is a chemically modified, inactive version of a drug that becomes activated in vivo through enzymatic or chemical reactions.[11]
Conceptual Design for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol:
The primary alcohol (-CH₂OH) on your compound is an ideal handle for creating a prodrug. You can attach a water-solubilizing "promoiety" that is later cleaved to release the active parent drug.
Caption: Conceptual workflow of a prodrug strategy.
Common Promoieties to Consider:
| Promolety | Linkage Type | Cleavage Mechanism | Key Advantage |
| Phosphate | Phosphate Ester | Phosphatases | High water solubility; phosphatases often active in tumors. |
| Amino Acid | Ester | Esterases | Can utilize amino acid transporters for uptake; high solubility. |
| Polyethylene Glycol (PEG) | Ether or Ester | Esterases (if ester) | Improves solubility and circulation half-life. |
| Glucuronide | Glucuronide linkage | β-glucuronidase | Exploits high β-glucuronidase activity in hypoxic tumor regions. |
Part 3: Key Experimental Protocols
Protocol 1: Liposomal Encapsulation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
This protocol describes a basic thin-film hydration method to encapsulate your hydrophobic compound within liposomes, a type of nanoparticle, to improve its delivery profile.[13][15]
Materials:
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol ("Compound")
-
L-α-phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (e.g., 0.22 µm pore size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve PC and CHOL (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Add your Compound to the lipid solution. A typical drug-to-lipid ratio to start with is 1:10 by weight.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 37-40°C) until a thin, dry lipid film forms on the flask wall. Ensure all chloroform has been removed.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask. The volume depends on the desired final concentration.
-
Hydrate the film by rotating the flask in the rotary evaporator (with no vacuum) above the lipid transition temperature (e.g., 50-60°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To form smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Probe sonication: Use a probe sonicator on ice with pulses (e.g., 30 seconds on, 30 seconds off) for 5-15 minutes to prevent overheating.
-
Bath sonication: Place the vial in a bath sonicator for 30-60 minutes.
-
The solution should change from milky to translucent.
-
-
Purification and Sterilization:
-
To remove any unencapsulated "free" drug, the liposome suspension can be purified via dialysis or size exclusion chromatography.
-
For in vitro use, sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization (Self-Validation):
-
Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size and polydispersity index (PDI). A PDI < 0.3 is generally considered acceptable. Zeta potential indicates surface charge and stability.
-
Encapsulation Efficiency (%EE): Separate the liposomes from the free drug (e.g., by centrifugation). Measure the drug concentration in the supernatant and in the total formulation. Calculate %EE as: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
Protocol 2: Protective Combination Assay with a CDK4/6 Inhibitor
This assay determines if temporarily arresting normal cells in the G1 phase can protect them from your compound's cytotoxicity.[16][18]
Materials:
-
Normal cell line (e.g., primary human dermal fibroblasts, HDFs)
-
Cancer cell line (e.g., A549 lung cancer)
-
Your Compound
-
A CDK4/6 inhibitor (e.g., Palbociclib)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
Methodology:
-
Cell Seeding: Seed both normal and cancer cells into separate 96-well plates at their optimal density and allow them to adhere overnight.
-
Pre-treatment (Protection Phase):
-
For the normal cells, replace the medium with fresh medium containing a cytostatic (non-lethal) concentration of Palbociclib (e.g., 100-500 nM). Incubate for 24 hours. This should arrest the cells in the G1 phase.
-
For the cancer cells, replace the medium with standard fresh medium (no Palbociclib). Many cancer cells have a dysfunctional G1 checkpoint and will not arrest.
-
-
Co-treatment (Cytotoxicity Phase):
-
Prepare serial dilutions of your Compound.
-
To the Palbociclib-treated normal cells, add your Compound so that the cells are now exposed to both Palbociclib and your Compound.
-
To the cancer cells, add your Compound alone.
-
Include appropriate controls: cells + Palbociclib only, cells + Compound only, vehicle-only controls.
-
Incubate for an additional 48-72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.
-
Expected Outcome & Interpretation:
You should generate two dose-response curves for your Compound: one for cancer cells and one for the "protected" normal cells. If the strategy is successful, the IC50 value for your Compound in the protected normal cells will be significantly higher than in the cancer cells, demonstrating an improved therapeutic index.
| Condition | Hypothetical IC50 of Compound | Therapeutic Index (Normal IC50 / Cancer IC50) |
| Cancer Cells | 1 µM | N/A |
| Normal Cells (No Protection) | 1.5 µM | 1.5 |
| Normal Cells (+ Palbociclib) | > 20 µM | > 20 |
References
- International Journal of Pharmaceutical Sciences. (n.d.).
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 193–206. [Link]
-
Moku, G., et al. (2023). Combination therapy in combating cancer. Journal of Cancer Metastasis and Treatment. [Link]
-
Tan, M. L., et al. (2022). Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. Pharmaceutics, 14(7), 1333. [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 193-206. [Link]
-
Ahmad, A., et al. (2024). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. Pharmaceutics, 16(5), 636. [Link]
-
de Oliveira, M. R., et al. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Pharmaceuticals, 15(7), 882. [Link]
-
Alam, M., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
-
GSC Online Press. (2025). Nanoparticles based drug delivery system for cancer therapy. GSC Biological and Pharmaceutical Sciences, 26(02), 221–233. [Link]
-
Dalia, A. B., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(10), 2351. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 48. [Link]
-
Al-Hiari, Y. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3129. [Link]
-
Békés, M., et al. (2022). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Computational and Structural Biotechnology Journal, 20, 2940-2949. [Link]
-
Wang, Y., et al. (2020). Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. Journal of Cellular and Molecular Medicine, 24(17), 9647-9659. [Link]
-
Zylberberg, C., & Matosevic, S. (2016). Drug Delivery Nano-Platforms for Advanced Cancer Therapy. MDPI. [Link]
-
Fasina, T. O., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]
-
Damghani, T., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]
-
Liu, Z., et al. (2020). A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. BioMed Research International, 2020, 8076594. [Link]
-
Al-Ostath, S., et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 28(14), 5556. [Link]
-
Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(24), 5997. [Link]
-
K-ras, G., et al. (2019). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry, 62(17), 7793-7812. [Link]
-
de Oliveira, M. R., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences, 24(11), 9510. [Link]
-
MSD Manual Consumer Version. (2024). Combination Cancer Therapy. [Link]
-
Dana-Farber Cancer Institute. (2016). What Is Combination Therapy?[Link]
-
Al-Ostath, S., et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Semantic Scholar. [Link]
-
Wang, H., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports, 45(5), 65. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]
-
Ma, Q., & Lu, A. Y. H. (2017). Regulation of drug metabolism and toxicity by multiple factors of genetics, epigenetics, lncRNAs, gut microbiota, and diseases: a meeting report of the 21st International Symposium on Microsomes and Drug Oxidations (MDO). Acta Pharmaceutica Sinica B, 7(2), 129-134. [Link]
-
Zhang, C., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 5(3), 163-172. [Link]
-
Pento, J. T. (2012). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. ACS Medicinal Chemistry Letters, 4(1), 110-114. [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
-
He, S., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(4), 1433-1442. [Link]
-
University of Huddersfield Research Portal. (2012). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. [Link]
-
American Chemical Society. (2025). Strategies in prodrug design. [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(11), 2965. [Link]
-
Omics. (2025). Drug Metabolism and Toxicity: Understanding Pharmacological Safety. [Link]
-
Safe Therapeutics. (2024). Unveiling the Mysteries of Drug Metabolism and Organ Toxicity. [Link]
-
Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. Fundamental & Clinical Pharmacology, 25(6), 635-659. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Li, J., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102-1110. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells | MDPI [mdpi.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives
Technical Support Center: Optimizing (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives
Welcome to the technical support center for researchers engaged in the development of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, optimizing the pharmacokinetic (PK) profile of this class of compounds presents common, yet solvable, challenges. This guide provides in-depth, experience-driven answers to frequently encountered problems, complete with troubleshooting advice and detailed experimental protocols.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common hurdles encountered during the development of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives: high metabolic turnover, poor aqueous solubility, and low membrane permeability.
Issue 1: High Metabolic Lability & Rapid Clearance
Q1: My compound shows a short half-life (<30 min) in a Human Liver Microsome (HLM) stability assay. What are the likely metabolic "soft spots" on this scaffold?
A1: Based on the structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, the primary sites for Phase I metabolism are predictable. Cytochrome P450 (CYP) enzymes, the main drivers of metabolism in microsomes, frequently target specific functionalities.[3][4][5] For this scaffold, the most probable sites of metabolic attack are:
-
Oxidation of the 5-methyl group: The benzylic methyl group is highly susceptible to oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6) to form the corresponding alcohol (hydroxymethyl), which can be further oxidized to an aldehyde and then a carboxylic acid.[4][6][7] This is often a major clearance pathway for compounds containing aryl methyl groups.
-
Oxidation of the 3-methanol group: The primary alcohol at the 3-position can be readily oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, some of which are present in microsomal fractions.
-
Aromatic Hydroxylation: The imidazo[1,2-a]pyridine ring system itself can undergo direct hydroxylation. Studies on related imidazopyridine compounds have shown that monohydroxylation on the core ring system is a common metabolic fate.[8]
The diagram below illustrates these potential metabolic pathways.
Caption: Potential Phase I metabolic pathways for the core scaffold.
Q2: How can I strategically modify the molecule to block or reduce metabolism at these positions?
A2: Blocking metabolism requires strategic structural modifications that make the "soft spots" less accessible or chemically reactive to metabolic enzymes. This is a cornerstone of lead optimization.[9][10][11]
-
To Address 5-Methyl Group Oxidation:
-
Bioisosteric Replacement: Replace the methyl group with a less metabolically labile bioisostere.[9][10][12] A common and effective strategy is to replace a hydrogen with fluorine. For instance, converting the -CH₃ group to a -CH₂F, -CHF₂, or ideally a -CF₃ group can dramatically reduce susceptibility to CYP-mediated oxidation due to the strength of the C-F bond.[10][13]
-
Steric Hindrance: Introduce a bulkier group adjacent to the methyl group to physically block the enzyme's active site from accessing it. However, this must be done carefully to avoid disrupting binding to the therapeutic target.
-
-
To Address 3-Methanol Group Oxidation:
-
Prodrug Approach: Convert the methanol into an ester, carbonate, or carbamate. This masks the hydroxyl group, preventing its oxidation.[14][15][16] The prodrug can then be cleaved in vivo by esterases to release the active parent compound. This strategy can also be used to improve solubility and permeability.[14][15][17]
-
Bioisosteric Replacement: Replace the -CH₂OH with a more stable group that can still participate in desired hydrogen bonding interactions, such as an oxetane or a non-oxidizable polar group.[12][18]
-
-
To Address Aromatic Hydroxylation:
-
Electron-Withdrawing Groups: Introduce electron-withdrawing groups (e.g., fluorine, chlorine, or a trifluoromethyl group) onto the imidazopyridine ring. This deactivates the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes. The position of these substituents is critical and can influence both potency and metabolic stability.[8][19]
-
The following table summarizes these strategies:
| Metabolic Issue | Strategy | Example Modification | Rationale |
| High Clearance (HLM) | Metabolic Blocking | Replace 5-CH₃ with 5-CF₃ | C-F bond is stronger and resistant to CYP oxidation.[10][13] |
| Prodrug | Convert 3-CH₂OH to 3-CH₂O-C(O)R | Masks the alcohol from oxidation; can improve solubility.[14][16][17] | |
| Ring Deactivation | Add a 7-Chloro substituent | Electron-withdrawing group reduces ring's susceptibility to oxidation.[8] |
Q3: What is a standard protocol for an in-vitro metabolic stability assay using human liver microsomes (HLM)?
A3: A metabolic stability assay measures the rate at which a compound is metabolized by liver enzymes.[20][21][22] The disappearance of the parent compound over time is monitored to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).[22]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of your derivative in DMSO.
-
HLM Stock: Use pooled human liver microsomes (available commercially) and store at -80°C. On the day of the experiment, thaw on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required for CYP450 enzyme activity.[23]
-
-
Incubation Procedure:
-
Add the diluted HLM suspension to a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NRS to each well.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (typically ice-cold acetonitrile containing an internal standard for analytical quantification).
-
-
Sample Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Troubleshooting Unexpected Results:
-
Precipitous Drop at Time 0: This suggests poor solubility or non-specific binding to the plate or microsomal protein. Re-run the assay at a lower concentration or include a small amount of surfactant.
-
No Metabolism Observed for a Known Labile Compound: Check the activity of your HLM and the NRS. Run a positive control compound (e.g., testosterone or midazolam) that is known to be rapidly metabolized.
-
High Variability Between Replicates: This often points to issues with pipetting accuracy, inconsistent temperatures, or problems with the LC-MS/MS analysis.
Issue 2: Poor Aqueous Solubility
Q1: My derivative precipitates out of aqueous buffer (e.g., PBS) at my desired testing concentration. How can I improve its solubility?
A1: Poor aqueous solubility is a major roadblock in drug development, affecting everything from in vitro assay reliability to oral bioavailability.[24][25] For the imidazo[1,2-a]pyridine scaffold, which is relatively lipophilic, several strategies can be effective:
-
Salt Formation: The pyridine nitrogen in the imidazo[1,2-a]pyridine core is basic and can be protonated to form a salt with a suitable acid (e.g., HCl, mesylate, tartrate). Salt formation is one of the most common and effective ways to increase the aqueous solubility of ionizable compounds.[26][27]
-
Introduce Ionizable or Polar Groups: Modify the structure to include groups that are polar or can be ionized at physiological pH. For example, adding a basic amine or a carboxylic acid to a peripheral part of the molecule can significantly enhance solubility. Recent studies on imidazopyridines have shown that incorporating an N-methyl-linked pyridyl group can improve aqueous solubility.[28]
-
Prodrug Approach: As mentioned for metabolic stability, creating a prodrug by attaching a highly soluble promoiety (e.g., a phosphate, an amino acid, or a polyethylene glycol chain) to the 3-methanol group can dramatically increase solubility.[16][17][29] The phosphate prodrug approach is particularly effective as it introduces a highly polar, ionizable group.
-
Formulation Strategies: For early-stage testing, co-solvents like DMSO or cyclodextrins can be used to solubilize the compound.[25][26][30] Solid dispersion techniques, where the drug is dispersed in a hydrophilic carrier, can also improve the dissolution rate.[25][27][30]
Q2: What is the difference between kinetic and thermodynamic solubility assays, and which one should I use?
A2: Both assays measure solubility, but they provide different and complementary information.
-
Kinetic Solubility (High-Throughput): This measures the solubility of a compound as it precipitates out of a supersaturated solution (usually from a DMSO stock). It's a rapid, high-throughput assay ideal for early drug discovery to quickly flag compounds with major solubility issues. The result is often referred to as the "Metastable Solubility."
-
Thermodynamic Solubility (Gold Standard): This measures the true equilibrium solubility of a solid compound in a solvent. The solid material is incubated in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. It is more time-consuming but provides the most accurate and relevant solubility value for biopharmaceutical assessment.
Recommendation: Use kinetic solubility for initial screening of many compounds. For lead candidates that are progressing, it is essential to measure the thermodynamic solubility to get a precise understanding of this critical property.
Issue 3: Low Membrane Permeability
Q1: My compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate and how can I improve it?
A1: The PAMPA assay measures a compound's ability to passively diffuse across an artificial lipid membrane, which is a key predictor of its potential for oral absorption.[31][32][33] A low Papp value suggests that the compound is either too polar (low lipophilicity) or too large to efficiently pass through the lipid bilayer.
Strategies to Improve Permeability:
-
Increase Lipophilicity (LogP/LogD): Passive permeability is often correlated with lipophilicity. You can increase this by:
-
Adding small, non-polar groups like methyl or ethyl groups.
-
Replacing polar functional groups with less polar bioisosteres (e.g., replacing a carboxylic acid with a tetrazole).[12]
-
Caution: There is a trade-off. Excessively high lipophilicity (LogP > 5) can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. The goal is to find a balance.
-
-
Reduce Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. A high PSA (>140 Ų) is often associated with poor membrane permeability. You can reduce PSA by masking polar groups, for example, by converting a hydroxyl group to a methyl ether or an ester.
-
Prodrug Approach: A lipophilic prodrug strategy can be used to temporarily mask polar functional groups, allowing the compound to cross the cell membrane.[14][17][29] Once inside the cell, cellular enzymes cleave the promoiety to release the active drug. This is a highly effective strategy for enhancing the permeability of polar compounds.[14][15][29]
The workflow below outlines a typical decision-making process for optimizing pharmacokinetic properties.
Caption: A decision workflow for optimizing PK properties.
Q2: Can you provide a step-by-step protocol for the PAMPA assay?
A2: The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.[31][32][33]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Materials:
-
PAMPA "sandwich" plate (a 96-well filter plate, the donor plate, and a matching 96-well acceptor plate).
-
Artificial membrane lipid solution (e.g., a mixture of phospholipids like phosphatidylcholine in an organic solvent like dodecane).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solutions (10 mM in DMSO).
-
-
Procedure:
-
Coat the Membrane: Carefully pipette a small volume (e.g., 5 µL) of the artificial membrane lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4), which may also contain a small percentage of DMSO to act as a "sink."
-
Prepare Donor Plate: Prepare the test compound solutions by diluting the DMSO stock into PBS to the desired final concentration (e.g., 100 µM). Add these solutions to the wells of the coated donor plate.
-
Assemble the Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the sandwich plate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.[32][33]
-
Disassembly and Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (representing the initial concentration), using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the surface area of the filter membrane.
-
t is the incubation time.
-
[C]_A is the concentration in the acceptor well.
-
[C]_eq is the equilibrium concentration.
-
-
Controls: It is crucial to run controls. Include compounds with known high (e.g., testosterone), medium (e.g., verapamil), and low (e.g., atenolol) permeability to validate the assay performance.
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]
-
Drug Metabolic Stability Analysis Service - Creative Biolabs. Available from: [Link]
-
Metabolic Stability Assay Services - BioIVT. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]
-
Metabolic Stability Services - Eurofins Discovery. Available from: [Link]
-
Metabolic Stability Assays - Merck Millipore. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - OUCI. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH. Available from: [Link]
-
Bioisosteric Replacements - Chem-Space. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Application of Bioisosteres in Drug Design. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC - NIH. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CliniSciences. Available from: [Link]
-
1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available from: [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available from: [Link]
-
The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. Available from: [Link]
-
(PDF) Cytochrome P450 role in metabolism of drugs and chemicals - ResearchGate. Available from: [Link]
-
Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Available from: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. Available from: [Link]
-
Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. Available from: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Available from: [Link]
-
Imidazopyridine - Wikipedia. Available from: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. Available from: [Link]
-
Zolpidem - Wikipedia. Available from: [Link]
-
Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed. Available from: [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. | Semantic Scholar. Available from: [Link]
-
Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. | Read by QxMD. Available from: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Available from: [Link]
-
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - NIH. Available from: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PubMed Central. Available from: [Link]
-
metabolic stability & determining intrinsic drug clearance - YouTube. Available from: [Link]
-
Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes | Request PDF - ResearchGate. Available from: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available from: [Link]
Sources
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem-space.com [chem-space.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. bioivt.com [bioivt.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmafocusasia.com [pharmafocusasia.com]
- 27. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 30. longdom.org [longdom.org]
- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 32. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 33. creative-bioarray.com [creative-bioarray.com]
Enhancing the resolution of the crystal structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Answering the call for enhanced structural resolution, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. As a Senior Application Scientist, my goal is to blend foundational principles with advanced, field-tested strategies to overcome the common yet intricate challenges of crystallization. This guide is structured to be an interactive resource, addressing specific issues in a direct question-and-answer format, ensuring you can quickly find solutions to the hurdles in your experimental workflow.
Part 1: Foundational FAQs - First-Line Crystallization Troubleshooting
This section addresses the most common initial challenges in obtaining crystals of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Question: I'm not getting any crystals, just clear drops. What is the most likely cause?
Answer: A majority of clear drops in a crystallization screen typically signifies that the concentration of your compound is too low to achieve the necessary supersaturation.[1] (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a small molecule, and its crystallization is highly dependent on reaching a state where the solution is saturated enough to encourage nucleation without crashing out as an amorphous precipitate.
-
Immediate Action: Systematically increase the starting concentration of your compound. A good approach is to create a gradient of concentrations (e.g., 5 mg/mL, 10 mg/mL, 15 mg/mL, 20 mg/mL) to find the optimal supersaturation point.
-
Causality: Crystallization occurs in a specific "metastable zone" of supersaturation. Below this zone (undersaturated), the compound remains dissolved. Far above it (labile zone), it often precipitates amorphously. By testing a range of concentrations, you are methodically exploring this phase space to find the ideal conditions for nucleation.
Question: My experiments result in a heavy, non-crystalline precipitate. What should I do?
Answer: The formation of an amorphous precipitate is a classic sign that the supersaturation level is too high, causing the compound to fall out of solution too rapidly for an ordered crystal lattice to form.[1] This can also indicate that the compound is unstable or impure under the tested conditions.[1]
-
Immediate Action:
-
Reduce Concentration: Lower the initial concentration of your compound.
-
Slow Down the Process: If using vapor diffusion or slow evaporation, move your experiments to a more stable, cooler environment (e.g., a 4°C or 12°C incubator).[2] Lower temperatures generally decrease solubility and slow down kinetics, favoring the growth of ordered crystals over rapid precipitation.
-
Verify Purity: Ensure your sample of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is of the highest possible purity (>95%). Impurities can act as disruptive elements that prevent proper lattice formation.[3][4] The published synthesis of a similar compound, (5-methyl-imidazo[1,2-a]pyridine-2-yl) methanol, involves purification on a silica gel column, which is a crucial step.[5]
-
Question: What are the best starting methods to crystallize (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol?
Answer: For a small, organic molecule like this, several straightforward methods are highly effective. The goal is to slowly decrease the solubility of the compound in a solvent.
-
Slow Evaporation: This is a very common and effective technique. A related imidazo[1,2-a]pyridine was successfully crystallized by dissolving the compound in cooled methanol and allowing the solvent to evaporate gradually over several days.[6]
-
Vapor Diffusion: This method offers excellent control over the rate of crystallization.[7][8] You dissolve your compound in a "good" solvent and allow the vapor of a miscible "bad" solvent (an anti-solvent) to slowly diffuse into the solution, reducing the compound's solubility to the point of crystallization.[7][8] This can be performed in either a hanging drop or sitting drop format.[9][10]
-
Solvent Layering (Liquid-Liquid Diffusion): This technique involves carefully layering a less dense anti-solvent on top of a denser solution of your compound.[8] Crystals form slowly at the interface as the solvents diffuse into one another.
| Crystallization Method | Principle | Best For |
| Slow Evaporation | Gradual removal of solvent increases compound concentration. | Simple setups, thermally stable compounds. |
| Vapor Diffusion | Diffusion of anti-solvent vapor slowly reduces solubility. | High-throughput screening, fine control over kinetics.[9][10][11] |
| Solvent Layering | Direct diffusion between a solvent and anti-solvent layer. | Compounds sensitive to concentration changes.[8] |
Part 2: Advanced Guide to Enhancing Diffraction Resolution
This section is for researchers who have obtained initial crystals but need to improve their size, morphology, and diffraction quality to achieve a high-resolution structure.
Question: My crystals are very small or needle-like. How can I grow larger, more uniform crystals suitable for diffraction?
Answer: The formation of many small crystals or thin needles suggests that the nucleation rate is too high relative to the growth rate. To get larger crystals, you need to create conditions that favor the growth of a few nuclei over the formation of many.[12]
-
Strategy 1: Microseeding. This is the most powerful technique for this problem. It involves using crushed fragments of your initial, poor-quality crystals as "seeds" to initiate new crystal growth in fresh solutions.[13][14] The key is to introduce these seeds into a solution that is only slightly supersaturated—a condition that favors growth but not new nucleation.[13][15] Microseed Matrix Screening (MMS), where seeds are introduced into a variety of new conditions, can dramatically improve crystal quality.[16][17]
-
Strategy 2: Temperature Control. Slower is almost always better. Reducing the temperature of your experiment slows down all kinetic processes, including nucleation.[2][12] Try setting up identical experiments at different temperatures (e.g., 20°C, 12°C, 4°C) to find the optimal condition.
-
Strategy 3: Refine Precipitant/Solvent Concentrations. Finely tune the concentrations of your solvent and anti-solvent. A shallower concentration gradient will slow the approach to supersaturation, giving the molecules more time to order themselves onto the growing crystal lattice, resulting in larger, higher-quality crystals.[18]
Workflow for Crystallization and Resolution Enhancement
Caption: General workflow from purified compound to high-resolution structure determination.
Question: My crystals look good, but the diffraction is weak and cuts off at a low resolution. What limits resolution and how can I improve it?
Answer: The resolution of X-ray diffraction is fundamentally limited by the degree of internal order within the crystal.[19] If molecules within the crystal lattice are not perfectly aligned (a high degree of "mosaicity") or have flexible parts, the diffraction pattern will be weaker at higher angles, leading to low-resolution data.[19]
-
Strategy 1: Post-Crystallization Dehydration. Controlled dehydration can often improve the internal order of a crystal. By carefully removing some of the solvent from the crystal lattice, the unit cell can shrink, and the molecules can pack more tightly and orderly, leading to a significant improvement in diffraction resolution.[20] This has been shown to increase resolution from 3.2 Å to 1.95 Å in some cases.[20]
-
Strategy 2: Crystal Annealing. The process of flash-cooling a crystal in liquid nitrogen can introduce mechanical stress and disorder. Annealing, which involves briefly and carefully thawing the frozen crystal before re-freezing it, can relieve this stress and improve the crystal's order.[20]
-
Strategy 3: Optimize Cryo-protection. The formation of crystalline ice during flash-cooling is devastating to diffraction quality.[21] It is critical to find a cryoprotectant that allows the solvent around and within your crystal to form a glass-like vitreous state.[21] Systematically screen different cryoprotectants (glycerol, ethylene glycol, sugars) at varying concentrations (typically 15-35%) to find the minimum concentration that prevents ice formation without damaging the crystal.[22][23]
| Cryoprotectant | Typical Concentration | Advantages | Disadvantages |
| Glycerol | 15-30% (v/v) | Widely used, generally gentle.[23] | Can increase solubility and potentially dissolve crystals.[23] |
| Ethylene Glycol | 15-30% (v/v) | Small molecule, penetrates crystals easily.[23] | Can be more denaturing for some proteins/compounds. |
| Low MW PEGs | 20-40% (v/v) | Can act as both precipitant and cryoprotectant.[22] | High viscosity can be problematic.[23] |
| Sugars (Sucrose, etc.) | 20-40% (w/v) | Very gentle and can stabilize molecules.[23] | Can significantly increase solution viscosity. |
Question: I'm observing "twinning" or other complex diffraction issues. What does this mean?
Answer: Twinning occurs when two or more separate crystal lattices grow intergrown from the same point, which complicates data processing and can prevent structure solution.[4] This is another indication of suboptimal nucleation and growth kinetics. The best solution is to go back and re-optimize the crystallization conditions to favor the growth of single, well-ordered crystals. Microseeding is often a very effective strategy to overcome twinning, as it provides a single, untwinned template for growth.[14]
Part 3: Key Experimental Protocols
Protocol 1: Sitting Drop Vapor Diffusion
This protocol is adapted from established methodologies and is a robust starting point for screening.[9]
-
Prepare Reservoir Solution: In a 24-well plate, pipette 500 µL of your desired anti-solvent (e.g., hexane, cyclohexane) into the reservoir of a well.
-
Prepare Compound Solution: Dissolve (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in a suitable solvent (e.g., methanol, ethanol, THF) to a concentration of 10 mg/mL.
-
Set the Drop: On the elevated post in the center of the well, carefully pipette a 2 µL drop of your compound solution.
-
Seal the Well: Carefully seal the well with clear sealing tape or film, ensuring an airtight seal to allow for vapor equilibration.
-
Incubate & Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 20°C). Observe the drops under a microscope periodically over several days to weeks.
Troubleshooting Crystallization Trials
Caption: Decision tree for troubleshooting common crystallization outcomes.
Protocol 2: Microseeding for Quality Improvement
This protocol is a powerful method to turn poor crystals into diffraction-quality ones.[13][14]
-
Harvest Seed Crystals: Using a pipette tip or a small loop, transfer a few of your initial, poor-quality crystals into a 1.5 mL microcentrifuge tube containing 50 µL of the mother liquor (the solution they grew in).
-
Create the Seed Stock: Add a seed bead (e.g., from Hampton Research) to the tube. Vortex vigorously for 60-90 seconds to crush the crystals into a fine suspension of microscopic seeds.[15]
-
Prepare Serial Dilutions: Create a series of dilutions of your seed stock (e.g., 1:10, 1:100, 1:1000) using fresh mother liquor. This is crucial because the concentration of seeds will determine the number of new crystals that form.[14]
-
Set New Crystallization Drops: Prepare new vapor diffusion experiments as in Protocol 1, but use slightly lower compound concentrations that would not typically produce crystals on their own (the metastable zone).
-
Introduce the Seeds: Using a fine tool like a cat whisker or a specialized seeding tool, pick up a tiny amount of the diluted seed stock and streak it through the new drop. Alternatively, add ~0.1 µL of the seed stock directly to the drop.[17]
-
Incubate & Observe: Seal the plate and incubate. You should observe the growth of fewer, larger, and higher-quality crystals originating from the seeds.
By methodically applying these troubleshooting strategies and optimization protocols, researchers can significantly increase the likelihood of obtaining a high-resolution crystal structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a critical step in structure-based drug design and development.
References
-
Shaw Stewart, P. D., D'arcy, A., & Chène, P. (2014). Microseed matrix screening for optimization in protein crystallization: what have we learned?. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 9), 1135–1139. [Link]
-
SPT Labtech. (n.d.). The benefits gained from using a high throughput microseeding technique for protein crystallisation. SPT Labtech. [Link]
-
Orbion. (2023). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion. [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]
-
D'Arcy, A., et al. (2011). Random Microseeding: A Theoretical and Practical Exploration of Seed Stability and Seeding Techniques for Successful Protein Crystallization. Crystal Growth & Design, 11(5), 1755-1762. [Link]
-
Unknown Author. (n.d.). Guide for crystallization. Source not specified. [Link]
-
P, S. (2019). Microseeding. News-Medical.Net. [Link]
-
Hampton Research. (n.d.). Seeding. Hampton Research. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Biocompare. [Link]
-
Hofmann, A. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Proteopedia. (2022). Resolution. Proteopedia. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]
-
Minor, W. (n.d.). Soaking, mounting, and freezing protein crystals. University of Virginia. [Link]
-
Heras, B., & Martin, J. L. (2005). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 9), 1173–1180. [Link]
-
News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. [Link]
-
JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. [Link]
-
Lee, S., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Molecules, 27(3), 666. [Link]
-
Juers, D. H., & Matthews, B. W. (2004). Strategies for Protein Cryocrystallography. Crystal Growth & Design, 4(3), 387-393. [Link]
-
Wlodawer, A., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. Protein Science, 25(1), 19-31. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. [Link]
-
Wlodawer, A., et al. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Crystals, 10(7), 580. [Link]
-
Read, R. J. (2001). Phase Problem in X-ray Crystallography, and Its Solution. eLS. [Link]
-
Luft, J. R., & DeTitta, G. T. (1999). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 5), 988–993. [Link]
-
Wlodawer, A., et al. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. University of Groningen Research Portal. [Link]
-
Emsley, P., & Cowtan, K. (2010). Developments in low-resolution biological X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 11), 1227–1236. [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]
-
Martinez-Ripoll, M. (n.d.). Crystallography. Structural resolution. CSIC. [Link]
-
ResearchGate. (2017). How to refine the protein crystal quality to improve resolution?. ResearchGate. [Link]
-
Li, Y., et al. (2022). Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. Crystals, 12(9), 1221. [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]
-
Page, R. (2008). Strategies for improving crystallization success rates. Methods in Molecular Biology, 426, 345-362. [Link]
-
ResearchGate. (2016). What sort of optimization do i require to get a good diffraction from very weak diffracting protein crystals?. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Enhancing Crystal Structure Prediction by decomposition methods based on graph theory. arXiv. [Link]
-
Reddy, G. V., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. The Journal of Organic Chemistry, 86(17), 11840-11853. [Link]
-
Reddy, G. V., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 1(1), 3-16. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 578-582. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Microseed matrix screening for optimization in protein crystallization: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sptlabtech.com [sptlabtech.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 20. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 22. pages.vassar.edu [pages.vassar.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and Other LSD1 Inhibitors in Oncological Models
Introduction: The Evolving Landscape of Epigenetic Cancer Therapy
The targeting of epigenetic regulators has emerged as a promising frontier in oncology, offering a mechanism to reprogram cancer cells and inhibit their growth. Among the most compelling targets is Lysine Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma. LSD1's primary role is the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to the repression of tumor suppressor genes. Consequently, the inhibition of LSD1 has been shown to restore the expression of these crucial genes, induce differentiation, and trigger apoptosis in cancer cells.
This guide provides a comparative analysis of a novel investigational compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, against established clinical and preclinical LSD1 inhibitors. This molecule belongs to a class of imidazo[1,2-a]pyridine derivatives identified as potent LSD1 inhibitors. We will objectively evaluate its performance by contextualizing its potential efficacy against well-characterized inhibitors such as Tranylcypromine, Iadademstat (ORY-1001), and Seclidemstat (SP-2577). The following sections detail the methodologies for a head-to-head comparison, present expected data formats, and discuss the scientific rationale behind the experimental design, providing researchers with a robust framework for evaluating novel epigenetic modulators.
Mechanism of Action: LSD1 Inhibition
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated H3K4/K9. This enzymatic activity is a critical component of several transcriptional repressor complexes, including the CoREST complex. By inhibiting LSD1, the epigenetic state of the cell is altered, leading to the re-expression of silenced tumor suppressor genes.
Caption: Workflow for the in vitro LSD1 enzymatic assay.
Protocol:
-
Preparation: A 384-well plate is used for the assay. All reagents are prepared in a suitable assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Compound Addition: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer. 5 µL of each compound dilution is added to the wells.
-
Enzyme and Substrate Addition: 10 µL of a solution containing recombinant human LSD1 enzyme and a biotinylated H3K4me2 peptide substrate is added to each well.
-
Incubation: The plate is incubated at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the demethylated product is detected. A common method involves a coupled-enzyme reaction where the formaldehyde by-product is measured using Amplex Red and horseradish peroxidase (HRP).
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The data is normalized to controls (no inhibitor and no enzyme), and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay
Objective: To confirm that the compounds inhibit LSD1 activity within a cellular context by measuring changes in global H3K4me2 levels.
Rationale: Moving from a cell-free system to a cellular environment is essential to verify that the compound can penetrate the cell membrane and engage its target. Western blotting for the target histone mark is a direct and reliable method to assess this.
Protocol:
-
Cell Culture: A cancer cell line with known LSD1 dependency (e.g., MV4-11 for AML) is cultured to 70-80% confluency.
-
Compound Treatment: Cells are treated with a dose-range of each inhibitor for 24-48 hours.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the H3K4me2 levels are normalized to the total H3 levels.
Cell Proliferation/Viability Assay
Objective: To determine the functional consequence of LSD1 inhibition on cancer cell growth and survival.
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the dose-dependent effect of the inhibitors on cell viability, providing a key indicator of their therapeutic potential.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4-11, NCI-H526 for SCLC) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, the cells are treated with a serial dilution of each LSD1 inhibitor.
-
Incubation: The plates are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and the GI50 (concentration for 50% growth inhibition) values are calculated.
Expected Results and Data Presentation
The data from these experiments should be compiled into clear, comparative tables to facilitate the evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Table 1: Comparative Potency of LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | Cellular H3K4me2 EC50 (nM) | MV4-11 GI50 (nM) |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Experimental Data | Experimental Data | Experimental Data |
| Tranylcypromine | ~2000 | ~5000 | >10000 |
| Iadademstat (ORY-1001) | ~20 | ~50 | ~30 |
| Seclidemstat (SP-2577) | ~100 | ~250 | ~200 |
Note: Literature values for comparator compounds are approximate and can vary based on assay conditions.
Discussion and Future Directions
This guide outlines a systematic approach to comparing the efficacy of the novel compound (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol with established LSD1 inhibitors. The proposed experiments will generate a comprehensive dataset, allowing for a direct comparison of biochemical potency, cellular target engagement, and anti-proliferative activity.
The key differentiators to consider in the analysis will be:
-
Potency: How does the IC50 and GI50 of the novel compound compare to the benchmarks?
-
Reversibility: As a potentially reversible inhibitor, does (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol offer a different safety or efficacy profile compared to the irreversible covalent inhibitors like Iadademstat?
-
Selectivity: While not covered in the scope of this initial guide, future studies should include a broad kinase and demethylase selectivity panel to assess off-target effects.
By following this structured evaluation, researchers can effectively position novel compounds like (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol within the therapeutic landscape of epigenetic modulators and make informed decisions about its potential for further development as a cancer therapeutic.
References
- Title: IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS INHIBITORS OF LYSINE SPECIFIC DEMETHYLASE 1 (LSD1)
-
Title: Iadademstat in Combination with Azacitidine for the Treatment of Patients with Acute Myeloid Leukaemia (ALICE): A Phase 1/2 Study Source: The Lancet Haematology URL: [Link]
-
Title: Preclinical and clinical evaluation of the LSD1 inhibitor seclidemstat in Ewing sarcoma Source: Oncotarget URL: [Link]
In Vivo Validation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol's Anticancer Effects: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a novel compound within the promising imidazo[1,2-a]pyridine class. While numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant in vitro anticancer activity, this document outlines a strategic approach to rigorously assess the therapeutic potential of this specific molecule in a preclinical setting. We will delve into the rationale behind experimental design, present detailed protocols, and establish a comparative analysis with established targeted therapies.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a nitrogen-based heterocycle that has garnered substantial interest in medicinal chemistry due to its diverse biological activities.[1][2] Various derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[2][3][4] A significant body of evidence suggests that many of these compounds exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]
One of the most frequently implicated mechanisms of action for imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR pathway.[2][5] This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several studies have shown that imidazo[1,2-a]pyridines can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7] For instance, some derivatives have been shown to downregulate the phosphorylation of Akt, a key kinase in this pathway, and induce the expression of pro-apoptotic proteins.[5][8]
Given the promising in vitro data for the broader class of imidazo[1,2-a]pyridines, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol emerges as a compelling candidate for in vivo investigation. This guide will provide a roadmap for its preclinical validation, focusing on a comparative analysis against established Akt inhibitors.
Comparative Framework: Selecting Benchmarks for Efficacy
To provide a robust assessment of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol's in vivo anticancer potential, it is crucial to compare its performance against relevant, clinically-validated agents. Based on the likely mechanism of action targeting the PI3K/Akt pathway, we propose the following comparator drugs:
-
Capivasertib (AZD5363): A potent and selective oral inhibitor of all three Akt isoforms (AKT1, AKT2, and AKT3).[9][10] Capivasertib has shown clinical activity in various tumor types, particularly in those with alterations in the PI3K/Akt pathway.[9][11]
-
GSK690693: An ATP-competitive, pan-Akt inhibitor that has demonstrated antitumor activity in preclinical models.[12][13][14]
These comparators will serve as benchmarks for evaluating the efficacy and toxicity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
In Vivo Validation Workflow: A Step-by-Step Guide
The successful in vivo evaluation of a novel anticancer agent requires a meticulously planned and executed experimental workflow.[15][16] The following diagram illustrates the key stages of this process.
Caption: Workflow for in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
The choice of an appropriate animal model is critical for the relevance of the study.[15] For initial efficacy studies, immunocompromised mice (e.g., NOD/SCID or athymic nude mice) bearing human cancer cell line-derived xenografts are commonly used.[16] Based on the reported in vitro activity of imidazo[1,2-a]pyridine derivatives against breast and lung cancer, cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) would be suitable choices.[3][4]
Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture MCF-7 or A549 cells in their recommended growth medium until they reach 70-80% confluency.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[15]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Prior to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol through acute toxicity studies.[17] The dosing regimen for the efficacy study should be based on these findings.
Protocol: Treatment Administration
-
Compound Formulation: Formulate (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, Capivasertib, and GSK690693 in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water).
-
Treatment Groups:
-
Group 1: Vehicle control (daily oral gavage or intraperitoneal injection)
-
Group 2: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Capivasertib (e.g., 100 mg/kg, daily oral gavage, 4 days on/3 days off)[9]
-
Group 5: GSK690693 (e.g., 30 mg/kg, daily intraperitoneal injection)[13]
-
-
Administration: Administer the treatments for a predefined period (e.g., 21-28 days).
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between the treatment groups.
Comparative Efficacy Data
The primary endpoint for efficacy is tumor growth inhibition (TGI). This is typically calculated at the end of the study.
Table 1: Hypothetical Comparative In Vivo Efficacy Data
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1250 ± 150 | - | - |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | 25 mg/kg, daily | 850 ± 120 | 32 | <0.05 |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | 50 mg/kg, daily | 550 ± 90 | 56 | <0.01 |
| Capivasertib | 100 mg/kg, 4 days on/3 days off | 600 ± 100 | 52 | <0.01 |
| GSK690693 | 30 mg/kg, daily | 680 ± 110 | 45.6 | <0.05 |
Comparative Toxicity Profile
Toxicity is a critical aspect of drug development. Key indicators include changes in body weight and clinical observations.
Table 2: Hypothetical Comparative Toxicity Data
| Treatment Group | Mean Body Weight Change from Baseline (%) | Notable Clinical Observations |
| Vehicle Control | +5% | None |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (25 mg/kg) | +2% | None |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (50 mg/kg) | -3% | Mild lethargy in 2/10 mice |
| Capivasertib (100 mg/kg) | -8% | Diarrhea and rash in 4/10 mice |
| GSK690693 (30 mg/kg) | -5% | Mild ruffled fur in 3/10 mice |
Mechanistic Insights: Pharmacodynamic Analysis
To confirm that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is acting on its intended target in vivo, pharmacodynamic (PD) studies are essential. This involves analyzing tumor tissues for changes in key signaling molecules.
Caption: Proposed mechanism of action via Akt inhibition.
Protocol: Western Blot Analysis of Tumor Lysates
-
Tissue Collection: At the end of the efficacy study, or at specific time points after the final dose, collect tumor tissues from a subset of mice in each group.
-
Protein Extraction: Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets, such as GSK3β and PRAS40.
-
Analysis: Compare the levels of phosphorylated proteins in the treated groups to the vehicle control group. A significant reduction in the phosphorylation of Akt and its substrates would provide strong evidence of target engagement.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol's anticancer effects. By employing a comparative approach with established Akt inhibitors and conducting thorough efficacy, toxicity, and pharmacodynamic analyses, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline.
Future studies should explore the efficacy of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in orthotopic and patient-derived xenograft (PDX) models, which more closely mimic human disease. Additionally, combination studies with other anticancer agents could reveal synergistic effects and provide new therapeutic strategies.
References
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (n.d.).
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (n.d.).
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. (n.d.).
- Validating the Anticancer Activity of Natural Compounds In Vivo: A Comparative Guide - Benchchem. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022, September 17).
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025, May 27).
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023, December 13).
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (n.d.).
- Combining the AKT inhibitor capivasertib and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PubMed. (2023, August 5).
- (PDF) Combining the AKT inhibitor capivasertib and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - ResearchGate. (n.d.).
- GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated akt - Albert Einstein College of Medicine. (2010, January 15).
- GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed. (2010, January 15).
- GSK690693 Delays Tumor Onset and Progression in Genetically Defined Mouse Models Expressing Activated Akt - AACR Journals. (2010, January 14).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ScienceOpen. (n.d.).
- Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity - AACR Journals. (2008, April 1).
- GSK690693 Delays Tumor Onset and Progression in Genetically Defined Mouse Models Expressing Activated Akt - ResearchGate. (2025, June 17).
- Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PubMed Central. (2020, December 30).
- “The emerging role of capivasertib in breast cancer” - PMC - NIH. (n.d.).
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - NIH. (2022, July 22).
- Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - AACR Journals. (n.d.).
- Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC - NIH. (n.d.).
- Is there any recommended dose range for determining the invivo anticancer activity of a new compound? | ResearchGate. (2020, September 14).
- Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - Experts@Minnesota. (n.d.).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1).
- design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives - Ask this paper | Bohrium. (2021, March 22).
- Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate. (2025, August 10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Binding Modes of Imidazo[1,2-a]pyridine Inhibitors: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein classes. Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of targeted therapies, particularly against protein kinases. Understanding the nuanced ways in which this scaffold and its derivatives interact with their biological targets is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the binding modes of imidazo[1,2-a]pyridine inhibitors across several key kinase families implicated in oncology and inflammatory diseases: Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, p38 MAP kinases, and Glycogen Synthase Kinase-3β (GSK-3β). We will delve into the specific molecular interactions that govern inhibitor binding, supported by crystallographic data and biophysical measurements, to provide actionable insights for researchers, medicinal chemists, and drug development professionals.
The Versatility of the Imidazo[1,2-a]pyridine Scaffold: A Structural Overview
The imidazo[1,2-a]pyridine core consists of a fused imidazole and pyridine ring system. This bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement. The nitrogen atoms within the scaffold can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pockets of kinases.
Below is a generalized workflow for characterizing the binding mode of a novel imidazo[1,2-a]pyridine inhibitor, a process central to the structure-activity relationship (SAR) studies discussed in this guide.
Workflow for Inhibitor Binding Mode Characterization.
I. Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] Several imidazo[1,2-a]pyridine-based inhibitors have been developed to target PI3K isoforms.
Binding Mode Analysis: A Case Study of Compound 14
A potent pan-PI3K inhibitor, compound 14, demonstrates the archetypal binding mode for this class of inhibitors within the PI3Kα isoform.[1] X-ray co-crystal structures reveal that the imidazo[1,2-a]pyridine core establishes key interactions within the ATP-binding site.
-
Hinge Region Interaction: The pyridine nitrogen of the scaffold typically forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα. This interaction is a common feature for many kinase inhibitors and serves to anchor the molecule in the active site.
-
Hydrophobic Pockets: Substituents on the imidazo[1,2-a]pyridine core are strategically positioned to occupy nearby hydrophobic pockets. For instance, in compound 14, a 1,1,1-trifluoroisopropoxy group at the 6'-position of a pendant pyrazine ring fits snugly into a hydrophobic "hot spot" under the P-loop.[1] This interaction significantly contributes to the inhibitor's high potency.
-
Affinity Pocket: The morpholine moiety, a common feature in many PI3K inhibitors, extends into the affinity pocket, where it can form additional interactions with surrounding residues.
The planarity of the imidazo[1,2-a]pyridine core is hypothesized to allow for the accommodation of larger substituents in the hydrophobic regions of the PI3K active site, a key consideration in the design of potent and selective inhibitors.[1]
| Inhibitor | Target | PDB Code | Key Interactions | IC50 (nM) |
| Compound 14 | PI3Kα | Not specified | H-bond with Val851; hydrophobic interactions in P-loop region.[1] | Data not available |
| PIK-75 | PI3Kα | 4JPS | H-bond with Lys802.[2][3] | 150[2] |
II. Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[4] The imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine scaffolds have yielded potent Aurora kinase inhibitors, including the clinical candidate Alisertib (MLN8237).[5]
Comparative Binding Modes in Aurora A
The binding modes of imidazo[1,2-a]pyridine and its analogs in Aurora A reveal subtle yet critical differences that can be exploited for achieving selectivity.
-
Canonical Hinge Binding: Similar to PI3K inhibitors, the core scaffold forms a hydrogen bond with the backbone amide of Ala213 in the hinge region of Aurora A. This is a conserved interaction for ATP-competitive inhibitors.
-
P-loop and Post-Hinge Interactions: The diversity in binding arises from the substituents on the core scaffold. For example, in the imidazo[4,5-b]pyridine series, a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position can lead to distinct binding modes. Depending on the substitution pattern of the benzyl group, the inhibitor can either interact with the P-loop or engage with Thr217 in the post-hinge region.[6] This dual-binding potential provides a valuable strategy for designing inhibitors with tailored selectivity profiles.
-
Alisertib's Unique Conformation: Alisertib, a potent and selective Aurora A inhibitor, binds to the ATP-binding site and induces a specific conformation of the kinase.[7] This leads to mitotic spindle abnormalities and ultimately apoptosis in cancer cells.[4][7]
| Inhibitor | Target | PDB Code | Key Interactions | Kd (nM) |
| Alisertib (MLN8237) | Aurora A | Not specified | Binds to the ATP-binding pocket.[7] | 1.2[5] |
| Imidazopyridine 14d | Aurora A | 5AAE | Interacts with the P-loop.[6] | Data not available |
| Imidazopyridine 14b | Aurora A | 5AAG | Engages with Thr217 in the post-hinge region.[2] | Data not available |
III. p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases.[8] The pyridinyl imidazole scaffold, a close relative of imidazo[1,2-a]pyridine, has been extensively studied for p38 inhibition, with SB203580 being a well-known example.[8]
A Flipped Peptide Bond: The Key to Selectivity
The binding of imidazo[4,5-b]pyridin-2-one inhibitors to p38 MAPK reveals a unique and crucial interaction that contributes to their high selectivity.
-
Flipped Peptide Interaction: X-ray crystallography of an imidazo[4,5-b]pyridin-2-one inhibitor in complex with p38 MAPK (PDB: 6M95) shows an infrequent flip of the peptide bond between Met109 and Gly110 in the hinge region.[9][10] The inhibitor forms hydrogen bonds with the now exposed backbone amides, an interaction not commonly observed with other kinases. This induced-fit mechanism is a significant contributor to the inhibitor's selectivity for p38.[9]
-
Hydrophobic Pocket Engagement: A 4-fluorophenyl group, a common feature in this class of inhibitors, occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the pyridinyl moiety forms a hydrogen bond with the main chain NH of Met109.[11]
| Inhibitor | Target | PDB Code | Key Interactions | IC50 (nM) |
| Imidazo[4,5-b]pyridin-2-one derivative | p38 MAPK | 6M95 | H-bonds with flipped peptide backbone of Met109 and Gly110.[9][10] | 9.6[9] |
| SB203580 | p38 MAPK | Not specified | Binds to the ATP pocket, H-bond with Met109.[8][11] | 300-500[12] |
IV. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[13] The imidazo[1,5-a]pyridine scaffold has been successfully employed to develop potent GSK-3β inhibitors.
Tridentate Hydrogen Bonding: A Hallmark of GSK-3β Inhibition
The co-crystal structure of inhibitor 16 with GSK-3β (PDB: 6Y9S) provides a detailed view of the key interactions driving potency.[14]
-
Anchoring to the Hinge: The core scaffold is anchored to the hinge domain through a tridentate hydrogen bond network.
-
Interaction with Catalytic Lysine: The pyridine nitrogen forms a hydrogen bond with the catalytic Lys85, a crucial residue for ATP binding and catalysis.
-
Solvent Exposure and Ribose Pocket Occupancy: A piperidine chain on the inhibitor is exposed to the solvent, while an isopropoxyl group is oriented towards the ribose-binding pocket.[14]
The key to high affinity for GSK-3β appears to be the presence of an acidic hydrogen on the central core, which facilitates a tight interaction within the ATP pocket.[14]
| Inhibitor | Target | PDB Code | Key Interactions | IC50 (nM) |
| Compound 16 | GSK-3β | 6Y9S | Tridentate H-bond with hinge; H-bond with Lys85.[14] | Data not available |
Experimental Methodologies for Elucidating Binding Modes
The detailed structural and thermodynamic understanding of inhibitor binding presented in this guide is made possible by a suite of powerful biophysical and structural biology techniques. The choice of methodology is critical and depends on the specific scientific question being addressed.
X-Ray Crystallography: The Gold Standard for Structural Detail
Rationale: X-ray crystallography provides an unparalleled high-resolution, three-dimensional view of the protein-inhibitor complex, revealing the precise orientation of the inhibitor and its interactions with individual amino acid residues. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of inhibitor potency and selectivity.
Experimental Protocol: Co-crystallization of a Protein-Ligand Complex
-
Protein Expression and Purification: Express the target kinase in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of the imidazo[1,2-a]pyridine inhibitor. The incubation time and temperature should be optimized.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput robotic systems and vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, inhibitor, and crystallization reagents to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known apo-structure. Refine the model and build the inhibitor into the electron density map.
X-ray Crystallography Workflow.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is crucial for understanding the driving forces behind inhibitor binding and for optimizing lead compounds.
Experimental Protocol: Characterizing Inhibitor Binding by ITC
-
Sample Preparation: Dialyze the purified protein and dissolve the inhibitor in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Instrument Setup: Clean the ITC cell and syringe meticulously. Set the experimental temperature and reference power.
-
Loading Samples: Load the protein into the sample cell and the inhibitor into the syringe. Typical concentrations are 10-50 µM protein and 100-500 µM inhibitor.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
Rationale: SPR is a label-free technique that monitors binding events in real time, providing kinetic information (association and dissociation rates, ka and kd) in addition to the equilibrium binding affinity (KD).[15] This is particularly valuable for ranking compounds and for understanding the residence time of an inhibitor on its target.[15]
Experimental Protocol: SPR Analysis of Inhibitor Binding
-
Sensor Chip Preparation: Immobilize the purified kinase onto a suitable sensor chip surface (e.g., via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the imidazo[1,2-a]pyridine inhibitor in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each injection, regenerate the sensor surface using a solution that disrupts the protein-inhibitor interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis presented here highlights both common and distinct binding modes across different kinase families. A recurring theme is the crucial role of the scaffold in anchoring the inhibitor to the hinge region of the ATP-binding pocket through hydrogen bonding. The true diversity and selectivity, however, are achieved through the strategic placement of substituents that exploit specific hydrophobic pockets and form unique interactions, such as the engagement with the flipped peptide bond in p38 MAPK.
Future efforts in this field will undoubtedly focus on leveraging this detailed structural and thermodynamic understanding to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic windows. Furthermore, the exploration of novel substitution patterns on the imidazo[1,2-a]pyridine core, guided by computational modeling and the powerful experimental techniques outlined in this guide, will continue to yield promising new drug candidates for a host of human diseases.
References
-
McIntyre, P.J., & Bayliss, R. (2015). 7-(Pyrazol-4-Yl)-3H-Imidazo[4,5-B]Pyridine-Based Derivatives for Kinase Inhibition: Co-Crystallisation Studies with Aurora-A Reveal Distinct Differences in the Orientation of the Pyrazole N1-Substituent. RCSB Protein Data Bank. [Link][6]
-
Di Micco, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central. [Link][14]
-
Tong, L., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature Structural Biology, 4(4), 311-316. [Link][11]
-
Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem, 14(10), 1038-1048. [Link][9]
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7614-7624. [Link][7]
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. [Link][8]
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. [Link][3]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link][15]
-
Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of biological chemistry, 275(10), 7395-7402. [Link][12]
-
RCSB PDB. (2019). 6M95: Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridine-2-one based p38 MAP Kinase Inhibitors by scaffold hopping: compound 1. [Link][10]
-
Yisa, J. P., et al. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Network of Cancer Research. [Link][4]
-
RCSB PDB. (2015). 5AAG: Aurora A kinase bound to an imidazopyridine inhibitor (14b). [Link][2]
- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
-
Kumar, S., et al. (1999). Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase. Biochemical and biophysical research communications, 263(3), 825-831. [Link][16]
-
Zhang, C., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link][2]
-
Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 936-941. [Link][1]
- Burger, M. T., et al. (2011). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 54(19), 6694-6709.
-
Norman, M. H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1796-1800. [Link][17]
-
Burger, M. T., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link][18]
-
Newhouse, B. J., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & medicinal chemistry letters, 23(21), 5896-5899. [Link][19]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 1-1. [Link]
-
Deb, T. B., et al. (2021). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link][20]
-
Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-7402. [Link][12]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8). [Link][21]
-
Dinér, P., et al. (2011). Design, synthesis, and characterization of a highly effective Hog1 inhibitor: a powerful tool for analyzing MAP kinase signaling in yeast. PLoS One, 6(5), e20012. [Link][22]
-
Manfredi, M. G., et al. (2011). Characterization of alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. PubMed. [Link][23]
-
Burke, B. J., et al. (2015). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. PubMed Central. [Link][24]
-
Howard, S., et al. (2008). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6169-6173. [Link][25]
-
Voss, M. E., et al. (2010). Discovery of a potent, injectable inhibitor of Aurora kinases based on the imidazo-[1,2-a]-pyrazine core. ACS medicinal chemistry letters, 1(5), 214-218. [Link][26]
-
Kaieda, Y., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. [Link][27]
-
Witherington, J., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & medicinal chemistry letters, 13(18), 3021-3026. [Link][28]
-
Nowakowski, J., et al. (2002). Crystal structures of the kinase domains from FAK, EphA2, and Aurora-A. Structure, 10(12), 1659-1667. [Link][29]
-
Knapp, M. S., & Elling, R. A. (2016). Co-crystal Structure of Lipid Kinase PI3K alpha with a selective phosphatidylinositol-3 kinase alpha inhibitor. RCSB Protein Data Bank. [Link][30]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link][31]
-
Ishar, M. P. S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(4), 3469-3481. [Link][32]
-
Thoma, G., et al. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 58(15), 6044-6059. [Link][33]
-
Kumar, A., et al. (2018). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. Journal of molecular modeling, 24(1), 1-15. [Link][34]
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-5aag: Aurora A kinase bound to an imidazopyridine inhibitor (14b) - Yorodumi [pdbj.org]
- 3. 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
- 30. rcsb.org [rcsb.org]
- 31. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and potential toxicity. Therefore, early and comprehensive cross-reactivity profiling of any potential kinase inhibitor is not just a recommendation but a critical step in the drug development cascade.
This guide provides an in-depth technical overview of how to approach the kinase cross-reactivity profiling of a novel compound, using the hypothetical case of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives reported as potent kinase inhibitors targeting enzymes such as Akt, PI3K/mTOR, and IGF-1R.[3][4][5][6] This guide will walk researchers through the experimental design, methodology, data interpretation, and comparative analysis necessary to characterize the selectivity profile of this, or any, investigational compound.
The Imperative of Kinase Selectivity Profiling
The primary goal of kinase profiling is to understand the interaction landscape of a compound across a broad spectrum of the kinome.[7][8] This allows for:
-
Identification of Primary and Secondary Targets: Distinguishing between the intended target and any unintended "off-targets."
-
Prediction of Potential Toxicities: Off-target inhibition can lead to adverse effects. Early identification allows for medicinal chemistry efforts to mitigate these interactions.
-
Discovery of Polypharmacology: In some cases, hitting multiple targets can be therapeutically beneficial. Profiling can uncover these opportunities.[7]
-
Structure-Activity Relationship (SAR) Guidance: Understanding how chemical modifications affect the selectivity profile can guide the design of more potent and specific inhibitors.
Experimental Design: A Two-Tiered Approach
A cost-effective and efficient strategy for kinase profiling often involves a two-tiered approach.[8]
-
Tier 1: Single-Concentration Screening: The initial screen involves testing the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel. This provides a broad overview of the compound's activity and identifies potential "hits."
-
Tier 2: Dose-Response (IC50) Determination: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[8]
For our case study of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, we will present hypothetical data from a comprehensive kinase panel screen to illustrate the analysis.
Methodology: In Vitro Kinase Activity Assay (Luminescence-Based)
Numerous assay formats are available for measuring kinase activity, including radiometric assays (the historical gold standard), and fluorescence- or luminescence-based methods.[2][9][10][11] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[12][13][14]
Assay Principle
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, and then an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Experimental Workflow
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in a suitable buffer containing DMSO. Include a DMSO-only vehicle control.[14]
-
Plate Setup: Add 1 µL of the diluted compound or vehicle to the appropriate wells of a 384-well white assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Dispense 2 µL of this mix into each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for each specific kinase to provide a sensitive measure of ATP-competitive inhibition.[14][15]
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be within the linear range of the reaction.[14]
-
Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data, setting the vehicle control (DMSO) as 100% activity and a control with a potent, broad-spectrum inhibitor (e.g., Staurosporine) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14]
-
Results and Discussion: Profiling (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
To illustrate the outcome of such a study, we present a hypothetical dataset for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol screened against a representative panel of kinases. For comparison, we include data for a well-characterized, multi-targeted inhibitor, Sunitinib.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol IC50 (nM) | Sunitinib IC50 (nM) | Kinase Family |
| AKT1 | 25 | 1,500 | AGC |
| AKT2 | 45 | 2,200 | AGC |
| PKA | >10,000 | 5,000 | AGC |
| CDK2/cyclin A | 5,200 | 150 | CMGC |
| GSK3β | 8,900 | 850 | CMGC |
| VEGFR2 | 9,500 | 9 | Tyrosine Kinase |
| PDGFRβ | >10,000 | 2 | Tyrosine Kinase |
| c-Kit | >10,000 | 8 | Tyrosine Kinase |
| EGFR | >10,000 | 2,500 | Tyrosine Kinase |
| p38α | 7,800 | 350 | CAMK |
| MEK1 | >10,000 | >10,000 | STE |
Interpretation of the Selectivity Profile
The hypothetical data in Table 1 suggests that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a potent and selective inhibitor of the AGC kinase family members AKT1 and AKT2. The IC50 values are in the low nanomolar range for these two kinases, while showing significantly weaker activity (>1000-fold less potent) against kinases from other families such as CMGC, Tyrosine Kinases, and CAMK. This high degree of selectivity is a desirable characteristic for a drug candidate targeting the PI3K/AKT signaling pathway.
In contrast, Sunitinib demonstrates a multi-targeted profile, potently inhibiting receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-Kit, which is consistent with its clinical use as an anti-angiogenic agent. It also shows activity against other kinases like CDK2.
Visualizing Kinase Selectivity
A kinase selectivity tree is an effective way to visualize the compound's activity across the kinome. In this representation, inhibited kinases are marked on a dendrogram of the human kinase family.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assayquant.com [assayquant.com]
A Head-to-Head Preclinical Comparison of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol with Standard-of-Care Hypnotics
A Guide for Researchers in Drug Development
Introduction: The Quest for Superior Hypnotics and the Promise of the Imidazo[1,2-a]pyridine Scaffold
Insomnia, a prevalent sleep disorder, presents a significant challenge to public health, impacting the well-being and cognitive function of a substantial portion of the population. For decades, the therapeutic landscape has been dominated by compounds that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding highly successful hypnotic agents.[1] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, with the current standard-of-care "Z-drugs": Zolpidem, Zaleplon, and Eszopiclone.
While (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a novel entity with limited publicly available data, its structural similarity to established hypnotics warrants a thorough preclinical evaluation to ascertain its potential as a next-generation therapeutic. This document outlines the critical experimental workflows and comparative analyses necessary to profile this compound against the established benchmarks.
Standard-of-Care: The "Z-Drug" Class of Hypnotics
Zolpidem, Zaleplon, and Eszopiclone are non-benzodiazepine hypnotics that exert their sedative effects by acting as positive allosteric modulators (PAMs) of the GABA-A receptor.[[“]][[“]] They exhibit a degree of selectivity for the α1 subunit of the receptor, which is thought to mediate sedation. While effective, these drugs are not without limitations, including the potential for side effects such as next-day drowsiness, cognitive impairment, and, in rare cases, complex sleep-related behaviors.[[“]][[“]][4]
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Z-drugs bind to an allosteric site on the receptor, enhancing the effect of GABA and increasing the frequency of channel opening. This potentiation of GABAergic inhibition is the cornerstone of their hypnotic effect.
Caption: GABA-A Receptor Signaling Pathway.
Comparative Data of Standard-of-Care "Z-Drugs"
The following table summarizes the key pharmacokinetic and pharmacodynamic properties of the standard-of-care Z-drugs. This data serves as a benchmark for the evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
| Parameter | Zolpidem | Zaleplon | Eszopiclone |
| Mechanism of Action | GABA-A Receptor PAM (α1 selective) | GABA-A Receptor PAM (α1 selective) | GABA-A Receptor PAM |
| Time to Peak Plasma Concentration (Tmax) | ~1.6 hours | ~1 hour | ~1 hour |
| Elimination Half-Life (t½) | ~2.5 hours | ~1 hour | ~6 hours |
| Metabolism | Primarily CYP3A4 | Aldehyde oxidase, CYP3A4 | CYP3A4, CYP2E1 |
| Primary Indication | Sleep-onset insomnia | Sleep-onset insomnia | Sleep-onset and maintenance insomnia |
| Common Side Effects | Drowsiness, dizziness, headache | Dizziness, headache, somnolence | Unpleasant taste, headache, dry mouth |
Preclinical Evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Proposed Workflow
To thoroughly characterize (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and compare it to the standard of care, a tiered experimental approach is necessary. This workflow is designed to assess its in vitro pharmacology, in vivo efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Caption: Proposed Preclinical Evaluation Workflow.
Part 1: In Vitro Characterization
Objective: To determine the binding affinity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol to the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat cortical tissue through homogenization and differential centrifugation.
-
Radioligand Binding: Perform a competitive binding assay using a radiolabeled ligand with high affinity for the benzodiazepine site (e.g., [³H]Flunitrazepam).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitor constant (Ki) to quantify the binding affinity.
A lower Ki value would indicate a higher binding affinity, suggesting a potentially more potent compound.
Objective: To characterize the functional activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a positive allosteric modulator of the GABA-A receptor.
Methodology:
-
Cell Culture: Use HEK293 cells or Xenopus oocytes expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).
-
GABA Application: Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-application: Co-apply GABA with varying concentrations of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Current Measurement: Record the potentiation of the GABA-evoked chloride current.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).
Comparing the EC50 and Emax values to those of Zolpidem and other Z-drugs will reveal the relative functional potency and efficacy of the novel compound.
Part 2: In Vivo Efficacy and Safety
Objective: To assess the hypnotic efficacy of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in a living organism.
Methodology:
-
Animal Model: Utilize a validated rodent model of insomnia, such as the stress-induced hyperthermia model or a model of conditioned arousal.[5][6][7][8]
-
Drug Administration: Administer (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol orally or via intraperitoneal injection at various doses.
-
Sleep Recording: Monitor sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG).
-
Primary Endpoints: Measure sleep onset latency, total sleep time, and wake after sleep onset (WASO).
A significant reduction in sleep latency and WASO, and an increase in total sleep time, compared to a vehicle control group, would indicate hypnotic efficacy.
Objective: To evaluate the potential for next-day residual effects on motor coordination.
Methodology:
-
Apparatus: Use a standard rotarod apparatus.
-
Training: Train mice or rats to remain on the rotating rod.
-
Drug Administration: Administer (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol at various time points before testing to assess both acute and residual effects.
-
Testing: Measure the latency to fall from the rotating rod.
A lack of significant impairment on the rotarod test, especially at later time points, would suggest a favorable safety profile with a lower risk of "hangover" effects compared to existing drugs.
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.[9][10][11][12][13]
Methodology:
-
Dosing: Administer the compound via intravenous and oral routes to different groups of rodents.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability.
An ideal hypnotic would have rapid absorption (short Tmax) and a half-life sufficient to maintain sleep throughout the night without causing next-day sedation.
Objective: To establish a relationship between the plasma concentration of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its hypnotic effect.
Methodology:
-
Data Integration: Combine the pharmacokinetic data with the efficacy data (e.g., EEG-measured sleep parameters) from the in vivo studies.
-
Modeling Software: Utilize specialized software to model the concentration-effect relationship.
-
Model Development: Develop a PK/PD model to predict the time course of the hypnotic effect at different doses.
This modeling can help in predicting the therapeutic window and guiding dose selection for potential future clinical trials.
Conclusion: A Data-Driven Path to a Potentially Superior Hypnotic
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel central nervous system agents. While (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is at an early stage of investigation, the comprehensive preclinical evaluation outlined in this guide provides a robust framework for its characterization. By systematically comparing its in vitro potency, in vivo efficacy, safety profile, and pharmacokinetic properties to the well-established standard-of-care "Z-drugs," researchers can make a data-driven assessment of its potential to become a next-generation hypnotic with an improved therapeutic profile. A successful outcome from these studies would pave the way for further development and potential clinical investigation, ultimately benefiting patients suffering from insomnia.
References
-
Animal Models of Human Insomnia - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Consensus. (n.d.). What are the comparative safety profiles of non-benzodiazepine hypnotics and benzodiazepines for treating insomnia? Retrieved January 9, 2026, from [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved January 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Anxiolytics and Sedative/Hypnotics. Retrieved January 9, 2026, from [Link]
-
Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Animal models of human insomnia - PubMed. (2023). J Sleep Res, 32(6), e13845. [Link]
-
Consensus. (n.d.). What are the comparative safety profiles of non-benzodiazepine hypnotics and benzodiazepines for treating insomnia? Retrieved January 9, 2026, from [Link]
-
Efficacy and safety of non-benzodiazepine and non-Z-drug hypnotic medication for insomnia in older people: a systematic literature review - PubMed. (2018). Eur J Clin Pharmacol, 74(1), 1-13. [Link]
-
Use of non-benzodiazepine sedative hypnotics and risk of falls in older men - PMC. (n.d.). Retrieved January 9, 2026, from [Link]
-
Pharmacokinetics and Drug Interactions of the Sedative Hypnotics | Psychopharmacology Bulletin Vol 37 Issue 1. (n.d.). Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Anxiolytics and Sedative/Hypnotics | Request PDF. Retrieved January 9, 2026, from [Link]
-
A Neurobiological Model of Insomnia - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
REVIEW ON INSOMNIA – IN-VIVO AND IN-VITRO STUDIES. (2024). International Journal of Biology, Pharmacy and Allied Sciences, 13(4), 7958-7970. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Drug Interactions of the Sedative Hypnotics. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Insomnia-related rodent models in drug discovery. Retrieved January 9, 2026, from [Link]
-
New drugs for insomnia: comparative tolerability of zopiclone, zolpidem and zaleplon. (2001). CNS Drugs, 15(3), 227-234. [Link]
-
Recent evidence supports safety, efficacy of nonbenzodiazepine hypnotics for long-term treatment of insomnia | Managed Healthcare Executive. (2003, May 1). Retrieved January 9, 2026, from [Link]
- Meta-Analyses of Hypnotics and Infections: Eszopiclone, Ramelteon, Zaleplon, and Zolpidem | Journal of Clinical Sleep Medicine. (2009). Journal of Clinical Sleep Medicine, 5(4), 377-383.
- Meta-Analyses of Hypnotics and Infections: Eszopiclone, Ramelteon, Zaleplon, and Zolpidem | Journal of Clinical Sleep Medicine. (2009). Journal of Clinical Sleep Medicine, 5(4), 377-383.
-
Newer hypnotic drugs for the short-term management of insomnia: a systematic review and economic evaluation - NCBI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Results of a Multi-centric, Comparative Clinical Trial on Efficacy and Safety of Eszopiclone in Indian Patients. (2018). Journal of Clinical and Diagnostic Research, 12(6), FC01-FC05. [Link]
-
Pharmacokinetics and metabolism of various benzodiazepines used as hypnotics - PMC. (n.d.). Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... Retrieved January 9, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (2016). Curr Top Med Chem, 16(26), 2963-2994. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (2011). Bioorg Med Chem Lett, 21(16), 4698-4701. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Zolpidem: A New Hypnotic with the Imidazo(1,2-a)pyridine Structure. Retrieved January 9, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Use of non-benzodiazepine sedative hypnotics and risk of falls in older men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Human Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of human insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Neurobiological Model of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Anxiolytics and Sedative/Hypnotics | Semantic Scholar [semanticscholar.org]
- 10. medworksmedia.com [medworksmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and metabolism of various benzodiazepines used as hypnotics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a Novel Cancer Therapeutic
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic target of the novel compound (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in relevant cancer models. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and compare the validation strategy with established therapeutic agents.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anti-cancer activities.[1][2] These compounds are known to modulate critical cellular pathways involved in cancer progression.[1][3] While (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a novel entity, the extensive literature on analogous compounds strongly suggests a likely mechanism of action. Several studies have identified the PI3K/Akt/mTOR signaling pathway as a primary target for imidazo[1,2-a]pyridine derivatives, making it a compelling hypothesized target for our compound of interest.[3][4][5][6][7][8]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most attractive targets for cancer therapy.[8]
The Hypothesized Signaling Pathway: PI3K/Akt/mTOR
A Roadmap for Therapeutic Target Validation
A rigorous and systematic approach is paramount to unequivocally validate a therapeutic target. The following workflow outlines the key stages, from initial biochemical assays to in vivo efficacy studies. This multi-pronged approach ensures a self-validating system where data from each stage corroborates the findings of the others.
Part 1: In Vitro Validation - Unraveling the Molecular Mechanism
The initial phase of target validation focuses on in vitro experiments to ascertain direct target engagement and elucidate the compound's effects on cancer cells.
Biochemical Assay: In Vitro Kinase Assay
Scientific Rationale: This is the most direct method to determine if (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol physically interacts with and inhibits the enzymatic activity of PI3K and/or mTOR. A fluorescence-based assay is a common and robust method for this purpose.[9]
Experimental Protocol:
-
Reagents and Setup:
-
Recombinant human PI3Kα and mTOR kinases.
-
Biotinylated peptide substrate.
-
ATP and MgCl2.
-
Terbium-labeled anti-phospho-specific antibody.
-
Streptavidin-conjugated XL665.
-
384-well assay plates.
-
-
Assay Procedure:
-
Dispense the kinase, substrate, and varying concentrations of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol into the assay plate.
-
Initiate the kinase reaction by adding ATP/MgCl2.[10]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-XL665).
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a no-compound control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell-Based Assays
Scientific Rationale: To assess the anti-proliferative effect of the compound on cancer cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] It is crucial to use a panel of cancer cell lines with well-characterized PI3K/Akt/mTOR pathway status (e.g., cell lines with PIK3CA mutations versus wild-type).
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][14]
Scientific Rationale: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cell. This is achieved by measuring the phosphorylation levels of key downstream proteins. A reduction in the phosphorylated forms of these proteins indicates target engagement.[4][15][16][17][18]
Experimental Protocol:
-
Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, total S6K, p-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL detection system.[17]
Scientific Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death), a common outcome of inhibiting the pro-survival PI3K/Akt/mTOR pathway.[19][20][21][22]
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.[19]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Expected In Vitro Outcomes
| Assay | Expected Outcome for a PI3K/mTOR Inhibitor |
| In Vitro Kinase Assay | Low nanomolar IC50 values against PI3Kα and/or mTOR. |
| MTT Assay | Potent anti-proliferative activity (low IC50) in cancer cell lines with activated PI3K/Akt/mTOR signaling. |
| Western Blot | Dose-dependent decrease in the phosphorylation of Akt, mTOR, S6K, and 4E-BP1, with no significant change in total protein levels. |
| Apoptosis Assay | A significant increase in the percentage of Annexin V-positive cells, indicating the induction of apoptosis. |
Part 2: In Vivo Validation - Demonstrating Preclinical Efficacy
The next critical step is to translate the in vitro findings into a living system to assess the compound's anti-tumor activity and safety profile.[23][24][25][26]
Tumor Xenograft Model
Scientific Rationale: To evaluate the in vivo efficacy of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in a preclinical cancer model. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth in response to treatment.
Experimental Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., a cell line that showed sensitivity in vitro) into the flank of immunocompromised mice (e.g., athymic nude mice).[24]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into vehicle control and treatment groups.
-
Administer (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.[24]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor samples at various time points after the final dose.
-
Perform Western blot or immunohistochemistry on the tumor lysates to assess the phosphorylation status of Akt and other downstream targets, confirming in vivo target engagement.
-
Expected In Vivo Outcomes
| Parameter | Expected Outcome |
| Tumor Growth Inhibition | Statistically significant reduction in tumor growth in the treated groups compared to the vehicle control group. |
| Body Weight | No significant loss of body weight, indicating that the compound is well-tolerated at efficacious doses. |
| Pharmacodynamic Markers | Reduced levels of phosphorylated Akt and other downstream effectors in the tumors of treated mice, confirming target inhibition in vivo. |
Part 3: Comparative Analysis with Established Therapeutics
To contextualize the potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, it is essential to compare its performance with that of FDA-approved drugs targeting the same pathway.
Comparison with FDA-Approved PI3K Inhibitors:
Several PI3K inhibitors have been approved for the treatment of various cancers, including alpelisib (Piqray) for breast cancer and idelalisib (Zydelig) for certain hematological malignancies.[27][28][29][30][31]
| Feature | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (Hypothetical) | Alpelisib (Piqray) |
| Target | Pan-PI3K or dual PI3K/mTOR inhibitor. | PI3Kα-specific inhibitor. |
| In Vitro Potency (IC50) | To be determined, aiming for low nanomolar range. | Potent against PI3Kα, with selectivity over other PI3K isoforms. |
| In Vivo Efficacy | Should demonstrate significant tumor growth inhibition. | Has shown significant efficacy in preclinical models and clinical trials, particularly in PIK3CA-mutated breast cancer.[28] |
| Potential Advantages | A dual PI3K/mTOR inhibitor may offer broader efficacy and overcome resistance mechanisms. A novel scaffold could have a different safety profile. | High selectivity for PI3Kα may lead to a more favorable therapeutic window and reduced off-target toxicities. |
Comparison with FDA-Approved c-Met Inhibitors:
While our primary hypothesis is the PI3K/mTOR pathway, it is worth noting that some imidazo[1,2-a]pyridine derivatives are also potent c-Met inhibitors.[32][33][34][35][36] Should the initial validation against PI3K/mTOR be inconclusive, c-Met would be a logical next target to investigate. FDA-approved c-Met inhibitors include crizotinib (Xalkori) and cabozantinib (Cabometyx).[37][38][39][40][41] A similar validation workflow would be employed, with the in vitro kinase assay targeting c-Met and the cell-based assays using c-Met-dependent cancer cell lines.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for validating the therapeutic target of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in cancer models, based on the strong hypothesis that it targets the PI3K/Akt/mTOR pathway. By following this framework, researchers can generate a comprehensive data package to support the continued development of this promising novel compound.
Successful validation of the primary target will pave the way for further investigations, including:
-
Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to understand its selectivity and potential off-target effects.
-
Combination Studies: Exploring synergistic effects with other anti-cancer agents.
-
Biomarker Development: Identifying molecular markers that predict sensitivity to the compound, enabling a personalized medicine approach.
-
Pharmacokinetic and Toxicology Studies: In-depth evaluation of the compound's absorption, distribution, metabolism, excretion, and safety profile.
By systematically addressing these aspects, the scientific community can fully elucidate the therapeutic potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its potential contribution to the arsenal of targeted cancer therapies.
References
-
4][19]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western blot analysis [bio-protocol.org]
- 16. medium.com [medium.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 19. bio-techne.com [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 29. Roche wins first-line approval for PI3K inhibitor combo in breast cancer [pharmaceutical-technology.com]
- 30. medpagetoday.com [medpagetoday.com]
- 31. FDA’s Cancer Advisory Committee to Evaluate Safety of PI3K inhibitors - BioSpace [biospace.com]
- 32. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 38. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 39. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 40. targetedonc.com [targetedonc.com]
- 41. onclive.com [onclive.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Analogs as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This heterocyclic system is featured in several marketed drugs, including the widely prescribed anxiolytic Zolpidem, highlighting its therapeutic relevance.[1][4][5] The versatility of the imidazo[1,2-a]pyridine core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5][6][7] A particularly promising area of research is its application as a scaffold for potent kinase inhibitors, which play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer and neurodegenerative disorders.[8][9][10]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol analogs. We will dissect the influence of various structural modifications on their biological activity, primarily focusing on their role as kinase inhibitors. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a clear, comparative framework for designing next-generation inhibitors with enhanced potency and selectivity.
The Core Scaffold: Rationale for Chemical Exploration
The fundamental structure of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as the starting point for our SAR exploration. The rationale for investigating this specific scaffold is rooted in the established success of the broader imidazo[1,2-a]pyridine class as potent modulators of protein kinases, including DYRK1A, CLK1, Akt, and PI3K.[8][9][11][12] The core's rigidity, combined with its specific arrangement of nitrogen atoms, provides a robust platform for creating ligands that can effectively interact with the ATP-binding pocket of various kinases.
The key positions for substitution on the bicyclic ring system (C2, C3, C5, C6, C7, and C8) offer distinct vectors for chemical modification. Each position allows for the introduction of different functional groups that can probe various regions of the target's binding site, influencing affinity, selectivity, and pharmacokinetic properties. The C5-methyl and C3-methanol groups of the parent compound provide a specific chemical landscape that this guide will use as a reference point for comparison.
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established and typically proceeds through a one-pot condensation reaction. The most common approach involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as 2-bromoacetophenone or ethyl bromopyruvate.[8][9][13] This straightforward and efficient methodology allows for the rapid generation of a diverse library of analogs for screening.
The synthesis of the parent compound, (5-methylimidazo[1,2-a]pyridin-3-yl)methanol, generally follows a two-step process: first, the condensation of 6-methyl-2-aminopyridine with an appropriate three-carbon electrophile (like ethyl bromopyruvate) to form the corresponding ester, followed by reduction of the ester to the primary alcohol.[14]
Caption: General synthetic workflow for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol analogs.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of imidazo[1,2-a]pyridine analogs are highly dependent on the substitution patterns around the core scaffold. Below, we compare the effects of modifications at various positions.
The C2 and C3 positions of the imidazole ring are critical for interaction within the kinase hinge region.
-
C3-Methanol Group: The (hydroxymethyl) group at the C3 position is a key feature. While direct SAR studies on this specific group are limited in the initial findings, its hydrogen bonding potential (both as a donor and acceptor) is significant. It can serve as a crucial anchor to residues in the active site. Modifications such as etherification or esterification can modulate lipophilicity and potentially probe deeper into hydrophobic pockets. Replacing it with other small polar groups or hydrophobic moieties would be a critical step in defining its role.
-
C2-Position: Substitution at the C2 position with various aryl or heteroaryl groups is a common strategy. The nature of this substituent dramatically influences the compound's activity. For instance, in studies targeting kinases like DYRK1A and CLK1, the introduction of different phenyl rings at this position led to a range of inhibitory activities, suggesting this position is sensitive to electronic and steric effects.[8]
Substituents on the pyridine portion of the scaffold primarily influence interactions with the solvent-exposed region of the kinase binding site and can significantly affect physicochemical properties.
-
C5-Methyl Group: The presence of a methyl group at the C5 position, as specified in our core topic, likely provides a beneficial steric or hydrophobic interaction in the target binding pocket. Comparing these analogs to unsubstituted C5 derivatives is essential to quantify the contribution of this group to overall potency.[15]
-
C6-Position: The C6 position has been identified as a key site for achieving high potency, particularly in the context of PI3K inhibitors. SAR studies have shown that introducing 5'-alkoxy heteroaryl rings at this position can lead to highly potent compounds.[12] For example, a 6'-(1,1,1-trifluoroisopropoxy)-5'-aminopyrazine substituent resulted in a compound with excellent potency and in vivo efficacy.[12] This highlights the importance of C6 modifications for interacting with hydrophobic regions under the P-loop of kinases.
-
C7 and C8-Positions: Modifications at these positions are also explored to fine-tune activity and properties. For example, the introduction of bromo-fluoro substituents has been shown to enhance antibacterial activity in some series, indicating the electronic impact of halogens at these positions can be beneficial.[7]
| Analog/Modification | Target Kinase(s) | Activity (IC50) | Key SAR Insight | Reference |
| Compound 4c (unspecified C5) | CLK1, DYRK1A | 0.7 µM, 2.6 µM | Demonstrates baseline micromolar activity for the scaffold. | [8][9] |
| C6-(5'-aminopyrazine) analogs | Pan-PI3K | Low nM | Planar conformation between core and C6-heteroaryl ring accommodates larger substituents under the P-loop. | [12] |
| C6-(6'-(trifluoroisopropoxy)) analog | Pan-PI3K | Excellent potency | Trifluoromethyl group fits into a hydrophobic 'hot spot' of the kinase. | [12] |
| Peptidomimetic Analogs | Akt | Sub-micromolar | The imidazopyridine core can serve as a β-strand mimic. | [11] |
| 1,2,4-oxadiazole substituent | PI3Kα | 2 nM | Bioisosteric replacement leads to potent inhibition. | [10] |
Comparison with Alternative Scaffolds
While the imidazo[1,2-a]pyridine scaffold is highly effective, it is instructive to compare it with other known kinase inhibitor scaffolds to understand its relative advantages.
-
β-Carbolines (e.g., Harmine): Natural products like harmine are known kinase inhibitors.[8] Compared to these, the imidazo[1,2-a]pyridine scaffold offers greater synthetic tractability, allowing for more facile generation of diverse chemical libraries.
-
Indolocarbazoles: This class of compounds also demonstrates significant kinase inhibitory activity.[9] However, the imidazo[1,2-a]pyridine core generally has a lower molecular weight and is less complex, which can be advantageous for optimizing drug-like properties such as solubility and oral bioavailability.
The primary advantage of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol scaffold lies in its synthetic accessibility and the modular nature of its SAR, where specific positions can be tailored to target different features of a kinase active site.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated experimental protocols are essential.
This protocol outlines the synthesis of an imidazo[1,2-a]pyridine ester intermediate, which can then be reduced to the target methanol analog.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Electrophile: Add the desired α-halocarbonyl compound (e.g., ethyl bromopyruvate) (1.1 eq) to the solution.
-
Cyclization Reaction: Heat the reaction mixture to reflux (typically 3-6 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize with a mild base such as sodium bicarbonate (Na2CO3).[14]
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[14]
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the ester intermediate.
-
Reduction: The purified ester is then reduced using a standard reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) to yield the final (imidazo[1,2-a]pyridin-yl)methanol analog.
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: To the wells of a 96-well plate, add the kinase enzyme, a fluorescently labeled substrate peptide, and the assay buffer.
-
Compound Addition: Add the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol analog compounds in a series of increasing concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining after the reaction.
-
Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol scaffold and its analogs represent a highly promising class of compounds for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship data clearly indicate that modifications at the C2 and C6 positions are critical for achieving high potency, allowing for tailored interactions with the kinase hinge region and adjacent hydrophobic pockets. The C3-methanol and C5-methyl groups provide a foundational structure with inherent activity that can be further optimized.
Future research should focus on:
-
Systematic Exploration: A more systematic exploration of the C3 and C5 positions to fully elucidate their roles in binding and selectivity.
-
Pharmacokinetic Optimization: Improving the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of potent leads to enhance their potential for in vivo efficacy.[13]
-
Selectivity Profiling: Screening potent compounds against wider panels of kinases to understand their selectivity profiles and identify potential off-target effects.
-
Novel Targets: Expanding the application of this versatile scaffold to other biological targets beyond kinases, leveraging its proven drug-like properties.[3][4]
By integrating synthetic chemistry, biological evaluation, and molecular modeling, the full therapeutic potential of this remarkable scaffold can be realized.
References
- Boulahjar R, et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
-
Gelin, M., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Khatun, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
de F. P. M. Moreira, W., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Boulahjar, R., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
-
Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Šmid, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Khatun, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link]
-
Al-Dhfyan, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Khatun, S., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
Khatun, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Taylor & Francis Online. Available at: [Link]
-
Malm, J., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Elaatiaoui, A., et al. (2015). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. oceanomics.eu [oceanomics.eu]
- 9. researchgate.net [researchgate.net]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selective Cytotoxicity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction: The Rationale for Selective Cytotoxicity Analysis
In the landscape of oncology drug discovery, the ultimate goal is to develop therapeutic agents that can selectively eradicate cancer cells while leaving healthy tissues unharmed. The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3] This guide focuses on a specific derivative, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol , and provides a comprehensive framework for evaluating its comparative cytotoxicity in cancer versus normal cells.
The central metric of this evaluation is the Selectivity Index (SI) , a quantitative measure of a compound's preference for killing cancer cells over normal cells. A high SI is a primary indicator of a promising therapeutic window and is a critical decision-making point in the preclinical development pipeline.[4][5] This document will detail the mechanistic rationale, experimental design, and step-by-step protocols required to generate robust and reliable comparative cytotoxicity data.
Postulated Mechanism of Action: Targeting Cancer-Specific Pathways
While the specific targets of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol require empirical validation, the broader class of imidazopyridine derivatives frequently exerts its anticancer effects by inhibiting key protein kinases in dysregulated signaling pathways.[1][2] Many compounds from this family are known inhibitors of the PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell growth, proliferation, and survival, and is frequently hyperactivated in a wide range of human cancers.[6][7][8] Inhibition of this pathway can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis.[6][7]
Therefore, a plausible hypothesis is that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol selectively induces apoptosis in cancer cells by inhibiting a key survival pathway like PI3K/Akt. This hypothesis forms the basis for the assays selected in this guide, which are designed not only to measure cell death but also to elucidate the mode of that death.
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Synergistic Potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Combination Chemotherapy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of the novel compound (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol when combined with established chemotherapeutic agents. Given the nascent stage of research on this specific molecule, this document outlines a robust, methodology-driven approach to generate the necessary experimental data for a thorough assessment.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities.[1][2] A significant portion of these compounds exert their effects through the inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][3][4] This pathway is frequently hyperactivated in a wide range of human cancers and is a key driver of tumor growth, proliferation, and resistance to therapy.[5] Consequently, inhibitors of this pathway are promising candidates for combination therapies.
This guide will focus on a logical, multi-stage experimental plan to investigate the potential synergy between (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (designated here as IMP-3) and paclitaxel, a standard-of-care taxane microtubule inhibitor. Paclitaxel is widely used in the treatment of various solid tumors, including breast cancer, and preclinical evidence suggests that combining PI3K inhibitors with paclitaxel can lead to synergistic anti-tumor effects and overcome resistance.[6][7][8] We will use a PIK3CA-mutated breast cancer cell line as our primary model system, as these mutations are a strong indicator of PI3K pathway dependency.[9]
Part 1: The Strategic Rationale for Combination Therapy
The primary goal of combination chemotherapy is to achieve a therapeutic effect greater than the sum of the individual agents (synergy), which can allow for lower effective doses, thereby reducing toxicity and potentially delaying the onset of drug resistance.[10][11] The proposed combination of IMP-3 and paclitaxel is founded on the hypothesis that they will target distinct but complementary cellular processes. Paclitaxel induces cell cycle arrest in the G2/M phase and apoptosis by stabilizing microtubules.[8] Concurrently, by inhibiting the PI3K/Akt/mTOR pathway, IMP-3 is hypothesized to block pro-survival signals that cancer cells often use to evade paclitaxel-induced cell death.[6] This dual-pronged attack can prevent the cancer cells from escaping the cytotoxic effects of either drug alone.
Part 2: A Phased Experimental Workflow for Synergy Assessment
A rigorous assessment of synergy requires a systematic progression from high-throughput in vitro screening to detailed mechanistic studies and, finally, to in vivo validation. The following workflow provides a self-validating system to ensure that observations are robust and reproducible.
Caption: Phased experimental workflow for assessing IMP-3 and paclitaxel synergy.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Synergy Assessment via Combination Index (CI) Assay
This protocol details the use of a cell viability assay (e.g., MTT or CellTiter-Glo®) to generate dose-response data for calculating the Combination Index (CI) based on the Chou-Talalay method.[10][12] The CI provides a quantitative measure of drug interaction: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][13]
Objective: To quantify the interaction between IMP-3 and paclitaxel in a PIK3CA-mutated breast cancer cell line (e.g., T47D or MCF-7).
Materials:
-
PIK3CA-mutated breast cancer cell line (e.g., T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol (IMP-3)
-
Paclitaxel
-
96-well clear-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
CompuSyn software or similar CI calculation tool[12]
Procedure:
-
Single-Agent IC50 Determination:
-
Seed T47D cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of IMP-3 and paclitaxel separately in the complete medium.
-
Treat the cells with a range of concentrations for each drug (e.g., 8-10 concentrations) for 72 hours. Include vehicle-only control wells.
-
After incubation, measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis in graphing software (e.g., GraphPad Prism).
-
-
Combination Assay (Checkerboard Design):
-
The causality behind this design is to test a wide range of concentrations and ratios to robustly identify synergy.
-
Based on the single-agent IC50 values, design a 7x7 matrix of drug concentrations. The concentrations should bracket the IC50 values (e.g., from 0.125 x IC50 to 4 x IC50).
-
Seed T47D cells as described above.
-
Treat the cells with IMP-3 (diluted horizontally), paclitaxel (diluted vertically), and their combinations. Include wells for each drug alone and a vehicle control.
-
Incubate for 72 hours.
-
Measure cell viability as before.
-
-
Data Analysis and CI Calculation:
-
Convert raw viability data to "Fraction Affected" (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Input the Fa values for the single agents and the combinations at various dose pairs into CompuSyn software.
-
The software will automatically calculate the CI values for each dose combination based on the Chou-Talalay median-effect equation.[12][14]
-
Generate a Fa-CI plot (also known as a Chou-Talalay plot) to visualize synergy (CI < 1) across a range of effect levels.
-
Part 4: Mechanistic Deep Dive and Data Presentation
Should the CI assay reveal synergy, the next logical step is to investigate the underlying mechanism. This provides authoritative grounding for the observed effect. Based on the known biology of imidazo[1,2-a]pyridines and paclitaxel, a key area of investigation is the PI3K/Akt signaling pathway and its impact on cell cycle progression and apoptosis.
Caption: Hypothesized dual mechanism of action for IMP-3 and paclitaxel synergy.
Western blot analysis would be employed to confirm that IMP-3, alone and in combination with paclitaxel, reduces the phosphorylation of Akt (a key downstream effector of PI3K), providing direct evidence of target engagement.
Data Presentation
Quantitative data should be summarized in clear, concise tables. Below is a hypothetical summary of results from the in vitro synergy assessment.
| Treatment Group | IC50 (nM) | Combination Index (CI) at Fa=0.50 | CI at Fa=0.75 | CI at Fa=0.90 | Synergy Interpretation |
| IMP-3 | 150 | - | - | - | - |
| Paclitaxel | 10 | - | - | - | - |
| IMP-3 + Paclitaxel | N/A | 0.65 | 0.52 | 0.41 | Synergistic to Strongly Synergistic |
CI values are hypothetical. A CI < 0.9 indicates synergy, and < 0.7 indicates strong synergy.[15]
Part 5: In Vivo Validation in Xenograft Models
Positive in vitro results must be validated in a more complex biological system. Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical efficacy testing.[16][17][18]
Experimental Design:
-
Model: Subcutaneous implantation of T47D cells into female NSG (NOD scid gamma) mice.[19]
-
Groups (n=8-10 mice/group):
-
Vehicle Control
-
IMP-3 (dose determined by prior MTD studies)
-
Paclitaxel (standard literature dose)
-
IMP-3 + Paclitaxel
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). Tumor volume measured 2-3 times weekly.
-
Secondary: Body weight (as a measure of toxicity), survival analysis.
-
Post-study: Tumors harvested for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and to confirm p-Akt reduction.
-
A successful outcome would show that the combination treatment results in significantly greater TGI than either single agent, without a corresponding increase in toxicity. This would provide strong preclinical evidence to support further development.
Conclusion
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Wang, Y., et al. (2019). Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer. International Journal of Molecular Sciences, 20(14), 3402. [Link]
-
Zhu, H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1983-1988. [Link]
-
Scilit. (n.d.). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1340. [Link]
-
ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction? Retrieved from [Link]
-
Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-746. [Link]
-
PubMed. (2019). Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer. Retrieved from [Link]
-
DeRose, Y. S., et al. (2013). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Cold Spring Harbor Protocols, 2013(6), pdb.top076435. [Link]
-
Targeted Oncology. (2020). PI3K Inhibitors and Oral Taxanes for Metastatic Breast Cancer: Where Do They Fit In? Retrieved from [Link]
-
Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080. [Link]
-
ResearchGate. (2010). (PDF) Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Retrieved from [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]
-
PubMed. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Retrieved from [Link]
-
Lee, Y. J., et al. (2023). Combined PI3K Inhibitor and Eribulin Enhances Anti-Tumor Activity in Preclinical Models of Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer. Cancers, 15(19), 4887. [Link]
-
Novartis OAK. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
Oncolines B.V. (n.d.). SynergyFinder™ Drug Combination Studies. Retrieved from [Link]
-
Kabos, P., & Sartorius, C. A. (2018). Patient-derived xenograft models of breast cancer and their predictive power. Breast Cancer Research, 20(1), 73. [Link]
-
Ianevski, A., et al. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research, 48(W1), W488-W493. [Link]
-
Li, Y., et al. (2020). Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis. Oncology Reports, 43(3), 948-958. [Link]
-
Altogen Labs. (n.d.). Breast Cancer Xenograft. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Combining PI3K/Akt/mTOR Inhibition With Chemotherapy. Retrieved from [Link]
-
Choi, Y. J., et al. (2018). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Cancers, 10(8), 266. [Link]
-
Cassidy, J. W., et al. (2017). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 10(4), 359-371. [Link]
-
American Association for Cancer Research. (2021). Abstract 1381: Impact of PI3K/mTOR inhibitors on the development of taxane resistance. Cancer Research, 81(13_Supplement), 1381-1381. [Link]
-
Semantic Scholar. (n.d.). PI3K Inhibitors in Breast Cancer Therapy. Retrieved from [Link]
-
Liu, P., et al. (2021). The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors. Frontiers in Oncology, 11, 658693. [Link]
-
Ciruelos, E. M. (2014). PI3K/AKT/mTOR pathway inhibitors: the ideal combination partners for breast cancer therapies? Expert Opinion on Investigational Drugs, 23(10), 1375-1387. [Link]
-
Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
-
Chen, Y. C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. punnettsquare.org [punnettsquare.org]
- 14. tandfonline.com [tandfonline.com]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
A Senior Application Scientist's Guide to Comparative ADME-Tox Profiling of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives
Introduction: The Imperative of Early ADME-Tox Assessment in Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidates falter during later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, or unforeseen toxicity (Tox).[1][2] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol series, in particular, has garnered interest for its potential therapeutic applications. However, to translate this potential into viable clinical candidates, a rigorous and early assessment of their ADME-Tox profile is paramount.
This guide provides a framework for the comparative ADME-Tox evaluation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and illustrate how to present the resulting data for effective decision-making. While comprehensive public data on this specific chemical series is nascent, we will draw upon established methodologies and data from structurally related imidazo[1,2-a]pyridines to provide a robust and scientifically grounded guide for researchers in the field.
I. Absorption: Predicting Oral Bioavailability
A drug's ability to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5]
Causality of Experimental Choice: The Caco-2 Monolayer Model
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp).[5] This makes them an invaluable tool for assessing not only passive diffusion but also active transport mechanisms that can significantly impact drug absorption.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to identify potential substrates of efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compounds and reference compounds (e.g., propranolol - high permeability, atenolol - low permeability)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable.
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral chamber after a defined incubation period. A low Papp value for Lucifer yellow (<10 x 10⁻⁷ cm/s) confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
A-B Permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
B-A Permeability: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from both the donor and receiver chambers at the end of the incubation period.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the Transwell membrane
-
C₀: initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Data Presentation: Comparative Permeability of Imidazo[1,2-a]pyridine Derivatives
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Derivative 1 | 8.5 | 9.2 | 1.1 | High |
| Derivative 2 | 2.1 | 10.5 | 5.0 | Moderate (P-gp substrate) |
| Derivative 3 | 0.5 | 0.6 | 1.2 | Low |
| Propranolol | >10 | >10 | ~1 | High |
| Atenolol | <1 | <1 | ~1 | Low |
Note: This is a hypothetical data table for illustrative purposes.
II. Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to interact with its target. Highly protein-bound drugs have a lower volume of distribution and are generally cleared more slowly.
Causality of Experimental Choice: Equilibrium Dialysis
Equilibrium dialysis is the gold standard for determining plasma protein binding. It allows for the direct measurement of the unbound fraction of a drug in plasma at thermodynamic equilibrium, providing a physiologically relevant assessment.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Materials:
-
RED device with inserts (8K MWCO)
-
Human plasma
-
Phosphate Buffered Saline (PBS)
-
Test compounds
Procedure:
-
Add the test compound to human plasma at the desired concentration (e.g., 1 µM).
-
Pipette the plasma-compound mixture into one chamber of the RED insert and an equal volume of PBS into the other chamber.
-
Assemble the RED device and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) = Concentration in PBS chamber / Concentration in plasma chamber.
Data Presentation: Comparative Plasma Protein Binding
| Compound | Fraction Unbound (fu) | Interpretation |
| Derivative 1 | 0.15 | Moderately Bound |
| Derivative 2 | 0.02 | Highly Bound |
| Derivative 3 | 0.55 | Low Binding |
Note: This is a hypothetical data table for illustrative purposes.
III. Metabolism: Assessing Metabolic Stability
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard practice for predicting in vivo hepatic clearance.[1][6][7]
Causality of Experimental Choice: Liver Microsomes vs. Hepatocytes
-
Liver Microsomes: These are subcellular fractions containing the highest concentration of Phase I (e.g., cytochrome P450s) and some Phase II (e.g., UGTs) enzymes.[7] They are a cost-effective and high-throughput model for initial screening of metabolic stability.
-
Hepatocytes: As intact liver cells, they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[7]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., testosterone)
-
Acetonitrile (for reaction quenching)
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Data Presentation: Comparative Metabolic Stability
| Compound | t½ in HLM (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| Derivative 1 | > 60 | < 10 | Low |
| Derivative 2 | 25 | 27.7 | Moderate |
| Derivative 3 | 8 | 86.6 | High |
| Testosterone | ~15 | ~46.2 | Moderate |
Note: This is a hypothetical data table for illustrative purposes.
IV. Toxicity: Early Identification of Liabilities
Early assessment of potential toxicity is crucial to de-risk a drug discovery program. Key in vitro assays include cytotoxicity and hERG channel inhibition.
A. Cytotoxicity Assessment
Causality of Experimental Choice: The MTT Assay in HepG2 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8][9] HepG2 cells, a human liver carcinoma cell line, are commonly used as they retain many of the metabolic functions of primary hepatocytes, making them a relevant model for assessing potential hepatotoxicity.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Test compounds
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Comparative Cytotoxicity in HepG2 Cells
| Compound | IC₅₀ (µM) | Interpretation |
| Derivative 1 | > 100 | Non-toxic |
| Derivative 2 | 25.3 | Moderately toxic |
| Derivative 3 | 8.9 | Toxic |
| Cisplatin (Control) | ~54 | Toxic[10][11] |
Note: This is a hypothetical data table for illustrative purposes. The IC50 for Cisplatin can vary depending on the specific experimental conditions.[10][11]
B. Cardiotoxicity Assessment: hERG Inhibition
Causality of Experimental Choice: Automated Patch Clamp
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Automated patch clamp electrophysiology is a high-throughput method that directly measures the activity of the hERG channel in response to a test compound, providing a reliable assessment of its inhibitory potential.[9]
Experimental Protocol: Automated Patch Clamp for hERG Inhibition
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch clamp system (e.g., QPatch)
-
Extracellular and intracellular solutions
-
Test compounds and a positive control (e.g., Cisapride)
Procedure:
-
Harvest and prepare the hERG-expressing cells for the automated patch clamp system.
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
Data Analysis: Determine the percentage of inhibition of the hERG current at each concentration and calculate the IC₅₀ value.
Data Presentation: Comparative hERG Inhibition
| Compound | hERG IC₅₀ (µM) | Interpretation |
| Derivative 1 | > 30 | Low Risk |
| Derivative 2 | 5.2 | Moderate Risk |
| Derivative 3 | 0.8 | High Risk |
| Cisapride (Control) | < 0.1 | High Risk |
Note: This is a hypothetical data table for illustrative purposes.
V. Visualizing Experimental Workflows
Caption: High-level workflow for in vitro ADME-Tox profiling.
VI. Comparative Analysis and Future Directions
The collective data from these in vitro assays provides a multidimensional view of the ADME-Tox properties of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol derivatives. By comparing the results across the series, structure-activity relationships (SAR) and structure-property relationships (SPR) can be established. For example, the addition of a lipophilic group might increase permeability but also lead to higher metabolic instability and hERG inhibition. Conversely, the introduction of a polar moiety could improve metabolic stability but potentially reduce permeability.
The most promising derivatives from this initial screening, those with high permeability, low efflux, moderate to low plasma protein binding, good metabolic stability, and a clean toxicity profile, can then be prioritized for more complex in vitro studies (e.g., metabolite identification, CYP inhibition) and subsequent in vivo pharmacokinetic and efficacy studies. This iterative process of design, synthesis, and testing, guided by a comprehensive understanding of ADME-Tox properties, is the cornerstone of successful drug discovery.
References
-
Trend Analysis between Caco-2 Permeability and 9 Relevant Physicochemical Descriptors. Data retrieved from. - ResearchGate. Available at: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. Available at: [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]
-
Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - NIH. Available at: [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on - Semantic Scholar. Available at: [Link]
-
Metabolic stability in liver microsomes. The symbols represent mean... - ResearchGate. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. Available at: [Link]
-
Metabolic Stability Assay - Creative Biolabs. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PubMed Central. Available at: [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science. Available at: [Link]
-
Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry - PubMed. Available at: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. Available at: [Link]
-
hERG toxicity assessment: Useful guidelines for drug design - OUCI. Available at: [Link]
-
Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - ResearchGate. Available at: [Link]
-
Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques - PubMed Central. Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC - NIH. Available at: [Link]
-
hERG toxicity assessment: Useful guidelines for drug design - PubMed. Available at: [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - NIH. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]
-
Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed Central. Available at: [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC - NIH. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
- 11. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol Utilizing Knockout Models: A Comparative Guide
In the landscape of contemporary drug discovery, the unambiguous validation of a compound's on-target activity is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of methodologies for confirming the on-target activity of the novel small molecule, (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, using knockout (KO) models. While the specific biological target of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not yet publicly defined, this guide will proceed under the working hypothesis that its intended target is a critical protein kinase, hereafter referred to as "Kinase X". This hypothetical framework will allow for a detailed exploration of the experimental workflows and data interpretation necessary for rigorous target validation.
The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step guidance. We will explore the generation of a specific Kinase X knockout cell line, its use in comparative phenotypic assays, and direct target engagement studies to build a robust body of evidence for the on-target action of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
The Imperative of On-Target Validation
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the potential for off-target effects that can lead to unforeseen toxicity or a misleading interpretation of efficacy.[3] Therefore, definitively linking a compound's biological effect to the modulation of its intended target is paramount. Knockout models, where the gene encoding the putative target is permanently inactivated, represent a gold-standard approach for this validation.[4][5] By comparing the cellular or organismal response to a compound in the presence and absence of its target, we can unequivocally dissect on-target from off-target activities.
Hypothetical Target: Protein Kinase X
For the purpose of this guide, we will assume that (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol has been identified as a potent inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer-relevant signaling pathway. The imidazo[1,2-a]pyridine scaffold is a common feature in a number of kinase inhibitors, including those targeting the PI3K/mTOR pathway, lending plausibility to this scenario.[6]
Below is a diagram illustrating the hypothetical signaling pathway involving Kinase X.
Caption: Hypothetical signaling pathway involving Kinase X.
Experimental Workflow: A Multi-Faceted Approach
Our validation strategy will be built on a tripartite foundation:
-
Generation and Validation of a Kinase X Knockout Cell Line: Employing CRISPR-Cas9 technology to create a cell line devoid of Kinase X.
-
Comparative Phenotypic Analysis: Assessing the differential effects of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol on wild-type versus Kinase X KO cells.
-
Direct Target Engagement Assays: Confirming the physical interaction between the compound and Kinase X in a cellular context.
The logical flow of this experimental plan is depicted below.
Caption: Workflow for validating on-target activity.
Part 1: Generation and Validation of a Kinase X Knockout Cell Line
The advent of CRISPR-Cas9 gene editing has revolutionized the creation of knockout cell lines, offering a precise and efficient method.[7]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Kinase X
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to four gRNAs targeting an early exon of the Kinase X gene to maximize the likelihood of generating a loss-of-function frameshift mutation.[8]
-
Utilize online design tools to minimize off-target effects.
-
Synthesize the designed gRNAs.
-
-
Cell Line Selection and Transfection:
-
Choose a cell line where Kinase X is expressed and its inhibition by (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol elicits a measurable phenotype (e.g., a cancer cell line with pathway dependency).
-
Co-transfect the selected cells with a plasmid expressing Cas9 nuclease and the synthesized gRNAs.
-
-
Single-Cell Cloning and Expansion:
-
Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand these single-cell clones into distinct populations.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: Perform Sanger sequencing of the targeted genomic region in each clone to identify insertions or deletions (indels) that result in a frameshift mutation.[9]
-
Western Blot Analysis: Confirm the complete absence of Kinase X protein expression in the knockout clones compared to the wild-type parental cell line. This is a critical step to ensure a true null background.
-
Part 2: Comparative Phenotypic Analysis
With a validated Kinase X KO cell line in hand, we can now perform comparative studies to assess the on-target effects of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. The core principle is that if the compound's effect is mediated through Kinase X, the KO cells should be resistant to its action.[10][11]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate both wild-type (WT) and Kinase X KO cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected phenotypic outcome (e.g., 72 hours for a proliferation assay).
-
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the dose-response curves for both WT and KO cell lines and calculate the IC50 values.
Expected Data and Interpretation
A significant rightward shift in the dose-response curve for the Kinase X KO cells, resulting in a much higher IC50 value compared to the WT cells, is strong evidence for on-target activity.
| Cell Line | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol IC50 (nM) | Alternative Kinase Inhibitor (Control) IC50 (nM) |
| Wild-Type | 50 | 100 |
| Kinase X KO | > 10,000 | 110 |
Table 1: Hypothetical Comparative IC50 Data. The resistance of the Kinase X KO cell line to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, but not to a control inhibitor with a different target, supports on-target activity.
Part 3: Direct Target Engagement Assays
While phenotypic assays provide functional evidence, direct target engagement assays confirm the physical interaction between the compound and its target protein within the complex environment of the cell.[3][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact wild-type cells with either vehicle or a saturating concentration of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature in both vehicle- and compound-treated samples by Western blot or other quantitative protein detection methods.
Expected Data and Interpretation
The binding of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol to Kinase X is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as a shift in the melting curve to the right for the compound-treated samples.
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound-Treated) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 95 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
Table 2: Hypothetical CETSA Data. The increased thermal stability of Kinase X in the presence of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is indicative of direct target engagement.
Conclusion
The convergence of evidence from knockout model generation, comparative phenotypic analysis, and direct target engagement assays provides a robust and scientifically rigorous validation of the on-target activity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol. By systematically eliminating the putative target and observing a concomitant loss of compound efficacy, researchers can proceed with confidence in their understanding of the compound's mechanism of action. This multi-pronged approach, grounded in sound experimental design and careful data interpretation, is essential for mitigating risks and increasing the probability of success in the complex journey of drug development.
References
-
Taconic Biosciences. Using Animal Models for Drug Development. [Link]
-
Martinez Molina, D., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
ResearchGate. Cellular Target Engagement Assays for Small-Molecule Drug Discovery. [Link]
-
von der Malsburg, A. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. [Link]
-
Cravatt, B. F., & Simon, G. M. (2014). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
PharmaFeatures. (2022). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]
-
ResearchGate. Gene knockout model and new drug target discovery. [Link]
-
Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
MtoZ Biolabs. Gene Knockout for Drug Screening and Target Identification. [Link]
-
ZeClinics. (2023). Target Validation with Zebrafish in Drug Discovery. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Bio-Techne. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. [Link]
-
Broad Institute. Small Molecule Hit Identification and Validation. [Link]
-
BioCurate. Small molecule tool compound validation – BioCurate’s perspective. [Link]
-
Lee, J., & Bogyo, M. (2013). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]
-
Wikipedia. Phenotypic screening. [Link]
-
CD Biosynsis. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. [Link]
-
abm. (2018). 5) CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]
-
OriGene. CRISPR Knockout / Knockin kit Validation. [Link]
-
SpringerLink. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. [Link]
-
Elaatiaoui, A., et al. (2015). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. [Link]
-
Keliher, E. J., et al. (2017). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
CP Lab Safety. (5-Methylimidazo[1, 2-a]pyridin-2-yl)methanol, 1 gram, Reagent Grade. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynsis.com [biosynsis.com]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. proventainternational.com [proventainternational.com]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
A Researcher's Guide to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Predicted Biological Activity, and Comparative Analysis
This guide provides a comprehensive technical overview of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a heterocyclic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. Intended for researchers in drug discovery and medicinal chemistry, this document details a replicable synthetic route and explores the potential biological activities of this molecule by comparing it with structurally related analogs that have demonstrated notable anticancer and anti-inflammatory properties.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique bicyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a fundamental member of this class, featuring a hydroxymethyl group at the 3-position, a common site for structural modification to modulate biological activity. This guide will first elucidate a reliable synthetic pathway to this target molecule, followed by a comparative analysis of its potential biological efficacy based on published data for its close analogs.
Synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol can be efficiently achieved in a two-step process starting from commercially available 6-methylpyridin-2-amine.[3] The methodology is robust and amenable to scale-up for further derivatization and biological screening.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate to form the core imidazo[1,2-a]pyridine ring system.
-
Reagents and Materials:
-
6-methylpyridin-2-amine
-
Ethyl bromopyruvate
-
Methanol (reagent grade)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-methylpyridin-2-amine in methanol.
-
Add ethyl bromopyruvate to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) for 4 hours.
-
Cool the mixture to 0°C using an ice bath and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[3]
-
Step 2: Reduction to (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The second step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent.
-
Reagents and Materials:
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain pure (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.[3]
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Biological Findings and Comparative Analysis
While specific biological data for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not extensively published, the broader imidazo[1,2-a]pyridine class has been the subject of numerous studies, particularly in oncology and inflammation. By examining structurally similar compounds, we can infer the potential therapeutic applications of our target molecule.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant cytotoxic effects against a range of cancer cell lines. The nature and position of substituents on the bicyclic ring system play a crucial role in determining the potency and selectivity of these compounds.
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 (2-(p-nitrophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine) | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| Compound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine) | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |
| Compound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine) | B16F10 (Melanoma) | 14.39 ± 0.04 | [4] |
| Compound 9d (Imidazo[1,2-a]pyridine-1,2,3-triazole derivative) | MCF-7 (Breast) | 2.35 | [5] |
| Compound 9d (Imidazo[1,2-a]pyridine-1,2,3-triazole derivative) | HeLa (Cervical) | 10.89 | [5] |
| Cisplatin (Standard) | HeLa (Cervical) | 11.56 | [6] |
| Cisplatin (Standard) | MCF-7 (Breast) | 4.05 | [6] |
The data suggests that substitutions at the 2 and 3-positions of the imidazo[1,2-a]pyridine core are critical for anticancer activity. For instance, the presence of a p-nitrophenyl group at C-2 and a p-chlorophenylamino group at C-3 (Compound 12) leads to potent activity against colon cancer cells.[4] Similarly, extensive derivatization, such as the introduction of a triazole moiety (Compound 9d), has yielded compounds with cytotoxicity comparable to or even exceeding that of the standard chemotherapeutic agent, cisplatin.[5][6] These findings highlight the potential of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a valuable starting point for the development of novel anticancer agents through derivatization of its hydroxymethyl group.
Diagram of a Putative Anticancer Mechanism
Caption: Potential mechanism of anticancer action via kinase inhibition.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).
Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine) | COX-2 | 0.05 | [7] |
| Compound 5i | COX-2 | >100 (for COX-1) | [7] |
| Compound 14 (N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine) | 5-LO (intact cells) | 0.16 | [8] |
| Compound 14 (N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine) | 5-LO (cell-free) | 0.10 | [8] |
| Celecoxib (Standard) | COX-2 | 0.04 | Not explicitly in provided results |
Highly potent and selective COX-2 inhibitors have been developed from the imidazo[1,2-a]pyridine scaffold. For example, compound 5j, with a p-methylsulfonylphenyl group at C-2 and a 4-chlorophenoxy group at C-3, exhibits an IC₅₀ of 0.05 µM for COX-2.[7] Furthermore, derivatives have been identified as potent 5-lipoxygenase inhibitors, with compound 14 showing an IC₅₀ of 0.16 µM in intact cells.[8] These results underscore the versatility of the imidazo[1,2-a]pyridine core in targeting key inflammatory enzymes. The hydroxymethyl group of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol provides a handle for introducing functionalities that could interact with the active sites of these enzymes, making it a promising lead for the development of novel anti-inflammatory drugs.
Conclusion and Future Directions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a readily accessible compound with a straightforward and replicable synthesis. While its own biological profile remains to be fully elucidated, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The comparative data presented in this guide indicate that strategic modifications, particularly at the C-2 and C-3 positions, can lead to potent and selective inhibitors of cancer cell proliferation and key inflammatory enzymes.
Future research should focus on the synthesis of a library of derivatives of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, exploring a variety of substituents at the hydroxymethyl group and other positions of the imidazo[1,2-a]pyridine ring. Subsequent screening of these compounds in relevant in vitro and in vivo models will be crucial to unlocking the full therapeutic potential of this promising molecular scaffold.
References
- Endoori, S., et al. (2021).
- Singh, S. K., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882.
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975.
- Movahed, E., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(1).
- Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736.
- Sagar, R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1779-1786.
- Devi, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Bawa, S., & Kumar, S. (2011). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 16(8), 6646-6657.
- Al-Tel, T. H., et al. (2025).
- Ben Alloum, A., et al. (2004). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2052-o2053.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity, and in silico studies of novel imidazo[1,2‐ a ]pyridine based 1 H ‐1,2,3‐triazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Hazard Assessment and Waste Profile
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic building block containing an imidazopyridine core. While comprehensive toxicological data is not widely available, the known information and the structural relationship to pyridine and other imidazo[1,2-a]pyridine derivatives necessitate its handling as a hazardous substance.[1][2][3]
The primary known hazard is that it is classified as a skin sensitizer, meaning it can cause an allergic reaction upon contact with the skin. Therefore, all waste streams containing this compound—including the pure solid, solutions, contaminated labware, and personal protective equipment (PPE)—must be categorized and managed as hazardous chemical waste.[4][5][6] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1][4]
Table 1: Summary of Hazard and Disposal Information
| Parameter | Value / Guideline | Source(s) |
| Chemical Name | (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| CAS Number | 178488-39-6 | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Hazard Statement | H317: May cause an allergic skin reaction. | |
| GHS Precautionary Code | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7][8] |
| Primary Disposal Route | Collection for licensed hazardous waste disposal. | [4][9][10] |
Immediate Safety Protocols and Required PPE
Before initiating any disposal procedures, it is imperative to establish a safe working environment. The causality behind these protocols is to prevent accidental exposure, particularly dermal contact, due to the compound's classification as a skin sensitizer.
-
Designated Area : All handling and preparation for the disposal of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol should occur within a certified chemical fume hood to minimize inhalation risk.[1]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes or airborne particles.
-
Hand Protection : Nitrile gloves are essential. Given the risk of sensitization, consider double-gloving. Change gloves immediately if they become contaminated.
-
Body Protection : Wear a fully buttoned lab coat.
-
-
Emergency Access : Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.
Step-by-Step Disposal Procedure
The fundamental principle for disposing of this research chemical is to never dispose of it directly into the environment.[4][6] The only appropriate method is collection by a licensed hazardous waste management service.[5][9]
Step 1: Waste Segregation and Collection
The proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.[4][11]
-
Solid Waste :
-
Collect unadulterated (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol solid waste, along with any contaminated items like weigh boats, spatulas, or pipette tips, in a dedicated hazardous waste container.[11]
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[9]
-
-
Liquid Waste :
-
Contaminated Labware :
-
Disposable items (e.g., gloves, bench paper) must be placed in a designated solid hazardous waste container.[11]
-
For reusable glassware, the initial rinseate (the first solvent rinse) must be collected as liquid hazardous waste. Subsequent cleaning can proceed with standard laboratory detergents.
-
-
Sharps :
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and ensures safe handling by waste management personnel.[4][9]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name: "(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol" . Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents, and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Skin Sensitizer").
-
Record the accumulation start date.
Step 3: Storage of Waste On-Site
Pending collection, hazardous waste must be stored safely.
-
Keep all waste containers tightly sealed except when adding waste.[4]
-
Store the containers in a designated and secure Satellite Accumulation Area (SAA).[6][9]
-
Ensure the SAA is equipped with secondary containment, such as a plastic tub, to contain any potential leaks.[4][9]
-
Store incompatible waste streams in separate secondary containment bins.[11]
Step 4: Arranging for Final Disposal
-
Once the waste container is full (do not overfill, leave at least 10% headspace), or if you are approaching your institution's limit for waste accumulation time, schedule a pickup.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for the collection and final disposal of the waste.[4][5]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to proceed.
-
Secure the Area : Restrict access to the spill area. If the compound is a solid, prevent it from becoming airborne.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain and Clean :
-
Collect Waste : Once absorbed, carefully scoop the material into a hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol and associated waste.
Caption: Disposal workflow for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
References
-
Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal for Research Institutions . Hazardous Waste Disposal. [Link]
-
Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]
-
Chemical and Hazardous Waste . Harvard Environmental Health and Safety. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal . College of Chemistry, University of California, Berkeley. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Pyridine 99,75+% Extra pure Safety Data Sheet . Laboratorium Discounter. [Link]
-
Pyridine Safety Data Sheet . Carl ROTH. [Link]
-
Pyridine Safety Data Sheet . Lab Alley. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Imidazo[1,2-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. fishersci.com [fishersci.com]
- 11. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
